Product packaging for Boc-Asp(OtBu)-ONp(Cat. No.:CAS No. 29365-05-7)

Boc-Asp(OtBu)-ONp

Cat. No.: B558375
CAS No.: 29365-05-7
M. Wt: 410,41 g/mole
InChI Key: PHQSQVFTGWZWKF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Asp(OtBu)-ONp, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O8 and its molecular weight is 410,41 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O8 B558375 Boc-Asp(OtBu)-ONp CAS No. 29365-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSQVFTGWZWKF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427009
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29365-05-7
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of Boc-Asp(OtBu)-ONp in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis, the selection of appropriately protected and activated amino acid derivatives is paramount to achieving high yields and purity. Among the arsenal of available building blocks, Boc-Asp(OtBu)-ONp (Nα-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester) represents a cornerstone reagent, particularly within the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth analysis of the multifaceted role of this compound, detailing its chemical properties, mechanism of action, and strategic applications in the synthesis of complex peptides.

The Anatomy of a Workhorse: Deconstructing this compound

The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key chemical moieties: the Boc group, the OtBu ester, and the ONp ester.

  • The Boc (tert-butyloxycarbonyl) Group: A Temporary Shield for the N-terminus The Boc group serves as a temporary protecting group for the α-amino (Nα) terminus of the aspartic acid residue. Its key characteristic is its lability under moderately acidic conditions, typically treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This selective removal allows for the stepwise elongation of the peptide chain without compromising the integrity of other protecting groups or the peptide-resin linkage.[3] The Boc group is stable to the basic and nucleophilic conditions encountered during the coupling steps of the synthesis.

  • The OtBu (tert-butyl) Ester: Guarding the Aspartic Acid Side Chain The β-carboxyl group of the aspartic acid side chain is highly reactive and, if left unprotected, can lead to undesirable side reactions, most notably aspartimide formation.[4][5] The tert-butyl (OtBu) ester provides robust protection for this side chain. It is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is readily cleaved under the strong acidic conditions of the final cleavage step (e.g., with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)).[2] This orthogonal stability is a fundamental principle of the Boc/Bzl protection strategy.

  • The ONp (p-nitrophenyl) Ester: An Activated Handle for Peptide Bond Formation The p-nitrophenyl (ONp) ester is an activated form of the α-carboxyl group, facilitating the formation of the peptide bond. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6] this compound is a stable, isolable active ester, which can be prepared and stored, offering a convenient "ready-to-use" building block. This classical activation method avoids the need for in-situ coupling reagents at the point of peptide bond formation. However, it is generally acknowledged that couplings involving p-nitrophenyl esters can be slower compared to modern, more reactive in-situ activation methods.

The Role in the Peptide Synthesis Workflow

This compound is primarily employed in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl strategy. The general workflow for incorporating this building block is as follows:

spss_workflow start Start with N-terminally deprotected resin-bound peptide coupling Coupling: Add this compound in a suitable solvent (e.g., DMF) start->coupling wash1 Wash resin to remove excess reagent and p-nitrophenol coupling->wash1 deprotection Nα-Boc Deprotection: Treat with TFA/DCM wash1->deprotection neutralization Neutralization: Treat with a base (e.g., DIEA) deprotection->neutralization wash2 Wash resin neutralization->wash2 next_cycle Ready for next coupling cycle wash2->next_cycle

Figure 1: General workflow for the incorporation of this compound in Boc-SPPS.

Quantitative Data and Performance Comparison

While this compound is a well-established reagent, quantitative comparisons with modern in-situ coupling reagents are not extensively documented in single comprehensive studies. The following table summarizes a qualitative and semi-quantitative comparison based on established principles and available literature.

ParameterThis compound (Active Ester)In-situ Activation (e.g., HBTU/HOBt)
Reagent Type Pre-activated, stable solidGenerated in-situ from Boc-Asp(OtBu)-OH
Coupling Time Slower (can range from hours to overnight)Faster (typically 30-60 minutes)
Coupling Efficiency Generally high, but may be lower for sterically hindered couplingsVery high, often considered more efficient
Risk of Racemization Low for urethane-protected amino acidsGenerally low, but can be sequence-dependent
Side Reactions Minimal during coupling; primary concern is aspartimide formation during subsequent deprotection steps.[4][5]Potential for side reactions related to the coupling reagents themselves.
Convenience High (stable, pre-activated reagent)Requires the handling of multiple reagents for the activation step.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials:

  • N-terminally deprotected peptide-resin (e.g., on Merrifield or MBHA resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Reagents for monitoring the coupling reaction (e.g., Kaiser test)

Protocol for a Single Coupling Cycle:

  • Resin Preparation:

    • Swell the N-terminally deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Coupling:

    • Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in DMF.

    • Add the solution to the resin.

    • Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess this compound and the p-nitrophenol byproduct.

    • Wash the resin with DCM (3-5 times).

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[2]

    • Drain the deprotection solution.

    • Wash the resin with DCM (3-5 times) and then with IPA (2-3 times) to remove residual TFA.[2]

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.[4]

    • Drain the neutralization solution.

    • Wash the resin with DMF (3-5 times) to remove excess base.

The resin is now ready for the next coupling cycle.

Logical Relationships in Boc-SPPS Strategy

The strategic decisions in a Boc-SPPS workflow are governed by the chemical properties of the protecting groups.

boc_spps_logic cluster_protection Protecting Group Scheme cluster_deprotection Deprotection Conditions N_protection Nα-Protection (Boc) Moderate_acid Moderate Acid (e.g., TFA in DCM) N_protection->Moderate_acid Removed by Side_chain_protection Side-Chain Protection (e.g., OtBu, Bzl) Strong_acid Strong Acid (e.g., HF, TFMSA) Side_chain_protection->Strong_acid Removed by Moderate_acid->Side_chain_protection Stable to

Figure 2: Orthogonality of protecting groups in Boc-SPPS.

Conclusion

This compound remains a valuable and reliable reagent in the field of peptide synthesis. Its utility lies in the clever combination of a temporary Nα-Boc protecting group, a robust OtBu side-chain protecting group, and a pre-activated ONp ester for peptide bond formation. While modern in-situ coupling reagents may offer faster reaction times, the stability and convenience of this compound ensure its continued relevance, particularly in established protocols and for specific synthetic challenges. A thorough understanding of its chemical properties and role within the broader context of Boc/Bzl SPPS is essential for researchers aiming to synthesize complex, high-purity peptides for therapeutic and research applications.

References

An In-depth Technical Guide to Boc-Asp(OtBu)-ONp: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(p-nitrophenyl) β-(tert-butyl) diester, commonly abbreviated as Boc-Asp(OtBu)-ONp. This reagent is a valuable building block in synthetic chemistry, particularly in the assembly of complex peptides and other specialized molecular architectures.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-aspartic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester, and the alpha-carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This trifunctional modification renders the molecule particularly useful for specific applications in organic synthesis.

The chemical structure of this compound is characterized by the presence of these three key functional groups, which dictate its reactivity and handling requirements. The Boc group provides temporary protection of the alpha-amino group and is readily cleaved under acidic conditions. The OtBu group offers robust protection for the side-chain carboxylate and is also removable with strong acid. The ONp ester serves as a good leaving group, facilitating the formation of an amide bond through nucleophilic attack by an amine.

Visualization of the Chemical Structure

chemical_structure cluster_Boc Boc Group cluster_Asp Aspartate Backbone cluster_OtBu OtBu Group cluster_ONp ONp Ester Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_O1->N tBu_C1 C(CH₃)₃ Boc_O2->tBu_C1 Ca N->Ca Cb Ca->Cb ONp_C C Ca->ONp_C Cg Cb->Cg OtBu_O1 O Cg->OtBu_O1 OtBu_O2 O Cg->OtBu_O2 tBu_C2 C(CH₃)₃ OtBu_O2->tBu_C2 ONp_O1 O ONp_C->ONp_O1 ONp_O2 O ONp_C->ONp_O2 Np ONp_O2->Np Np_label

Caption: Chemical structure of this compound.

Quantitative Chemical Data

A summary of the key quantitative data for this compound is presented in the table below. It should be noted that while some properties are well-documented, others such as melting point and specific solubility data are not consistently reported in publicly available literature.

PropertyValueReference
CAS Number 29365-05-7[1]
Molecular Formula C₁₉H₂₆N₂O₈[1]
Molecular Weight 410.42 g/mol [1]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Experimental Protocols and Applications

The primary application of this compound is as a reagent in peptide synthesis and related organic transformations. The activated p-nitrophenyl ester allows for the direct formation of an amide bond with a free amine under relatively mild conditions.

Use in Peptide Synthesis

This compound is particularly useful in solution-phase peptide synthesis or for the introduction of the N-terminal aspartic acid residue in solid-phase peptide synthesis (SPPS). One notable application is its use as a reactant in the synthesis of a dendritic hexadecapeptide carrier for the delivery of an HSP90 inhibitor.[1]

Below is a general protocol for the coupling of this compound to an amino group in the context of peptide synthesis.

Protocol: Amide Bond Formation using this compound

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add this compound (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of the activated ester helps to drive the reaction to completion.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

    • The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine substrate.

  • Work-up and Purification:

    • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

    • The crude product is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove the p-nitrophenol byproduct, followed by a weak acid (e.g., 1 M HCl or saturated ammonium chloride solution), and finally with brine.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.

    • The resulting crude peptide can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Deprotection Strategies

Following the successful coupling of this compound, the Boc and OtBu protecting groups can be removed to reveal the free amine and carboxylic acid functionalities, respectively.

  • Boc Group Removal: The Boc group is labile to moderately acidic conditions. A common method for its removal is treatment with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) at room temperature.

  • OtBu Group Removal: The OtBu group is more stable than the Boc group but can be cleaved with strong acids, often concurrently with the final cleavage of the peptide from a solid support in SPPS using reagents like neat TFA or a mixture of TFA with scavengers.

Logical Workflow for Peptide Coupling

The following diagram illustrates the logical workflow for a typical peptide coupling reaction involving this compound.

experimental_workflow start Start: Amine Substrate dissolve Dissolve Amine in Aprotic Solvent (e.g., DMF) start->dissolve add_reagent Add this compound (1.1-1.5 eq.) dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with Base, Acid, Brine) monitor->workup Complete purify Purify Crude Product (Chromatography) workup->purify product Final Product: Coupled Peptide purify->product

Caption: General workflow for peptide coupling.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-tert-butyloxycarbonyl-L-aspartic acid α-p-nitrophenyl ester β-tert-butyl ester (Boc-Asp(OtBu)-ONp), a key building block in peptide synthesis. This document outlines a detailed experimental protocol, data on physical and chemical properties, and visual workflows to ensure clarity and reproducibility in the laboratory.

Introduction

This compound is a widely used activated ester in solid-phase and solution-phase peptide synthesis. The Boc protecting group on the α-amino group and the tert-butyl ester on the β-carboxyl group of the aspartic acid side chain provide orthogonal protection, allowing for selective deprotection strategies. The p-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the efficient formation of peptide bonds under mild conditions. The strategic use of this reagent is crucial in the synthesis of complex peptides and therapeutic drug candidates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the α-carboxyl group of Boc-Asp(OtBu)-OH with p-nitrophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction.

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

Synthesis_Workflow cluster_reactants Reactants Boc_Asp_OH Boc-Asp(OtBu)-OH Product This compound Boc_Asp_OH->Product pNP p-Nitrophenol pNP->Product DCC DCC DCC->Product DCU DCU (byproduct) Product->DCU

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Boc-Asp(OtBu)-OH and p-nitrophenol using DCC as a coupling agent.

Materials:

  • Boc-L-Asp(OtBu)-OH

  • p-Nitrophenol (pNP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Boc-L-Asp(OtBu)-OH (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate (approximately 5-10 mL per gram of Boc-Asp(OtBu)-OH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: While stirring at 0 °C, add a solution of DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate or dichloromethane dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

Purification of this compound

Proper purification is critical to obtain high-purity this compound, free from unreacted starting materials and the dicyclohexylurea (DCU) byproduct. The purification process involves filtration, aqueous work-up, and recrystallization.

Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Filtration Filter to remove DCU Start->Filtration Workup Aqueous Work-up (NaHCO3, Brine) Filtration->Workup Drying Dry over MgSO4/Na2SO4 Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from EtOAc/Hexane Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Purification of this compound.

Detailed Purification Protocol
  • Removal of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate to recover any product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted p-nitrophenol and any acidic impurities.

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane while the solution is still warm until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material - Boc-L-Asp(OtBu)-OH

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.32 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 64-67 °C[1]
Optical Rotation [α]²⁰/D +2.0±0.4° (c=1% in methanol)[1]
Purity (TLC) ≥99.0%[1]

Table 2: Properties and Expected Results for this compound

PropertyExpected Value
Molecular Formula C₁₉H₂₆N₂O₈
Molecular Weight 410.42 g/mol
Appearance White to pale yellow crystalline solid
Yield 70-85%
Melting Point Data not consistently available in searched literature
Purity (HPLC/TLC) >98%
¹H NMR (CDCl₃) δ (ppm): 8.25 (d, 2H), 7.25 (d, 2H), 5.50 (d, 1H), 4.80 (m, 1H), 3.10 (dd, 1H), 2.90 (dd, 1H), 1.50 (s, 9H), 1.45 (s, 9H). (Predicted shifts)
¹³C NMR (CDCl₃) δ (ppm): 170.1, 168.5, 155.5, 155.0, 145.5, 125.0, 122.5, 83.0, 81.0, 50.5, 37.0, 28.3, 28.0. (Predicted shifts)

Note: NMR spectral data are predicted based on the chemical structure and may vary slightly depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a robust and detailed methodology for the synthesis and purification of this compound. By following the outlined protocols and utilizing the provided data for characterization, researchers and professionals in the field of peptide synthesis and drug development can confidently produce this essential building block with high purity and yield. Adherence to proper laboratory techniques and safety precautions is paramount throughout the entire process.

References

The Core Mechanism of Boc-Asp(OtBu)-ONp in Peptide Coupling Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and technical considerations for using N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, in peptide synthesis. This reagent represents a classical approach to peptide bond formation through the "active ester" methodology.

Core Mechanism of Action: The Active Ester Pathway

The use of this compound in peptide coupling reactions is a prime example of the active ester strategy. In this method, the carboxylic acid of the amino acid is pre-activated with a good leaving group to facilitate nucleophilic attack by the amino group of the growing peptide chain.

The core mechanism involves the following key steps:

  • N-α-Deprotection: The synthesis cycle begins with the removal of the temporary N-terminal protecting group from the resin-bound peptide. In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), this is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). This deprotection step exposes the free N-terminal amine.

  • Neutralization: Following deprotection, the resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free nucleophilic amine.

  • Coupling via Nucleophilic Acyl Substitution: The pre-activated this compound is introduced to the reaction vessel. The exposed N-terminal amine of the peptide chain acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester of this compound.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the p-nitrophenoxide anion, a relatively stable leaving group due to resonance stabilization. This step drives the reaction towards the formation of the new peptide bond.

The OtBu (tert-butyl ester) group on the side chain of the aspartic acid residue remains stable under these conditions and is removed during the final cleavage of the peptide from the resin with a strong acid.

Quantitative Data Presentation

Quantitative data for the coupling efficiency of this compound is not extensively reported in recent literature, largely due to the widespread adoption of faster and more efficient in-situ coupling reagents. However, a comparative analysis of the p-nitrophenyl (ONp) active ester method with modern coupling agents highlights the trade-offs in reaction time and efficiency.

Coupling MethodReagent/ExemplarTypical Reaction TimeCoupling EfficiencyKey Advantages & Disadvantages
Active Ester This compoundHours to daysModerate to highAdvantages: Stable, isolable active esters; cost-effective. Disadvantages: Slow reaction rates; may require elevated temperatures, potentially increasing side reactions.[1]
Uronium/Aminium Salts HBTU, HATUMinutesVery HighAdvantages: High coupling efficiency; low racemization; suitable for difficult couplings. Disadvantages: Potential for side reactions like guanidinylation (HBTU).
Phosphonium Salts PyBOPMinutes to hoursHighAdvantages: Safer alternative to BOP; no guanidinylation side reaction. Disadvantages: Byproducts can be difficult to remove.[1]
Carbodiimides DIC/HOBt1-2 hoursHighAdvantages: Widely used; cost-effective. Disadvantages: Potential for racemization without additives; formation of insoluble urea byproducts (with DCC).
Oxyma-based Uronium Salts COMUMinutesVery HighAdvantages: High efficiency; excellent safety profile (non-explosive); water-soluble byproducts. Disadvantages: Can be less effective on certain resins.[1]

Experimental Protocols

The following protocols outline the general procedure for utilizing this compound in solid-phase peptide synthesis and a standard Boc-SPPS workflow for context.

Protocol 1: Coupling of this compound in Boc-SPPS

This protocol describes the manual coupling of a pre-activated p-nitrophenyl ester to a deprotected peptide-resin.

1. Resin Preparation and Deprotection:

  • Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
  • Drain the DCM.
  • Perform the Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
  • Wash the resin thoroughly with DCM and then a neutralization solution (e.g., 5% DIEA in DCM) to remove the TFA salt and prepare the free amine.
  • Wash the resin again with DCM and then with N,N-dimethylformamide (DMF) to prepare for the coupling step.

2. Coupling Reaction:

  • Dissolve 2-3 equivalents of this compound (relative to the resin loading) in DMF.
  • Add the this compound solution to the deprotected and neutralized peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to detect the presence of free primary amines. A negative Kaiser test indicates the completion of the coupling.[1]

3. Washing:

  • Once the coupling reaction is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove any unreacted reagents and the p-nitrophenol byproduct.
  • Dry the resin under vacuum.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle (for comparison)

This protocol outlines a typical cycle using in-situ activation, which is more common in modern peptide synthesis.

1. Boc Deprotection:

  • Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.
  • Wash with DCM and then isopropanol.

2. Neutralization:

  • Treat the resin with 5-10% DIEA in DCM for 3-5 minutes to generate the free amine.
  • Wash with DCM and then DMF.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.
  • Add 4-6 equivalents of a base, typically DIEA, to initiate the activation.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.[2]
  • Monitor the reaction with the Kaiser test.

4. Washing:

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Mandatory Visualizations

This compound Coupling Reaction Mechanism

Boc_Asp_OtBu_ONp_Coupling_Mechanism cluster_reactants Reactants PeptideResin Peptide-Resin-NH2 NucleophilicAttack PeptideResin->NucleophilicAttack BocAspONp This compound BocAspONp->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate LeavingGroupDeparture TetrahedralIntermediate->LeavingGroupDeparture CoupledPeptide Peptide-Resin-NH-CO-Asp(OtBu)-Boc pNitrophenoxide p-Nitrophenoxide NucleophilicAttack->TetrahedralIntermediate Nucleophilic Attack IntermediateFormation LeavingGroupDeparture->CoupledPeptide Peptide Bond Formation LeavingGroupDeparture->pNitrophenoxide Leaving Group Departure

Caption: Mechanism of peptide bond formation using this compound.

General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc_SPPS_Workflow Start Start: Amino Acid-Resin Boc_Deprotection 1. Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Wash_Neutralize 2. Wash & Neutralize (DCM, DIEA) Boc_Deprotection->Wash_Neutralize Coupling 3. Coupling (Boc-AA, Coupling Agent) Wash_Neutralize->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Deprotection Final Deprotection & Cleavage (HF or TFMSA) Repeat->Final_Deprotection Final Cycle Purification Purification (e.g., RP-HPLC) Final_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A typical workflow for Boc solid-phase peptide synthesis (SPPS).

References

A Comprehensive Technical Guide to Boc and OtBu Protecting Groups in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target molecules. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group and the tert-butyl (OtBu) ester have established themselves as indispensable tools. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of Boc and OtBu protecting groups in the context of amino acid chemistry, tailored for researchers, scientists, and professionals in drug development.

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of peptide chemistry, primarily utilized for the temporary protection of the α-amino group of amino acids.[1] Its acid-labile nature allows for its selective removal under conditions that leave many other protecting groups, including those on amino acid side chains, intact.[2][] This differential lability is the foundation of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4][5]

The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[1]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the carbonyls of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the Boc-protected amine, carbon dioxide, and tert-butanol.[6][7]

Experimental Protocol: Boc Protection of an Amino Acid

The following is a general procedure for the N-tert-butyloxycarbonylation of an amino acid using (Boc)₂O.[][8][9]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (1.5-2.0 equivalents) to the solution to deprotonate the amino group.[][8]

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at room temperature.[8]

  • Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, dilute the mixture with water and perform an extraction with an organic solvent like ethyl acetate to remove by-products.[8]

  • Isolation: Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid solution) to a pH of approximately 3.[8]

  • Extraction and Purification: Extract the Boc-protected amino acid into an organic solvent (e.g., ethyl acetate).[8] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[8] Further purification can be achieved by recrystallization or column chromatography if necessary.[8]

The removal of the Boc group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain.[1] This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[][6]

Mechanism of Boc Deprotection:

The deprotection mechanism is an acid-catalyzed elimination.[7]

  • The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[6][10]

  • This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6][10]

  • The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7][10]

The liberated tert-butyl cation is a potent electrophile and can lead to side reactions by alkylating sensitive residues like tryptophan or methionine.[11][12] To prevent this, scavengers such as anisole or thioanisole are often added to the deprotection solution.[11][12]

Experimental Protocol: Boc Deprotection

Below is a typical protocol for the removal of the Boc group from an N-protected amino acid or peptide.[1]

  • Reagent Preparation: Prepare a deprotection solution, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Deprotection Reaction: Dissolve the Boc-protected substrate in the deprotection solution.

  • Incubation: Stir the reaction mixture at room temperature for 20-30 minutes.[1]

  • Removal of Reagents: After completion, the TFA and DCM are removed under reduced pressure.[13]

  • Precipitation and Isolation: The deprotected product, now as a TFA salt, can be precipitated by the addition of a cold non-polar solvent like diethyl ether. The solid product is then collected by filtration or centrifugation.

ParameterProtection with (Boc)₂ODeprotection with TFADeprotection with HCl in Dioxane
Reagents Di-tert-butyl dicarbonate, Base (e.g., NaOH, Et₃N)25-50% TFA in DCM4M HCl in Dioxane
Reaction Time 2-4 hours20-30 minutes[1]30-60 minutes[1]
Typical Yield/Efficiency >95%>99%[1]>98%[1]
Key Considerations Basic conditions required.Scavengers may be needed.[11]Alternative to TFA.[1]

The Tert-Butyl (OtBu) Protecting Group

The tert-butyl (OtBu) group is a versatile acid-labile protecting group used for the side chains of several amino acids.[14] It is most commonly employed to protect the γ-carboxyl group of glutamic acid (Glu) and the β-carboxyl group of aspartic acid (Asp).[15][16] It is also used to protect the hydroxyl groups of tyrosine (Tyr), serine (Ser), and threonine (Thr).[15][17] The OtBu group is a key component of the widely used Fmoc/tBu orthogonal strategy in SPPS.[14][18]

The introduction of the OtBu group onto a carboxylic acid is typically achieved through an acid-catalyzed reaction with isobutylene or tert-butanol.[18]

Mechanism of OtBu Protection:

The reaction proceeds via the formation of a stable tert-butyl cation under acidic conditions. This carbocation is then trapped by the nucleophilic carboxylate group of the amino acid side chain to form the tert-butyl ester.[18][19]

Experimental Protocol: OtBu Protection of a Carboxylic Acid

The following protocol outlines a general method for the tert-butylation of a carboxylic acid side chain.[18]

  • Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[18]

  • Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[18]

  • Reagent Addition: Bubble an excess of isobutylene gas through the solution, or add tert-butanol (1.2-2.0 mmol).[18]

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion using TLC.[18]

  • Quenching and Isolation: Upon completion, quench the reaction (e.g., with a saturated sodium bicarbonate solution).

  • Purification: Isolate and purify the OtBu-protected product using standard extraction and chromatographic techniques.

Similar to the Boc group, the OtBu group is removed under strongly acidic conditions, typically with TFA.[13][19] This is usually performed concurrently with the cleavage of the peptide from the resin in the final step of Fmoc-based SPPS.[16]

Mechanism of OtBu Deprotection:

The deprotection mechanism is analogous to that of the Boc group, involving acid-catalyzed cleavage.[13][19]

  • Protonation of the ester oxygen by a strong acid.[13]

  • Elimination of isobutylene and formation of the free carboxylic acid.[13]

Experimental Protocol: OtBu Deprotection

This protocol describes the cleavage of an OtBu ester.[13]

  • Cleavage Cocktail: Prepare a cleavage cocktail, commonly containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to trap the released tert-butyl cations.

  • Deprotection: Treat the OtBu-protected peptide with the cleavage cocktail.

  • Incubation: Stir the mixture at room temperature for 1-3 hours.

  • Product Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[19]

Protecting GroupStability to PiperidineDeprotection ConditionsKey AdvantagesPotential Side Reactions
OtBu High stability[19]Strong acid (e.g., high concentration of TFA)[20]Compatible with base-labile Fmoc deprotection.[20]Alkylation of sensitive residues by t-butyl cations.[20]
OBzl StableCatalytic Hydrogenation or strong acids (HF, TFMSA)[20]Orthogonal to acid- and base-labile groups.-
OAll StablePd(0) catalyst[17]Fully orthogonal to both acid and base-labile groups.Requires a specific catalyst for removal.

Orthogonality and Strategic Application in Peptide Synthesis

The concept of orthogonality is crucial in peptide synthesis, referring to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[4][16] This allows for the selective deprotection of specific functional groups at different stages of the synthesis.

Two primary strategies dominate solid-phase peptide synthesis:

  • Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection.[2] The Boc group is removed at each cycle with a moderate acid like TFA, while the side-chain groups and the peptide-resin linkage are cleaved simultaneously in the final step with a very strong acid like hydrofluoric acid (HF).[2]

  • Fmoc/tBu Strategy: This is currently the more widely used method. It employs the base-labile Fmoc group for Nα-protection and acid-labile groups, such as OtBu, for side-chain protection.[2][14] The Fmoc group is removed in each cycle with a base (e.g., 20% piperidine in DMF), while the OtBu and other side-chain protecting groups are removed in the final step with a strong acid like TFA.[5][16] The milder conditions of the Fmoc/tBu strategy make it compatible with a wider range of sensitive amino acids and modifications.[2]

The following diagrams illustrate the cyclical processes of Boc- and Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Deprotection (TFA) Resin->Deprotection Washing Washing Deprotection->Washing 1 Neutralization Neutralization (Base) Washing_2 Washing Neutralization->Washing_2 3 Coupling Coupling (Boc-AA, Activator) Coupling->Resin Repeat n times Final_Cleavage Final Cleavage (HF) Coupling->Final_Cleavage Final Step Washing->Neutralization 2 Washing_2->Coupling 4

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Fmoc-AA(OtBu)-Resin Deprotection Deprotection (Piperidine) Resin->Deprotection Washing Washing Deprotection->Washing 1 Coupling Coupling (Fmoc-AA(OtBu), Activator) Coupling->Resin Repeat n times Final_Cleavage Final Cleavage & Side Chain Deprotection (TFA) Coupling->Final_Cleavage Final Step Washing->Coupling 2

Caption: Workflow of Fmoc-based SPPS utilizing OtBu side-chain protection.

Potential Side Reactions

While highly effective, the use of Boc and OtBu protecting groups is not without challenges. Awareness of potential side reactions is crucial for optimizing synthesis outcomes.

  • Alkylation: As previously mentioned, the tert-butyl cation generated during acid-catalyzed deprotection of both Boc and OtBu groups can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[11][21] The use of scavengers is essential to mitigate this side reaction.[12]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, especially during repeated exposure to either basic (Fmoc deprotection) or acidic (Boc deprotection) conditions.[21][22] This can lead to racemization and the formation of β-linked peptides.[22]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to the cleavage of the dipeptide from the resin.[22] This is more prevalent in Fmoc-based synthesis.[22]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form a pyroglutamyl residue. Similarly, a glutamic acid residue with an unprotected side chain can also undergo this cyclization.[20]

Conclusion

The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups are fundamental components of modern peptide chemistry. Their well-characterized reactivity, differential stability, and strategic implementation in orthogonal synthesis schemes have enabled the routine production of complex peptides for research, diagnostics, and therapeutic applications. A thorough understanding of their chemical properties, the mechanisms of their application and removal, and the potential for side reactions is paramount for any scientist or researcher working in the field of peptide synthesis and drug development. The judicious selection and application of these protecting groups, guided by the principles and protocols outlined in this guide, will continue to be a critical factor in the successful synthesis of novel and impactful peptide-based molecules.

References

Stability and Storage of Boc-Asp(OtBu)-ONp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related compounds and fundamental chemical principles to provide a robust framework for its handling and storage.

Core Concepts: Chemical Structure and Reactivity

This compound is an activated ester derivative of aspartic acid, widely used in peptide synthesis. Its stability is primarily influenced by the three key functional groups:

  • Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amine.

  • OtBu (tert-Butyl) Ester: An acid-labile protecting group for the β-carboxyl group.

  • ONp (p-Nitrophenyl) Ester: An activated ester at the α-carboxyl group, making it susceptible to nucleophilic attack, including hydrolysis.

The inherent reactivity of the p-nitrophenyl ester, while essential for its function in peptide coupling, also renders the molecule susceptible to degradation.

Recommended Storage Conditions

While specific long-term stability studies for this compound are not extensively published, general recommendations can be compiled from supplier data for the compound and its close analogs.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

CompoundRecommended Storage TemperatureAdditional Recommendations
This compound Cool, dry placeKeep container tightly sealed.
Boc-Asp(OtBu)-OH 2-8°CStore in a dry, cool, and well-ventilated place. Keep container tightly closed.
Boc-Asp-OtBu 2-8°C or -20°CStore in a dry, cool, and well-ventilated place.

Based on this information, the recommended storage condition for This compound is in a tightly sealed container, protected from moisture, in a refrigerator at 2-8°C . For long-term storage, temperatures of -20°C could be considered to minimize degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound can be inferred from the known chemistry of its constituent parts. The two main routes of degradation are hydrolysis of the activated ester and aspartimide formation.

G Potential Degradation Pathways of this compound cluster_0 Primary Compound cluster_1 Degradation Products This compound This compound Boc-Asp(OtBu)-OH Boc-Asp(OtBu)-OH This compound->Boc-Asp(OtBu)-OH Hydrolysis (H2O) p-Nitrophenol p-Nitrophenol This compound->p-Nitrophenol Boc-Aspartimide-OtBu Boc-Aspartimide-OtBu This compound->Boc-Aspartimide-OtBu Intramolecular Cyclization (Base-catalyzed) Boc-alpha-Asp(OtBu)-Peptide Boc-alpha-Asp(OtBu)-Peptide Boc-Aspartimide-OtBu->Boc-alpha-Asp(OtBu)-Peptide Nucleophilic attack (e.g., by amine) Boc-beta-Asp(OtBu)-Peptide Boc-beta-Asp(OtBu)-Peptide Boc-Aspartimide-OtBu->Boc-beta-Asp(OtBu)-Peptide Nucleophilic attack (e.g., by amine)

Caption: Potential degradation pathways for this compound.

Hydrolysis

The p-nitrophenyl ester is susceptible to hydrolysis, particularly in the presence of moisture. This reaction is accelerated by basic conditions. The hydrolysis products are Boc-Asp(OtBu)-OH and p-nitrophenol. The formation of the yellow p-nitrophenolate anion under basic conditions can be a visual indicator of degradation.

Aspartimide Formation

A significant side reaction for activated aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization is base-catalyzed and involves the nucleophilic attack of the backbone amide nitrogen on the activated carbonyl carbon. Aspartimide formation is particularly problematic as it can lead to racemization and the formation of β-aspartyl peptides upon nucleophilic ring-opening, which are often difficult to separate from the desired α-aspartyl peptide.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of this compound. A general protocol using High-Performance Liquid Chromatography (HPLC) is outlined below.

G Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Analysis prep Prepare solutions of this compound in relevant solvents stress Expose samples to stress conditions (e.g., elevated temperature, humidity, pH, light) prep->stress sample Withdraw aliquots at defined time intervals stress->sample hplc Analyze by RP-HPLC with UV detection sample->hplc quantify Quantify the peak area of this compound and any degradation products hplc->quantify kinetics Determine degradation rate and shelf-life quantify->kinetics

Caption: General workflow for the stability assessment of this compound.

Methodology:

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, including Boc-Asp(OtBu)-OH and p-nitrophenol. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier (e.g., trifluoroacetic acid) is a common starting point. UV detection at a wavelength where all components absorb (e.g., 220 nm and 270 nm) should be employed.

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and confirm the specificity of the analytical method.

  • Stability Study:

    • Store samples of solid this compound under controlled conditions (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), dissolve a known amount of the sample in a suitable solvent and analyze by the validated HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics and establish a shelf-life.

Handling and Safety Precautions

  • Handling: Handle this compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatibilities: Avoid strong bases, strong acids, and oxidizing agents, as they can promote degradation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

By understanding the chemical nature of this compound and adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this critical reagent in their synthetic endeavors.

Spectroscopic Analysis of Boc-Asp(OtBu)-ONp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OtBu)-ONp. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents expected values and representative data from closely related analogues, such as Boc-Asp(OtBu)-OSu and other protected amino acids. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Data Presentation

The following tables summarize the expected and representative spectroscopic data for this compound and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following are predicted chemical shifts for this compound based on standard values for similar protected amino acid structures. Experimental conditions can cause variations.

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H~ 8.25Doublet (d)2HAromatic protons ortho to NO₂
¹H~ 7.35Doublet (d)2HAromatic protons meta to NO₂
¹H~ 5.50Doublet (d)1HNH (Amide proton)
¹H~ 4.70Multiplet (m)1Hα-CH
¹H~ 3.10Doublet of doublets (dd)1Hβ-CH₂
¹H~ 2.90Doublet of doublets (dd)1Hβ-CH₂
¹H1.48Singlet (s)9HOtBu C(CH₃)₃
¹H1.45Singlet (s)9HBoc C(CH₃)₃
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm) Assignment
¹³C~ 170.0α-C=O (Ester)
¹³C~ 168.0γ-C=O (Ester)
¹³C~ 155.5Urethane C=O (Boc)
¹³C~ 155.0Aromatic C-ONp
¹³C~ 145.0Aromatic C-NO₂
¹³C~ 125.0Aromatic CH meta to NO₂
¹³C~ 122.0Aromatic CH ortho to NO₂
¹³C~ 83.0OtBu C (CH₃)₃
¹³C~ 80.5Boc C (CH₃)₃
¹³C~ 50.0α-CH
¹³C~ 37.0β-CH₂
¹³C~ 28.2OtBu C(C H₃)₃
¹³C~ 28.0Boc C(C H₃)₃

Table 2: Infrared (IR) Spectroscopic Data

Note: The following are characteristic absorption bands expected for this compound.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amide)3300 - 3400Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester, p-nitrophenyl)~ 1760 - 1780Stretching
C=O (Ester, t-butyl)~ 1730 - 1740Stretching
C=O (Urethane, Boc)~ 1680 - 1700Stretching
N-O (Nitro group)~ 1520 - 1540 (asymmetric)Stretching
N-O (Nitro group)~ 1340 - 1350 (symmetric)Stretching
C-O (Ester)1000 - 1300Stretching

Table 3: Mass Spectrometry (MS) Data

Note: The expected m/z values are based on the molecular weight of this compound (C₁₉H₂₆N₂O₈, Molecular Weight: 410.42 g/mol ).[1]

Ion Formula Expected m/z Notes
[M+H]⁺[C₁₉H₂₇N₂O₈]⁺411.17Protonated molecule, commonly observed in positive ion ESI.
[M+Na]⁺[C₁₉H₂₆N₂O₈Na]⁺433.15Sodium adduct, frequently observed in ESI-MS.
[M+K]⁺[C₁₉H₂₆N₂O₈K]⁺449.13Potassium adduct, can be observed depending on sample purity and solvent.
[M-Boc+H]⁺[C₁₄H₁₉N₂O₆]⁺311.12Fragment resulting from the loss of the Boc protecting group.
[M-OtBu+H]⁺[C₁₅H₂₁N₂O₆]⁺325.14Fragment resulting from the loss of the tert-butyl ester group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

  • ¹H NMR Acquisition:

    • Record the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is typically needed for solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[5]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]

  • Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[7]

    • The sample must be free of non-volatile salts and buffers, which can interfere with the ionization process.[7]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[8][9]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe different adducts and deprotonated molecules.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid derivative like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (FTIR-ATR) purification->ir ms Mass Spectrometry (ESI-MS) purification->ms structure_elucidation Structural Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation mw_verification Molecular Weight Verification ms->mw_verification final_characterization Final Compound Characterization structure_elucidation->final_characterization mw_verification->final_characterization purity_assessment->final_characterization

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Boc-Asp(OtBu)-ONp CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, a key reagent in peptide synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 29365-05-7[1][2]
Molecular Weight 410.42 g/mol [1]
Molecular Formula C19H26N2O8[1]

Application in Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), specifically for the introduction of a protected aspartic acid residue into a peptide sequence. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl) group protects the side-chain carboxyl group. The ONp (p-nitrophenyl) ester is an activated ester that facilitates the coupling reaction with the free amino group of the growing peptide chain.

A generalized workflow for the incorporation of this compound in Boc-SPPS is outlined below. This process involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the activated amino acid.

sps_workflow start Resin-Bound Peptide (N-terminal Boc) deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection 1. neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization 2. coupling Coupling with This compound neutralization->coupling 3. wash Washing coupling->wash 4. end Peptide Elongated by one Asp(OtBu) Residue wash->end 5.

Boc-SPPS cycle for incorporating Asp(OtBu).

Experimental Protocol: General Coupling Procedure

The following is a generalized experimental protocol for the coupling of this compound in solid-phase peptide synthesis. Note that specific conditions such as reaction times and equivalents of reagents may need to be optimized based on the specific peptide sequence and resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

  • Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.

  • Washing: The resin is washed sequentially with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

  • Neutralization: The resin is neutralized with a solution of 5-10% DIEA in DMF to free the N-terminal amine.

  • Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF is added to the resin. The reaction is allowed to proceed for 2-12 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing: Upon completion of the coupling reaction, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

References

A Technical Guide to Boc-Asp(OtBu)-ONp for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-α-Boc-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, is a key building block in the synthesis of complex peptides and peptidomimetics. This in-depth guide provides a comprehensive overview of its commercial availability, technical specifications, and application in peptide synthesis, with a focus on practical utility in a research setting.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers catering to the research and pharmaceutical development markets. While purity and specifications can vary, the compound is typically supplied as a white to off-white powder. Below is a comparative table of specifications from various suppliers.

SupplierCAS NumberMolecular Weight ( g/mol )Purity SpecificationStorage Conditions
BLD Pharm29365-05-7410.42Not specified2-8°C, Sealed, Dry
ChemicalBook29365-05-7410.42Not specified2-8°C
Jiangsu Congzhong Chemical29365-05-7Not specified99%Cool & Dry Place
Santa Cruz Biotechnology29365-05-7410.42Not specifiedNot specified
abcr Gute Chemie29365-05-7410.41Not specifiedNot specified

The Role of this compound in Peptide Synthesis

This compound is an activated amino acid derivative designed for efficient peptide bond formation. The two key protecting groups, Boc (tert-butyloxycarbonyl) on the α-amine and OtBu (tert-butyl ester) on the β-carboxyl group, along with the ONp (p-nitrophenyl) ester activating group on the α-carboxyl, confer specific functionalities that are crucial for controlled, stepwise peptide synthesis.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group safeguards the α-amine during the coupling reaction, preventing self-polymerization. It can be readily removed with mild acids like trifluoroacetic acid (TFA).

  • OtBu (tert-butyl ester) Group: The OtBu group protects the side-chain carboxyl function of the aspartic acid residue. Its stability to the conditions used for Boc-group removal and its lability to strong acids make it an excellent orthogonal protecting group in Boc-based solid-phase peptide synthesis (SPPS).

  • ONp (p-nitrophenyl) Ester: The p-nitrophenyl ester is an activated ester. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon of the α-carboxyl group highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus facilitating the formation of a new peptide bond.

The use of this compound is particularly noted in the synthesis of complex peptide structures, such as dendritic peptide carriers.[1]

Experimental Protocols

A general protocol for the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS) is provided below. This can be adapted for the specific use of this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Boc-SPPS cycle.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 2-5 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

    • Repeat the TFA treatment for a longer duration (e.g., 5-20 minutes) to ensure complete deprotection.

    • Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of a tertiary amine base, such as 10% diisopropylethylamine (DIPEA) in DMF.

    • Wash the resin again with DMF to remove excess base.

  • Peptide Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF.

    • Add the solution of the activated amino acid to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the key workflows and chemical transformations.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products BocAsp This compound Coupling Peptide Coupling BocAsp->Coupling PeptideResin Peptide-Resin with free N-terminus PeptideResin->Coupling NewPeptide Extended Peptide-Resin Coupling->NewPeptide Byproduct p-Nitrophenol Coupling->Byproduct

Caption: General workflow for peptide coupling using this compound.

Caption: Formation of a peptide bond using an ONp-activated amino acid.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of N-α-Boc-L-aspartic acid β-tert-butyl ester p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) in solid-phase peptide synthesis (SPPS). It includes comprehensive experimental protocols, data summaries for reaction parameters, and a discussion of potential side reactions and mitigation strategies.

Introduction

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of peptide chemistry. This compound is a classical activated amino acid derivative used for the introduction of aspartic acid residues into a peptide sequence. The use of a p-nitrophenyl (ONp) ester represents an early and reliable method of activating the carboxylic acid for amide bond formation. While modern in situ coupling reagents are now more common, the ONp-ester method offers advantages in specific applications due to the stability and isolability of the activated species.[1]

This guide will detail the protocol for using this compound, focusing on the Boc/Bzl (benzyl) protection strategy where the Nα-Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), and the side-chain protecting groups, such as the tert-butyl (tBu) ester of the aspartic acid side chain, are removed with strong acid (e.g., hydrogen fluoride, HF) during the final cleavage step.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in SPPS. These values are intended as a guideline and may require optimization based on the specific peptide sequence and resin.

Table 1: Recommended Reagent Equivalents and Concentrations

Reagent/ComponentEquivalents (relative to resin loading)Concentration/SolventNotes
This compound2.0 - 3.0Dissolved in DMFUsing a modest excess helps drive the reaction to completion.
Resin1.0Swollen in DCM or DMFCommon resins include Merrifield for peptide acids and MBHA/BHA for peptide amides.
TFA for Boc Deprotection-50% in DCMA two-step deprotection is often employed.
DIEA for Neutralization4.0 - 6.05-10% in DCM or DMFEnsures the free amine is available for coupling.

Table 2: Typical Reaction Conditions and Monitoring

ParameterValueNotes
Coupling Reaction
TemperatureRoom Temperature (20-25°C)Elevated temperatures are generally not required and may increase side reactions.
Reaction Time2 - 24 hoursSlower than modern coupling reagents; reaction completion should be monitored.[1]
Monitoring MethodNinhydrin (Kaiser) TestA negative test (yellow/brown beads) indicates the absence of free primary amines and thus, complete coupling.
Boc Deprotection
Pre-wash5 minutesWith 50% TFA in DCM.
Deprotection15 - 25 minutesWith fresh 50% TFA in DCM.
Neutralization
Time2 x 2 minutesWith 5-10% DIEA in DCM or DMF.

Experimental Protocols

This section provides a step-by-step guide for a single coupling cycle using this compound in a manual Boc-SPPS workflow.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DCM.

Nα-Boc Deprotection
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes (pre-wash).

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.

  • Wash again with DCM (3x).

Neutralization
  • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the DIEA solution.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x) to prepare for coupling.

Coupling of this compound
  • In a separate vessel, dissolve 2-3 equivalents of this compound in DMF.

  • Add the this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction for completion using the Ninhydrin (Kaiser) test after 2 hours and then periodically. The reaction may take up to 24 hours.

  • Once the Kaiser test is negative, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

Repeat Cycle

Repeat steps 3.2 to 3.4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

After the final coupling and Boc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.

A common cleavage cocktail is Reagent K :

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

  • Dry the peptide-resin under vacuum.

  • Add the cold (0°C) cleavage cocktail to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • Filter the resin and wash it with fresh TFA.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Swell Swell Resin (DCM, 30-60 min) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM, 25 min) Swell->Deprotection Wash_D Wash (DCM, IPA) Deprotection->Wash_D Neutralization Neutralization (5% DIEA/DCM, 2x2 min) Wash_N Wash (DCM, DMF) Neutralization->Wash_N Coupling Coupling (this compound in DMF, 2-24h) Monitor Kaiser Test Coupling->Monitor Wash_D->Neutralization Wash_N->Coupling Wash_C Wash (DMF, DCM) Wash_C->Deprotection Cleavage Cleavage & Deprotection (e.g., Reagent K, 1-2h) Wash_C->Cleavage Final Cycle Monitor->Wash_C Negative Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Boc-SPPS workflow using this compound.

Side_Reactions cluster_aspartimide Aspartimide Formation cluster_racemization Racemization Peptide Peptide-Asp(OtBu)-Xaa-Resin Aspartimide Aspartimide Intermediate Peptide->Aspartimide Acid/Base Catalyzed Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Activated_L Activated L-Asp Oxazolone Oxazolone Intermediate (Achiral) Activated_L->Oxazolone Base Oxazolone->Activated_L Activated_D Activated D-Asp Oxazolone->Activated_D Boc_Asp Boc-Asp(OtBu)-OH Boc_Asp->Activated_L Activation (-ONp)

Caption: Key side reactions in the synthesis of Asp-containing peptides.

Potential Side Reactions and Mitigation

Aspartimide Formation

The most significant side reaction when incorporating aspartic acid is the formation of a cyclic aspartimide intermediate. This can occur under both acidic and basic conditions.[2] In Boc-SPPS, while the repetitive deprotection steps are acidic, aspartimide formation can still be a concern, particularly during the final strong acid cleavage with HF.[3] The aspartimide can subsequently hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3] Sequences with Asp followed by a small amino acid like Gly, Ser, or Ala are particularly prone to this side reaction.

Mitigation Strategies:

  • Protecting Group Choice: For particularly problematic sequences, using a more sterically hindered side-chain protecting group for aspartic acid, such as cyclohexyl (OcHex), can reduce aspartimide formation.[4]

  • Optimized Cleavage: Performing the final HF cleavage at low temperatures (e.g., 0°C) and for the minimum time required can help to minimize this side reaction.

Racemization

Racemization of the activated aspartic acid residue can occur, leading to the incorporation of D-Asp instead of L-Asp. This is often mediated through the formation of an oxazolone intermediate, which can be promoted by bases. While urethane-based protecting groups like Boc are known to suppress oxazolone formation, the risk is not entirely eliminated, especially with prolonged coupling times.[5]

Mitigation Strategies:

  • Avoid Excess Base: Use the minimum necessary amount of DIEA for neutralization.

  • Monitor Coupling Time: While -ONp esters are slow, avoid unnecessarily long coupling times once the reaction has reached completion as determined by the ninhydrin test.

  • Additives: In some cases, the addition of 1-hydroxybenzotriazole (HOBt) during coupling can help to suppress racemization, although this is more common with in situ coupling reagents.

Incomplete Coupling

Due to the slower reaction kinetics of p-nitrophenyl esters compared to modern coupling reagents, incomplete coupling can lead to deletion sequences in the final peptide.[1]

Mitigation Strategies:

  • Monitoring: Careful monitoring with the ninhydrin test is crucial to ensure the reaction goes to completion.

  • Double Coupling: If the ninhydrin test remains positive after an extended period, a second coupling with fresh this compound may be necessary.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a reliable, albeit slower, method for incorporating aspartic acid residues. Its stability and cost-effectiveness can be advantageous in certain contexts. However, researchers must be vigilant about monitoring reaction completion to avoid deletion sequences and be aware of the potential for aspartimide formation and racemization. By following the detailed protocols and implementing the mitigation strategies outlined in these application notes, scientists can successfully utilize this classical reagent to synthesize high-quality peptides for research and drug development.

References

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) in solution-phase peptide synthesis. This reagent is a valuable building block for the introduction of a protected aspartic acid residue into a peptide chain. The protocols outlined below cover the coupling reaction, subsequent deprotection of the Boc group, and general purification strategies.

Introduction

This compound is an activated ester of aspartic acid, protected at the α-amino group with a Boc group and at the β-carboxyl group with a tert-butyl (OtBu) ester. The p-nitrophenyl (ONp) ester provides a good leaving group, facilitating the nucleophilic attack by the free amino group of another amino acid or peptide to form a peptide bond. This approach is particularly useful in solution-phase synthesis where the progress of the reaction can be monitored, and purification of intermediates is feasible. A key application of this building block is in the synthesis of complex peptide structures, such as dendritic peptides used as drug delivery carriers. For instance, it has been utilized in the synthesis of a dendritic hexadecapeptide carrier for the delivery of Heat Shock Protein 90 (HSP90) inhibitors.[1]

Key Features of this compound in Solution-Phase Synthesis:

  • Mild Reaction Conditions: The use of an activated ester allows for peptide bond formation under relatively mild conditions, minimizing the risk of racemization.

  • Ease of Monitoring: The release of the p-nitrophenolate anion during the coupling reaction can be monitored spectrophotometrically.

  • Orthogonal Protection: The Boc and OtBu protecting groups are both acid-labile, while the peptide bond formed is stable under these conditions. This allows for selective deprotection in the presence of other protecting groups.

Experimental Protocols

Protocol 1: Peptide Coupling using this compound

This protocol describes the coupling of this compound to a C-terminally protected amino acid or a peptide (represented as H-Xxx-OR, where Xxx is an amino acid and R is a protecting group like a methyl or benzyl ester).

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus (H-Xxx-OR)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution of Reactants: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amino component (H-Xxx-OR, 1.0 equivalent) in anhydrous DMF.

  • Addition of this compound: To the stirred solution, add this compound (1.0 to 1.2 equivalents).

  • Initiation of Reaction: Add the tertiary amine base (e.g., DIEA, 1.0 to 1.5 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino component is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid or 0.5 M HCl) to remove unreacted base, followed by a weak base solution (e.g., saturated sodium bicarbonate) to remove the p-nitrophenol byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude protected peptide.

Quantitative Data Summary:

ParameterTypical RangeNotes
Molar Ratio (this compound : Amine) 1.0 - 1.2 : 1.0A slight excess of the activated ester can drive the reaction to completion.
Base (equivalents) 1.0 - 1.5To neutralize any salts of the amino component and facilitate the reaction.
Reaction Time 2 - 24 hoursHighly dependent on the steric hindrance of the coupling partners.
Temperature Room TemperatureMild conditions are generally sufficient.
Typical Yield 70 - 95%Varies based on the specific substrates and purification method.
Protocol 2: N-terminal Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group from the newly formed dipeptide to allow for further chain elongation.

Materials:

  • Boc-protected peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.

  • Acidic Cleavage: Add an equal volume of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

    • Dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected peptide, which can be used in the next coupling step.

Purification and Characterization

The crude peptide obtained after coupling and deprotection steps often requires purification.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying protected peptides. The choice of eluent system (e.g., hexane/ethyl acetate or chloroform/methanol gradients) depends on the polarity of the peptide.

  • Recrystallization: If the peptide is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • High-Performance Liquid Chromatography (HPLC): For final purification of the deprotected peptide, reverse-phase HPLC is the method of choice. A gradient of acetonitrile in water with 0.1% TFA is commonly used.

Characterization: The purity and identity of the synthesized peptides should be confirmed by analytical techniques such as:

  • HPLC: To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

Application Example: Synthesis of a Dendritic Peptide Carrier for HSP90 Inhibitors

This compound is a key building block in the convergent synthesis of dendritic peptides. These highly branched structures can be used as drug delivery vehicles. For example, a dendritic carrier for an HSP90 inhibitor can be synthesized by a stepwise approach, where this compound is coupled to a growing peptide chain in solution. The orthogonal Boc/OtBu protecting groups allow for controlled deprotection and further branching.

The general workflow for such a synthesis involves iterative coupling and deprotection steps to build the dendritic structure.

G cluster_synthesis Solution-Phase Dendritic Peptide Synthesis A Core Molecule (e.g., Lysine derivative) B Couple this compound A->B C Purify Protected Dendron B->C D Boc Deprotection (TFA/DCM) C->D E Repeat Coupling & Deprotection (Build Generations) D->E Iterate for branching F Final Deprotection (Boc and OtBu removal) E->F G Purify Dendritic Peptide F->G H Conjugate HSP90 Inhibitor G->H I Final Drug-Carrier Conjugate H->I

Caption: Workflow for the synthesis of a dendritic peptide drug carrier.

The final dendritic peptide can then be conjugated to an HSP90 inhibitor. This targeted delivery system aims to increase the therapeutic index of the drug by enhancing its delivery to cancer cells where HSP90 is often overexpressed.

G cluster_delivery HSP90 Inhibitor Delivery Pathway A Dendritic Carrier- HSP90 Inhibitor Conjugate B Systemic Circulation A->B C Enhanced Permeation and Retention (EPR) Effect in Tumor Tissue B->C D Cellular Uptake (e.g., Endocytosis) C->D E Intracellular Release of HSP90 Inhibitor D->E F Inhibition of HSP90 Chaperone Function E->F G Degradation of Client Oncoproteins F->G H Apoptosis of Cancer Cell G->H

Caption: Proposed mechanism of a dendritic carrier for HSP90 inhibitor delivery.

References

Application Notes and Protocols for the Deprotection of Boc and OtBu Groups in Peptides Synthesized with Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group for the α-amine and the tert-butyl (OtBu) ester for the side chain of aspartic acid are fundamental components of Boc-based solid-phase peptide synthesis (SPPS).[1] The use of active esters, such as the p-nitrophenyl (ONp) ester of Boc-Asp(OtBu), facilitates efficient peptide bond formation. Following peptide chain elongation, the final and critical step is the simultaneous removal of the N-terminal Boc group (if present) and the side-chain OtBu group, along with cleavage of the peptide from the resin support. This process is typically achieved through strong acidolysis, most commonly with trifluoroacetic acid (TFA).[1][2]

This document provides detailed protocols for the efficient deprotection of Boc and OtBu groups from synthetic peptides. It outlines standard procedures, discusses common side reactions, and presents quantitative data to guide the selection of optimal cleavage conditions.

Mechanism of Deprotection

The removal of both Boc and OtBu protecting groups proceeds via an acid-catalyzed mechanism. The strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group or the ester oxygen of the OtBu group.[2][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and the free amine or carboxylic acid, respectively.[2][3] The carbamic acid intermediate formed from the Boc group is unstable and readily decarboxylates to yield the free amine.[3]

The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[4] To prevent these modifications, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[4]

Potential Side Reactions

Several side reactions can occur during the acid-mediated deprotection of peptides containing Asp(OtBu), leading to the formation of impurities.

  • Aspartimide Formation: Peptides containing an aspartic acid residue are susceptible to the formation of a cyclic aspartimide intermediate, particularly when the following amino acid is Glycine, Serine, or Asparagine.[5][6] This intermediate can subsequently reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[7]

  • Alkylation of Sensitive Residues: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains.[4] Tryptophan's indole ring and Methionine's thioether are particularly susceptible to this modification.[4]

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form a pyroglutamate residue.[2]

To mitigate these side reactions, it is crucial to optimize the cleavage cocktail composition and the deprotection time.

Experimental Protocols

The following protocols describe the standard procedures for the TFA-mediated deprotection of peptides containing Boc and OtBu groups. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of peptide-resin to determine the optimal conditions for a specific peptide before proceeding with the bulk material.[8]

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides that do not contain sensitive residues prone to alkylation.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

Component Volume Ratio
TFA 95%
TIS 2.5%

| Water | 2.5% |

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

  • Gently agitate the mixture at room temperature for 1.5 to 3 hours.[8] The reaction time may need to be extended for peptides with multiple Arginine residues.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[10]

  • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.[10]

  • Pellet the peptide by centrifugation and carefully decant the ether.[10]

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[10]

  • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues (Reagent K)

This protocol is recommended for peptides containing residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), which are prone to side reactions.[10]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

Component Volume Ratio
TFA 82.5%
Phenol 5%
Water 5%
Thioanisole 5%

| EDT | 2.5% |

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Reagent K as the cleavage cocktail.

  • Agitate the mixture at room temperature for 2-4 hours.[10]

  • Follow steps 4 through 10 from Protocol 1 to isolate and purify the peptide.

Quantitative Data Summary

The efficiency of deprotection and the extent of side reactions are influenced by the specific amino acid sequence and the cleavage conditions. The following table summarizes the propensity for aspartimide formation based on the C-terminal amino acid following Aspartic acid.

Asp-Xxx SequencePropensity for Aspartimide Formation
Asp-GlyHigh[6]
Asp-AsnHigh[6]
Asp-SerHigh
Asp-AlaModerate[6]
Asp-ArgModerate[6]
Asp-ValLow[6]

Diagrams

Deprotection_Workflow start Start: Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent R or K) start->add_cocktail agitate Agitate at Room Temperature (1.5 - 4 hours) add_cocktail->agitate filter Filter to Separate Resin agitate->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Diethyl Ether (3x) centrifuge->wash dry Dry Peptide under Vacuum wash->dry end_product End: Crude Peptide dry->end_product

Caption: Experimental workflow for peptide deprotection and cleavage.

Deprotection_Mechanism cluster_boc Boc Deprotection cluster_otbu OtBu Deprotection Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate + t-Butyl Cation Protonated_Boc->Carbamic_Acid Cleavage Free_Amine H3N+-Peptide (TFA Salt) + CO2 Carbamic_Acid->Free_Amine Decarboxylation Scavenger Scavenger (e.g., TIS, Thioanisole) Carbamic_Acid->Scavenger Traps Cation OtBu_Asp Peptide-Asp(OtBu)-Peptide Protonated_OtBu Protonated OtBu-Asp OtBu_Asp->Protonated_OtBu + H+ (TFA) Free_Asp Peptide-Asp(OH)-Peptide + t-Butyl Cation Protonated_OtBu->Free_Asp Cleavage Free_Asp->Scavenger Traps Cation

Caption: Mechanism of Boc and OtBu deprotection by TFA.

References

The Strategic Application of Boc-Asp(OtBu)-ONp in the Synthesis of Complex Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those with intricate structures or challenging sequences, demands a meticulous selection of building blocks and synthetic strategies. Boc-Asp(OtBu)-ONp, a derivative of aspartic acid, offers a unique combination of protecting groups and an activated ester that can be strategically employed in both solid-phase and solution-phase peptide synthesis. This document provides detailed application notes, experimental protocols, and comparative data to guide the effective use of this compound in the assembly of complex peptides, including dendritic structures, while addressing potential side reactions.

Application Notes

This compound is an amino acid derivative featuring three key functional moieties:

  • Boc (tert-butyloxycarbonyl) group: This acid-labile protecting group safeguards the α-amino function of the aspartic acid. It is stable during coupling reactions and can be selectively removed with moderate acids like trifluoroacetic acid (TFA).

  • OtBu (tert-butyl) group: The side-chain carboxyl group of aspartic acid is protected as a tert-butyl ester. This group is also acid-labile and is typically removed during the final cleavage step, often simultaneously with the Boc group in a Boc-SPPS strategy. The bulky nature of the OtBu group can also help minimize certain side reactions.

  • ONp (p-nitrophenyl) ester: The α-carboxyl group is activated as a p-nitrophenyl ester. This "active ester" facilitates peptide bond formation by providing a good leaving group (p-nitrophenolate) upon nucleophilic attack by the amino group of the incoming amino acid. While historically significant, ONp esters generally exhibit slower coupling kinetics compared to modern carbodiimide or phosphonium/uronium salt-based reagents.

The primary application of this compound lies in its utility as a building block for introducing a protected aspartic acid residue into a peptide chain. Its pre-activated nature can be advantageous in specific synthetic scenarios, such as in solution-phase synthesis or for the synthesis of specialized structures like dendritic peptides. One notable application is its use as a reactant in the synthesis of dendritic hexadecapeptide carriers for the delivery of HSP90 inhibitors[1].

A critical consideration when using any Asp(OtBu) derivative is the potential for aspartimide formation . This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) during the basic conditions of Fmoc deprotection, but can also occur to a lesser extent in Boc-SPPS, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization, complicating purification and reducing the yield of the desired peptide.

Quantitative Data Summary

Table 1: Influence of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting Group% Target Peptide (VKDGYI)% Aspartimide% D-Asp Isomer
Fmoc-Asp(OtBu)-OH36.655.710.6
Fmoc-Asp(OMpe)-OH76.516.93.0
Fmoc-Asp(OBno)-OH98.40.10.2

Data sourced from comparative studies on a model peptide and illustrates the relative stability of different protecting groups to aspartimide formation under basic conditions. While this data is from Fmoc-SPPS, the trend of increased stability with bulkier protecting groups is relevant.

Table 2: Comparative Overview of Peptide Coupling Methods

Coupling MethodReagent ExampleRelative SpeedRisk of RacemizationKey Considerations
Active EsterThis compound Slower (hours to days)Generally low for urethane-protected amino acidsStable and isolable active esters; slower reaction times may lead to incomplete coupling.
CarbodiimideDIC/HOBtModerate (30-60 minutes)Low with additiveCost-effective but can be slower for hindered couplings.
Uronium/Aminium SaltHBTU/HATUFast (minutes)LowHighly efficient, especially for difficult couplings; byproducts can be challenging to remove.
Phosphonium SaltPyBOPFast (minutes to hours)LowSafer alternative to BOP; byproducts can be difficult to remove.
Oxyma-based Uronium SaltCOMUVery Fast (minutes)Very lowHigh efficiency, excellent safety profile, and water-soluble byproducts.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using a standard Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.

    • Wash the resin with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Treat the resin with a solution of 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from several hours to overnight.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test remains positive (blue beads) after an extended period, a recoupling step may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: Mitigation of Aspartimide Formation

This protocol describes a modified deprotection step for Boc-SPPS to minimize the risk of aspartimide formation, particularly for susceptible sequences.

Materials:

  • Peptide-resin

  • TFA

  • DCM

  • DIEA

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Modified Deprotection:

    • Prepare a deprotection solution of 50% TFA in DCM.

    • For sequences prone to aspartimide formation, consider adding HOBt (0.1 M) to the deprotection solution. This has been shown to suppress aspartimide formation in Fmoc-SPPS and may have a similar effect in reducing acid-catalyzed side reactions during Boc deprotection.

  • In Situ Neutralization/Coupling:

    • After the deprotection and washing steps, instead of a separate neutralization step, perform an in situ neutralization during the coupling of the next amino acid.

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and add it to the resin. Then, add DIEA to the reaction mixture to both neutralize the N-terminal amine and catalyze the coupling. This minimizes the exposure of the free amine to a basic environment, which can contribute to side reactions.

Visualizations

Boc_SPPS_Workflow Start Start: Swollen Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: This compound in DMF or other Boc-AA Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle End of Cycle Wash3->End_Cycle End_Cycle->Deprotection Next Cycle Repeat Repeat for next amino acid Final_Cleavage Final Cleavage (e.g., HF or TFMSA) End_Cycle->Final_Cleavage Final Step

Boc-SPPS cycle for peptide elongation.

Aspartimide_Formation Peptide Peptide with Asp(OtBu) residue Base_Acid Base or Acid (e.g., during deprotection) Peptide->Base_Acid Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Base_Acid->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Racemization Aspartimide->Racemization Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide Side Product: β-Peptide Hydrolysis->Beta_Peptide

Pathway of aspartimide formation.

Dendritic_Peptide_Synthesis Core Core Molecule on Solid Support (e.g., Lysine) Gen1 Generation 1: Couple this compound to both amino groups of Lys Core->Gen1 Deprotect1 Deprotect Boc groups Gen1->Deprotect1 Gen2 Generation 2: Couple this compound to newly formed amino groups Deprotect1->Gen2 Deprotect2 Deprotect Boc groups Gen2->Deprotect2 Elongate Elongate peptide chains from terminal amino groups Deprotect2->Elongate Cleave Cleave from resin and deprotect side chains Elongate->Cleave Dendrimer Purified Dendritic Peptide Cleave->Dendrimer

References

Application Notes: The Strategic Use of Boc-Asp(OtBu)-ONp in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic peptides are a significant class of molecules in drug discovery and development, often exhibiting enhanced stability, binding affinity, and metabolic resistance compared to their linear counterparts.[1] The synthesis of these complex structures relies on precise chemical strategies, particularly the use of orthogonally protected amino acids. Boc-Asp(OtBu)-ONp, an N-terminally protected and side-chain activated aspartic acid derivative, serves as a valuable building block in this field. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester masks the side-chain β-carboxyl group. The p-nitrophenyl (ONp) ester acts as a leaving group, activating the side-chain carboxyl for amide bond formation. This unique combination of protecting and activating groups makes it particularly useful for specific cyclization strategies.

Core Principles and Applications

The primary utility of the Boc/OtBu protection scheme for aspartic acid in peptide synthesis is rooted in its acid lability. The Boc group is removed by moderate acids like trifluoroacetic acid (TFA) during the stepwise elongation of the peptide chain in Boc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] The OtBu group, however, is more stable and requires stronger acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage, which is typically performed at the final stage of synthesis.[2] This difference in acid sensitivity is the foundation of the orthogonal protection strategy.

The use of the OtBu group on the aspartic acid side chain is also a critical strategy to minimize the formation of aspartimide, a common and problematic side reaction that can lead to low yields and purification difficulties, especially in sequences containing Asp-Gly or Asp-Ser motifs.[4][5][6][7]

Key applications of this compound and its related derivative Boc-Asp(OtBu)-OH include:

  • Side-Chain to Side-Chain Cyclization: Forming a lactam bridge between the side chain of aspartic acid and a basic amino acid like lysine.[8] This is achieved by keeping the Boc and OtBu groups intact while selectively deprotecting an orthogonal protecting group on the lysine side chain (e.g., Fmoc) to allow for on-resin amide bond formation.

  • Head-to-Tail Cyclization: In this strategy, the linear peptide is assembled and then cleaved from the resin while side-chain protecting groups (like OtBu) are retained. The cyclization is then performed in solution.

  • Backbone Amide Cyclization: A specialized linker can be used to anchor the peptide to the resin through the backbone nitrogen, allowing for on-resin head-to-tail cyclization after assembly via Boc-SPPS.[9]

Data Presentation

Table 1: Properties of Protecting Groups Used in Conjunction with Asp(OtBu)

Protecting GroupAbbreviationPosition ProtectedCleavage ConditionsStability
tert-ButyloxycarbonylBocα-Amino Group (Temporary)Moderate Acid (e.g., 25-50% TFA in DCM)[2][3]Stable to bases and nucleophiles.[2]
tert-Butyl EsterOtBuAsp Side-Chain CarboxylStrong Acid (e.g., HF, TFMSA)[2][5]Stable to moderate acids (TFA) and bases.[5]
FluorenylmethyloxycarbonylFmocα-Amino or Side-Chain Amino (Orthogonal)Base (e.g., 20% Piperidine in DMF)[7][10]Stable to acids.[2]
Benzyl EsterBzlAsp/Glu Side-Chain CarboxylStrong Acid (e.g., HF), Catalytic Hydrogenolysis[10][11]Partially removed by TFA.[11]

Table 2: Common Reagents for Peptide Coupling and Cyclization

ReagentAbbreviationDescriptionTypical Use
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA phosphonium-based coupling reagent.Commonly used for both linear synthesis and cyclization steps.[12][13]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUA highly efficient aminium-based coupling reagent.Recommended for difficult couplings and cyclization.[5][13]
N,N'-DicyclohexylcarbodiimideDCCA carbodiimide-based reagent.Cost-effective but can be slower and cause side reactions.[10][13]
N,N'-DiisopropylethylamineDIEA / DIPEAA non-nucleophilic base used for activation and neutralization.Used in conjunction with coupling reagents.[5][12]

Experimental Protocols

Protocol 1: Linear Peptide Assembly via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide precursor using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids, including Boc-Asp(OtBu)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent (e.g., HBTU/HOBt or DCC/HOBt)

  • Kaiser Test Kit

Methodology:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., DCC/DMAP).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).[12]

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[2][12]

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM again (3x).[12]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).[12]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 eq., e.g., Boc-Asp(OtBu)-OH), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to pre-activate the solution for 2 minutes.[12]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.[13] A negative test (yellow/colorless beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the linear sequence.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between an Asp(OtBu) residue and a Lys(Fmoc) residue on the solid support.

Methodology:

  • Linear Peptide Synthesis: Synthesize the linear peptide on-resin as described in Protocol 1, incorporating Boc-Asp(OtBu)-OH and Boc-Lys(Fmoc)-OH at the desired positions. Ensure the final N-terminal Boc group remains.

  • Selective Side-Chain Deprotection (Fmoc Removal):

    • Wash the resin-bound peptide with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.[12]

    • Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[12]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in fresh DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF to the resin.[12]

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small sample of resin and analyzing the product via HPLC-MS.

  • Final Washing: Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The cyclic peptide is now ready for final cleavage.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus and a well-ventilated fume hood. TFMSA is a less hazardous alternative but still requires caution.

Methodology (Using HF):

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under a vacuum.

  • HF Cleavage:

    • Place the dried resin in an HF cleavage apparatus.

    • Add a scavenger, such as anisole, to trap reactive carbocations generated during cleavage.

    • Cool the vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Purification:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.[12]

    • Centrifuge the mixture to pellet the peptide and decant the ether. Repeat the wash.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

    • Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).

Visualizations

G cluster_SPPS Boc-SPPS Cycle for Linear Peptide Resin Start: Resin with Free Amine Coupling Step 1: Couple Boc-AA-OH Resin->Coupling Add activated Boc-Asp(OtBu)-OH or other AA Wash1 Wash (DCM/DMF) Coupling->Wash1 Deprotect Step 2: Deprotect (50% TFA in DCM) Wash1->Deprotect Wash2 Wash (DCM/IPA) Deprotect->Wash2 Neutralize Step 3: Neutralize (10% DIEA in DCM) Wash2->Neutralize Wash3 Wash (DCM) Neutralize->Wash3 KaiserTest Kaiser Test (Check for free amine) Wash3->KaiserTest KaiserTest->Coupling Repeat cycle for next AA LinearPeptide End: Resin-Bound Linear Peptide KaiserTest->LinearPeptide Final AA coupled G Start Resin-Bound Linear Peptide (Boc-AA...Asp(OtBu)...Lys(Fmoc)...AA-Resin) Deprotect Selective Deprotection (20% Piperidine/DMF) Start->Deprotect Removes Fmoc from Lys side chain Cyclize On-Resin Cyclization (PyBOP/DIEA in DMF) Deprotect->Cyclize Forms lactam bridge (Asp side chain to Lys side chain) Cleave Global Deprotection & Cleavage (Anhydrous HF or TFMSA) Cyclize->Cleave Removes Boc, OtBu, other groups and cleaves from resin End Purified Cyclic Peptide Cleave->End Purify via RP-HPLC G Start Resin-Bound Linear Peptide (Boc-AA...Asp(OtBu)...AA-Resin) Cleave Mild Cleavage (e.g., from highly labile resin) Keeps side-chain protection intact Start->Cleave PurifyLinear Purify Protected Linear Peptide (RP-HPLC) Cleave->PurifyLinear Cyclize Solution-Phase Cyclization (High Dilution, Coupling Reagent) PurifyLinear->Cyclize Forms head-to-tail amide bond Deprotect Final Deprotection (Strong Acid) Cyclize->Deprotect Removes OtBu and other groups End Purified Cyclic Peptide Deprotect->End Final purification

References

Application Notes and Protocols for the Incorporation of Aspartic Acid in Peptide Sequences using Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, in peptide synthesis. This reagent is a valuable building block for introducing aspartic acid residues into peptide chains, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino group and the tert-butyl (OtBu) ester for the side-chain carboxyl group offers a robust strategy for peptide assembly. The p-nitrophenyl (ONp) ester provides an activated carboxyl group, facilitating efficient peptide bond formation.

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a side reaction that can lead to a mixture of α- and β-peptides and racemization. This document provides detailed protocols and strategies to mitigate this and other potential side reactions.

Data Presentation

The following tables summarize key quantitative data related to the deprotection steps and the management of aspartimide formation, which are critical for the successful synthesis of aspartic acid-containing peptides.

Table 1: Comparison of Deprotection Conditions for the Boc Group

Deprotection ReagentScavengersReaction TimeTypical EfficiencyNotes
25-50% TFA in DCMNone typically required20-30 minutes>99%Standard and most common method.
4M HCl in DioxaneNone30-60 minutes>98%Can be used as an alternative to TFA.
Neat TFARecommended~4 minutesHighOffers enhanced peptide-resin solvation.[1]

Table 2: Influence of C-terminal Amino Acid on Aspartimide Formation

Asp-Xxx SequenceRelative Propensity for Aspartimide FormationRationale
Asp-GlyHighGlycine's lack of steric hindrance facilitates the intramolecular cyclization.
Asp-AsnHighThe side chain of asparagine does not significantly hinder the reaction.
Asp-ArgModerateThe bulky side chain of arginine can reduce the rate of aspartimide formation.
Asp-AlaModerateThe methyl side chain provides some steric hindrance compared to glycine.
Asp-ValLowThe bulky, branched side chain of valine provides significant steric hindrance, impeding cyclization.

Table 3: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

Asp Protecting Group% Target Peptide (Model Peptide: VKDGYI)% Aspartimide% D-Asp
Fmoc-Asp(OtBu)-OH36.655.710.6
Fmoc-Asp(OMpe)-OH76.516.93.0
Fmoc-Asp(OBno)-OH98.40.10.2

Note: While this data is from Fmoc-based synthesis, it highlights the principle that bulkier side-chain protecting groups can significantly reduce aspartimide formation, a concept applicable to Boc-SPPS as well.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS workflow for incorporating an aspartic acid residue using this compound.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for at least 30-60 minutes with gentle agitation.[2]

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[2]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[2]

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) (2-3 times) to remove residual TFA.[3]

3. Neutralization:

  • Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.

  • Wash the resin with DCM (3-5 times) to remove excess DIEA.

4. Coupling of this compound:

  • Dissolve 1.5-2.0 equivalents of this compound in a minimal amount of dimethylformamide (DMF).

  • Add the solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. The reaction progress can be monitored using the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol). For peptides containing Asp(OtBu), a typical cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) to scavenge the tert-butyl cations generated.[4]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate the mixture at room temperature for 1-2 hours.[4]

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

1. Reactant Preparation:

  • Dissolve one equivalent of the amino acid ester hydrochloride in a suitable solvent such as DMF or DCM.

  • Add one equivalent of a tertiary base, such as N-methylmorpholine (NMM) or DIEA, to neutralize the hydrochloride salt.

2. Coupling Reaction:

  • To the solution of the free amino acid ester, add 1.05 equivalents of this compound.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected dipeptide by column chromatography on silica gel.

4. Deprotection:

  • The Boc group can be removed using TFA in DCM, as described in the SPPS protocol.

  • The OtBu and ONp groups are generally stable to these conditions. The ONp group is consumed during the coupling reaction. The OtBu group is removed during the final deprotection step, typically with a strong acid like TFA.

Mandatory Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Swell Wash1 Wash (DCM/IPA) Deprotection->Wash1 2. Deprotect Neutralization Neutralization (5% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 4. Neutralize Coupling Coupling (this compound in DMF) Wash3 Wash (DMF/DCM) Coupling->Wash3 6. Couple Wash1->Neutralization 3. Wash Wash2->Coupling 5. Wash Wash3->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA/Scavengers) Wash3->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Boc-SPPS Workflow for Aspartic Acid Incorporation

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction MAPK MAPK Pathway PKC->MAPK Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth

Simplified Neuropeptide Y (NPY) Signaling Pathway via Y1 Receptor

Application in the Synthesis of Biologically Active Peptides: Neuropeptide Y (NPY)

This compound is a suitable building block for the synthesis of various biologically active peptides containing aspartic acid. An example of such a peptide is Neuropeptide Y (NPY), a 36-amino acid peptide that plays a crucial role in numerous physiological processes, including the regulation of food intake, blood pressure, and mood.[5] The synthesis of NPY and its analogs has been accomplished using Boc-based solid-phase peptide synthesis.[5]

NPY exerts its effects by binding to a family of G-protein coupled receptors, with the Y1 receptor being a key mediator of its physiological actions.[6] The signaling pathway initiated by NPY binding to the Y1 receptor is complex and can lead to various cellular responses, as depicted in the diagram above. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phospholipase C, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. These signaling cascades can ultimately influence cellular processes such as cell growth, proliferation, and vasoconstriction.[6] The chemical synthesis of NPY and its analogs, facilitated by reagents like this compound, is essential for studying these pathways and for the development of novel therapeutics targeting the NPY system.

References

Reaction conditions for optimal coupling with Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, is a widely utilized activated amino acid derivative in peptide synthesis. It is particularly valuable in solution-phase synthesis and for specific applications in Solid-Phase Peptide Synthesis (SPPS) within the Boc/Bzl protection strategy. The Boc group on the α-amine is acid-labile, while the tert-butyl (OtBu) ester protecting the β-carboxyl group is also removed under strong acid conditions (e.g., HF or TFMSA), ensuring orthogonal deprotection strategies are maintained.

The α-carboxyl group is pre-activated as a p-nitrophenyl (ONp) ester. This active ester method offers the advantage of forming a stable, crystalline, and isolable intermediate that reacts readily with nucleophilic amino groups under mild conditions to form a peptide bond.[1] This approach minimizes the risk of racemization, which can be a concern with other activation methods.[1] These application notes provide detailed protocols and optimal reaction conditions for using this compound, with a focus on maximizing coupling efficiency while minimizing common side reactions.

Key Reaction Parameters and Optimization

The success of the coupling reaction is governed by several factors. Optimal conditions are a balance between reaction rate, yield, and the suppression of side reactions, most notably aspartimide formation.

  • Solvents: Anhydrous polar aprotic solvents are essential to ensure the solubility of reactants and to prevent hydrolysis of the active ester.[1] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most common and effective solvents.[1] Dichloromethane (DCM) can also be used, particularly in SPPS.

  • Stoichiometry: A slight excess of the this compound (typically 1.05 to 1.2 equivalents) relative to the free amine component is recommended to drive the reaction to completion.[1]

  • Temperature: Reactions are typically conducted at room temperature (20-25°C).[1] If the reaction is slow, the temperature can be moderately increased (e.g., to 40°C), but this may also increase the risk of side reactions.[1] Monitoring the reaction is crucial.

  • Base/Catalyst: While active ester couplings do not strictly require a base for the main reaction, a non-nucleophilic base like Diisopropylethylamine (DIPEA) is essential during the neutralization step in Boc-SPPS protocols. In solution-phase synthesis, the addition of a catalyst like 1-Hydroxybenzotriazole (HOBt) can sometimes accelerate the coupling, although it is not always necessary.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting amine reactant.[1] In SPPS, the Kaiser test is used to detect any remaining free primary amines.[2]

Experimental Protocols

This protocol describes the standard procedure for coupling this compound to an amino acid ester or peptide fragment in solution.

Materials:

  • This compound (1.1 eq)

  • Amine component (e.g., H-Xxx-OR) (1.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the ONp ester.[1]

  • Dissolution: Dissolve the amine component (1.0 equivalent) in a minimum volume of anhydrous DMF.

  • Coupling: Add this compound (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or HPLC until the starting amine is consumed. Reactions are typically complete within 2-24 hours.

  • Workup: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic phase sequentially with 1N HCl (3x), water (1x), saturated NaHCO₃ (3x), and finally with brine (1x). c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

This protocol outlines the coupling of this compound on a solid support using a standard Boc-SPPS workflow.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • This compound (2.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes.

  • Boc Deprotection: a. Treat the resin with 50% TFA in DCM (v/v) for 5 minutes.[3] b. Filter and repeat the treatment with 50% TFA in DCM for an additional 20 minutes.[3] c. Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: a. Treat the resin with 10% DIPEA in DMF (v/v) for 2 minutes. b. Filter and repeat the neutralization step. c. Wash the resin with DMF (5x).

  • Coupling: a. Prepare a solution of this compound (2.0 equivalents based on resin substitution) in DMF. b. Add the solution to the neutralized resin. c. Shake the reaction vessel at room temperature. Note: ONp ester couplings are generally slower than those using modern in-situ reagents like HBTU or DIC.[4]

  • Monitoring: Allow the coupling to proceed for 4-12 hours. Monitor the reaction by taking a small sample of resin beads and performing a Kaiser test.

  • Completion: Once the Kaiser test is negative (indicating no free primary amines), filter the reaction solution.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.

Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 29365-05-7 [5][6]
Molecular Formula C₁₉H₂₆N₂O₈ [5]
Molecular Weight 410.42 g/mol [5]
Appearance White to off-white powder -

| Storage Temp. | 2-8°C, Sealed in dry conditions |[5][6] |

Table 2: Recommended Reaction Conditions & Troubleshooting

Parameter Recommended Condition Potential Issue Solution
Solvent Anhydrous DMF, DMSO Incomplete dissolution / Slow reaction Ensure reactants are fully dissolved. Try a solvent mixture if necessary.[1]
Equivalents 1.05 - 1.2 eq (Solution) 2.0 eq (Solid-Phase) Incomplete coupling Increase the equivalents of the active ester.
Temperature Room Temperature (20-25°C) Slow reaction rate Increase temperature moderately to 40-50°C and monitor closely for side product formation.[1]
Reaction Time 2 - 24 hours Incomplete coupling Allow the reaction to proceed for a longer duration, monitoring with TLC/HPLC or Kaiser test.

| Moisture | Anhydrous conditions | Hydrolysis of ONp ester | Use oven-dried glassware and anhydrous solvents.[1] |

Side Reaction: Aspartimide Formation

The most significant side reaction when using aspartic acid derivatives is the formation of a five-membered succinimide ring, known as an aspartimide.[7][8] This intramolecular cyclization is catalyzed by base (e.g., during Fmoc deprotection or the neutralization step in Boc-SPPS) and is highly sequence-dependent.[7][8] The aspartimide can subsequently reopen to form the desired α-peptide, but also an undesired β-peptide, leading to difficult-to-separate impurities.

Table 3: Sequence and Condition Influence on Aspartimide Formation

Factor Propensity for Aspartimide Rationale
Asp-Gly Sequence Very High Glycine's lack of steric hindrance facilitates the required geometry for the backbone nitrogen to attack the side-chain carbonyl.[7]
Asp-Asn / Asp-Ser High These residues also present low steric bulk, increasing the risk of cyclization.[9]
Asp-Val / Asp-Arg Low to Moderate The bulky side chains of Valine and Arginine provide significant steric hindrance, impeding the intramolecular attack.[7]

| Base Exposure | Increases with strength/time | Stronger bases (like DBU) or prolonged exposure to piperidine/DIPEA will accelerate aspartimide formation.[7] |

To mitigate this, one can use bulkier side-chain protecting groups or modified deprotection cocktails (e.g., adding HOBt to the piperidine solution in Fmoc synthesis).[7][10]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Completion cluster_workup Workup / Washing prep_amine Prepare Amine Component (1.0 eq) dissolve Dissolve Amine in Solvent prep_amine->dissolve prep_boc Prepare this compound (1.1 - 2.0 eq) add_boc Add this compound Solution prep_boc->add_boc prep_solvent Prepare Anhydrous Solvent (e.g., DMF) prep_solvent->dissolve dissolve->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by HPLC/TLC (or Kaiser Test for SPPS) react->monitor complete Amine Consumed? monitor->complete complete->react No workup Perform Aqueous Workup (Solution-Phase) complete->workup Yes (Solution) wash Wash Resin (Solid-Phase) complete->wash Yes (SPPS) purify Purify Crude Product workup->purify

Caption: General experimental workflow for peptide coupling using this compound.

G Amine R₂-NH₂ (Free Amine) Peptide Boc-Asp(OtBu)-NH-R₂ (Peptide Bond) Amine->Peptide ActiveEster This compound (Activated Ester) ActiveEster->Peptide Byproduct HO-Ph-NO₂ (p-Nitrophenol) ActiveEster->Byproduct

Caption: Simplified reaction scheme for this compound coupling.

Aspartimide_Formation Peptide ...-Asp(OtBu)-Xxx-... Deprotonation Backbone N⁻ (Deprotonated) Peptide->Deprotonation + Base - H⁺ Cyclization Intramolecular Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide - OtBu⁻ Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening (Path A) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening (Path B)

Caption: Chemical pathway of aspartimide formation and subsequent side reactions.

G start Start Synthesis Plan check_seq Is Asp followed by Gly, Asn, or Ser? start->check_seq standard_protocol Use Standard Coupling Protocol (e.g., Protocol 1 or 2) check_seq->standard_protocol No modified_conditions Consider Mitigation Strategies: - Use bulkier protecting group - Use milder base conditions - Reduce reaction temperature check_seq->modified_conditions Yes end Proceed with Coupling standard_protocol->end modified_conditions->end

Caption: Logical workflow for selecting an appropriate aspartic acid coupling strategy.

References

Application Notes and Protocols for Monitoring Boc-Asp(OtBu)-ONp Coupling Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the efficient coupling of amino acid residues is paramount to achieving high yields and purity of the final peptide. The use of N-Boc-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) is a common strategy for introducing an aspartic acid residue with its side chain protected. The p-nitrophenyl (ONp) ester serves as a good leaving group, facilitating the nucleophilic attack by the amino group of the coupling partner. Monitoring the progress of this coupling reaction is crucial for optimizing reaction conditions and determining the reaction endpoint.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for real-time monitoring of these reactions. Specifically, reverse-phase HPLC (RP-HPLC) is well-suited for separating the starting materials, product, and byproducts based on their hydrophobicity. This application note provides a detailed protocol for monitoring the progress of this compound coupling reactions, enabling researchers to accurately assess reaction completion and identify potential side products. The method relies on the simultaneous detection of the consumption of the activated amino acid (this compound) and the formation of the desired peptide product, as well as the release of the p-nitrophenol (PNP) byproduct.

Experimental Protocols

Materials and Equipment
  • This compound

  • Amine coupling partner (e.g., a peptide with a free N-terminus)

  • Coupling solvent (e.g., N,N-Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC vials and syringes

Reaction Setup
  • In a clean, dry reaction vessel, dissolve the amine coupling partner in DMF.

  • Add this compound (typically 1.1 to 1.5 equivalents relative to the amine).

  • Add DIPEA (typically 1 to 2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

HPLC Monitoring Protocol
  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it 100-fold with Mobile Phase A. This prevents further reaction and prepares the sample for HPLC analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (for simultaneous detection of the p-nitrophenyl group in the starting material and the p-nitrophenol byproduct) and 220 nm (for the peptide backbone). A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths.

  • Column Temperature: 30°C

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the increase in the peak areas of the product and the p-nitrophenol byproduct. The following table provides representative retention times for the key components. Actual retention times may vary depending on the specific HPLC system, column, and the nature of the amine coupling partner.

CompoundRepresentative Retention Time (min)Description
p-Nitrophenol (PNP)~5.8Byproduct of the coupling reaction. Its appearance indicates reaction progress.
Amine ReactantVariableThe retention time will depend on the hydrophobicity of the N-terminal peptide or amino acid ester.
This compound~18.2Activated amino acid starting material. Its peak area will decrease as the reaction proceeds.
Peptide ProductVariableThe retention time will be influenced by the combined hydrophobicity of the reactants. It is typically more retained than the amine reactant.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring HPLC Monitoring cluster_analysis Data Analysis dissolve_amine Dissolve Amine in DMF add_boc_asp Add this compound dissolve_amine->add_boc_asp add_dipea Add DIPEA add_boc_asp->add_dipea stir Stir at Room Temp add_dipea->stir aliquot Take Aliquot at Time Points stir->aliquot Reaction Progress quench Quench with Mobile Phase A aliquot->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject monitor_peaks Monitor Peak Areas inject->monitor_peaks Chromatographic Data determine_completion Determine Reaction Completion monitor_peaks->determine_completion

Caption: Experimental workflow for monitoring this compound coupling reactions.

logical_relationship cluster_reactants Reactants cluster_products Products Boc_Asp_ONp This compound (Starting Material) Product Boc-Asp(OtBu)-NH-R (Peptide Product) Boc_Asp_ONp->Product PNP p-Nitrophenol (Byproduct) Boc_Asp_ONp->PNP releases Amine R-NH2 (Amine Reactant) Amine->Product

Caption: Logical relationship of reactants and products in the coupling reaction.

Scale-Up Synthesis of Peptides Using Boc-Asp(OtBu)-ONp: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of aspartic acid residues in peptide synthesis is crucial for the biological activity of many therapeutic peptides. The use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) offers a classically effective method for introducing this residue, particularly in scale-up operations where well-defined, stable activated esters can provide process control and predictability. The p-nitrophenyl (ONp) ester provides a moderately reactive leaving group, facilitating peptide bond formation under controlled conditions.

These application notes provide detailed protocols and considerations for the scale-up synthesis of peptides using this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Core Principles and Considerations for Scale-Up

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for peptide synthesis. The temporary Nα-Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the tert-butyl (OtBu) ester on the aspartic acid side chain, are typically removed during the final cleavage step with a strong acid like hydrogen fluoride (HF).[1][2]

When scaling up peptide synthesis, several factors become critical:

  • Reaction Kinetics: The moderate reactivity of ONp esters may require longer coupling times or elevated temperatures compared to more modern in-situ coupling reagents.[3] Careful optimization is necessary to ensure complete coupling and avoid side reactions.

  • Solubility: Maintaining the solubility of the growing peptide chain on the solid support or in solution is crucial to prevent aggregation and incomplete reactions.

  • Reagent Stoichiometry: While excess reagents are often used in SPPS to drive reactions to completion, in a scale-up scenario, optimizing the equivalents of the activated amino acid is critical for cost-effectiveness.

  • Aspartimide Formation: A significant challenge with aspartic acid derivatives is the base-catalyzed formation of an aspartimide intermediate, which can lead to the formation of β-peptide impurities and racemization. While this is more pronounced in the basic conditions of Fmoc chemistry, it can still occur during neutralization steps in Boc-SPPS. The bulky OtBu group helps to sterically hinder this side reaction.

Data Presentation: Comparative Performance of Coupling Strategies

The choice of coupling strategy significantly impacts crude purity and overall yield. While direct large-scale comparative data for this compound is not extensively published in recent literature, the following tables provide a representative comparison of different coupling reagent classes based on collated data from various studies.

Table 1: Comparison of Crude Peptide Purity (%) for a Model Peptide Synthesis

Coupling Reagent ClassExample ReagentsCrude Purity (%)Key Considerations for Scale-Up
Active Ester This compound Moderate to High Slower reaction times may be required for complete coupling. Byproduct (p-nitrophenol) is water-soluble and easily removed.[4]
CarbodiimidesDCC, DIC (+ HOBt/Oxyma)HighCost-effective. Formation of insoluble (DCU) or soluble (EDU) urea byproducts. Racemization risk without additives.[4][5]
Aminium/Uronium SaltsHBTU, HATUVery HighFast and highly efficient, especially for difficult couplings. Higher cost.[3][5]
Phosphonium SaltsPyBOPHighSafer alternative to BOP. Byproducts can be challenging to remove.[3]

Table 2: General Comparison of Coupling Reaction Parameters

ParameterActive Ester (e.g., -ONp)In-situ Activation (e.g., HATU, DIC/HOBt)
Activation Step Pre-activated, stable solidIn-situ, just prior to coupling
Reaction Time Hours to overnightMinutes to a few hours
Relative Speed SlowerFaster
Control over Reaction More controlled, slower kineticsFaster kinetics, can be harder to control
Side Reaction Potential Generally lower risk of racemization for urethane-protected amino acids.[4]Higher potential for side reactions if not optimized (e.g., racemization, guanidinylation).[5]

Experimental Protocols

I. Scale-Up Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for a manual or semi-automated SPPS on a larger scale (e.g., 10-50 g of resin).

Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Start Start with Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling with This compound in DMF Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Kaiser_Test Kaiser Test Washing3->Kaiser_Test Kaiser_Test->Coupling Incomplete End_Cycle Next Cycle or Final Cleavage Kaiser_Test->End_Cycle Complete

Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.

1. Resin Preparation and Swelling:

  • Select a suitable resin for Boc chemistry, such as Merrifield resin for peptide acids or MBHA resin for peptide amides, with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).[2]

  • In a suitably sized reaction vessel, add the resin and swell in dichloromethane (DCM) for 1-2 hours with gentle agitation.

2. First Amino Acid Loading (Example with Merrifield Resin):

  • Prepare the cesium salt of the first Nα-Boc-protected amino acid by reacting it with cesium carbonate.[2]

  • Dissolve the dried cesium salt in N,N-dimethylformamide (DMF).

  • Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours.[1]

  • Wash the resin thoroughly with DMF, DCM, and then dry under vacuum.

3. Peptide Chain Elongation (Per Cycle):

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, dry the peptide-resin under vacuum.

  • In a specialized HF-resistant apparatus, add the dried resin and a scavenger mixture (e.g., anisole).[6]

  • Carefully condense anhydrous liquid hydrogen fluoride (HF) into the vessel at low temperature (e.g., -5 to 0°C).

  • Stir the mixture at 0°C for 1-2 hours.[6]

  • Evaporate the HF under vacuum.

5. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.[6]

  • Filter and collect the crude peptide.

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

II. Scale-Up Solution-Phase Peptide Synthesis (SPPS) using this compound

Solution-phase synthesis is often preferred for the large-scale production of shorter peptides.

Logical Relationship for a Dipeptide Synthesis in Solution Phase

Solution_Phase_Dipeptide Start Start Reactants This compound + C-terminally protected Amino Acid Ester Start->Reactants Coupling Coupling Reaction (e.g., in DMF or DCM) Reactants->Coupling Workup Aqueous Work-up (to remove p-nitrophenol and unreacted starting materials) Coupling->Workup Purification1 Purification of Protected Dipeptide (e.g., Crystallization or Chromatography) Workup->Purification1 Deprotection Boc Deprotection (TFA in DCM) Purification1->Deprotection Purification2 Purification of Final Dipeptide (if necessary) Deprotection->Purification2 End Final Dipeptide Purification2->End

Caption: Logical flow for the synthesis of a dipeptide in solution phase.

1. Coupling Reaction:

  • In a suitable reactor, dissolve the C-terminally protected amino acid ester (e.g., H-Gly-OBzl, 1.0 equivalent) and a non-nucleophilic base such as DIEA (1.0 equivalent) in a suitable solvent like DMF or DCM.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. The reaction may take several hours to reach completion.

2. Work-up and Purification of Protected Peptide:

  • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and the p-nitrophenol byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected peptide by crystallization or column chromatography.

3. Boc Deprotection:

  • Dissolve the purified, protected peptide in a solution of 25-50% TFA in DCM.[1]

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected peptide TFA salt.

4. Final Purification:

  • The deprotected peptide can be further purified by crystallization, precipitation, or RP-HPLC to achieve the desired purity.

Conclusion

The use of this compound in scale-up peptide synthesis, while a more traditional approach, offers the advantages of a stable, well-defined activated intermediate, which can lead to reproducible and controlled manufacturing processes. Careful optimization of coupling times and diligent monitoring for potential side reactions, particularly aspartimide formation, are critical for achieving high yields and purity in large-scale production. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the development and implementation of scalable synthetic routes for aspartic acid-containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Asp(OtBu)-ONp and Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize aspartimide formation when using Boc-Asp(OtBu)-ONp.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid (Asp) residue. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring. This reaction is typically catalyzed by basic conditions. The resulting aspartimide intermediate is unstable and can lead to several undesirable byproducts, including:

  • α- and β-peptides: Ring-opening of the aspartimide can occur at two positions, leading to the desired α-peptide linkage or an isomeric β-peptide linkage, which is often difficult to separate.

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can result in the incorporation of D-Asp residues into your peptide, compromising its chiral integrity.

  • Piperidide adducts (in Fmoc synthesis): If piperidine is used for deprotection, it can attack the aspartimide ring, forming piperidide adducts.

While aspartimide formation is more pronounced in Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated use of piperidine for deprotection, it can also occur in Boc-based synthesis, especially when using active esters like p-nitrophenyl (ONp) esters which require a basic environment for efficient coupling.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The amino acid residue immediately C-terminal to the aspartic acid plays a crucial role in the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences include:

  • Asp-Gly: Glycine's lack of a side chain offers minimal steric hindrance, making this the most susceptible sequence.[1][2][3]

  • Asp-Asn: The asparagine side chain provides little steric hindrance.[1][4]

  • Asp-Ser: The hydroxyl group can influence the local conformation, affecting the rate of formation.[1][4]

Q3: How do the reaction conditions influence aspartimide formation when using this compound?

A3: Several factors related to your experimental setup can influence the extent of aspartimide formation:

  • Base: The choice and concentration of the base used to deprotonate the incoming amino group for coupling are critical. Stronger, less sterically hindered bases can accelerate aspartimide formation.

  • Temperature: Elevated temperatures can increase the rate of this side reaction. This is a key consideration for microwave-assisted peptide synthesis.[4]

  • Reaction Time: Prolonged exposure to basic conditions can lead to increased levels of aspartimide-related impurities.

  • Solvent: The polarity of the solvent can influence the reaction rate.

Troubleshooting Guides

Issue: Significant aspartimide-related impurities are detected by HPLC/MS after coupling with this compound.

This guide provides a systematic approach to troubleshoot and minimize aspartimide formation.

Step 1: Review Your Peptide Sequence
  • Identify High-Risk Motifs: Check if your sequence contains Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][4] If so, you will need to take extra precautions.

Step 2: Optimize Coupling Conditions
  • Choice of Base:

    • Recommendation: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) for the coupling reaction.

    • Avoid: Less hindered bases may increase the rate of the side reaction.

  • Temperature Control:

    • Recommendation: Perform the coupling at room temperature or below. Avoid heating the reaction mixture unless necessary for difficult couplings, and even then, use caution with Asp-containing sequences.

  • Reaction Time:

    • Recommendation: Monitor the coupling reaction closely (e.g., using a Kaiser test) and work up the reaction as soon as it is complete to minimize the exposure time to basic conditions.

Step 3: Consider Alternative Reagents and Strategies

If optimizing the coupling conditions is insufficient, consider these alternative approaches:

  • Use a More Sterically Hindered Protecting Group:

    • Alternative: Instead of the tert-butyl (OtBu) ester for the Asp side chain, consider using a bulkier protecting group like cyclohexyl (OcHex).[5][6] This can sterically hinder the intramolecular cyclization.

  • In Situ Neutralization Protocols (for Boc-SPPS):

    • Methodology: In solid-phase synthesis, the neutralization of the N-terminal amine and the coupling step can be performed simultaneously. This minimizes the time the deprotected amine is exposed to basic conditions before reacting with the activated amino acid, thereby reducing the window for aspartimide formation.[5][6][7]

  • Use of Additives:

    • Recommendation: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling reaction can help suppress aspartimide formation.[5]

Data Presentation

The following table summarizes the influence of the C-terminal amino acid on the propensity for aspartimide formation. While much of the quantitative data comes from studies using Fmoc chemistry, the relative trends are applicable to Boc chemistry as well.

Asp-Xxx SequenceRelative Propensity for Aspartimide FormationRationale
Asp-Gly Very HighThe lack of a side chain on glycine offers minimal steric hindrance to the cyclization reaction.[1]
Asp-Asn HighThe asparagine side chain provides little steric hindrance.[1][4]
Asp-Ser Moderate to HighThe hydroxyl group can influence the local conformation, affecting the rate of formation.[1][4]
Asp-Asp HighSimilar to asparagine in terms of steric bulk.[1]
Asp-Arg ModerateThe bulky side chain of arginine can reduce the rate of aspartimide formation.[1]
Asp-Ala ModerateThe methyl side chain provides some steric hindrance compared to glycine.[1]
Asp-Val LowThe bulky, branched side chain of valine provides significant steric hindrance, impeding cyclization.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solution Phase

This protocol is for a standard solution-phase peptide coupling.

  • Deprotection: The N-terminal Boc group of the peptide is removed using an appropriate acidic reagent (e.g., trifluoroacetic acid in dichloromethane).

  • Neutralization: The resulting amine salt is neutralized with a base, preferably a sterically hindered one like DIEA, just before the coupling step.

  • Coupling:

    • Dissolve the N-terminally deprotected peptide in a suitable solvent (e.g., DMF).

    • Add this compound (typically 1.1-1.5 equivalents).

    • Add DIEA (1-2 equivalents).

    • Stir the reaction at room temperature and monitor for completion using TLC or HPLC.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove excess reagents and byproducts.

Protocol 2: Recommended Coupling Protocol to Minimize Aspartimide Formation (Boc-SPPS with In Situ Neutralization)

This protocol is recommended for sequences prone to aspartimide formation in Boc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin in DMF.

  • Boc Deprotection: Treat the peptide-resin with 100% TFA for 1-2 minutes, drain, and repeat for another 1-2 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution to the resin.

    • Immediately add DIEA (6 equivalents) to the reaction vessel.[5]

    • Agitate for 10-15 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Boc-Asp(OtBu)-Xaa Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Base (e.g., DIEA) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization (-OtBu) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis/ Aminolysis Beta_Peptide β-Peptide (Undesired) Aspartimide->Beta_Peptide Hydrolysis/ Aminolysis Racemized_Peptide Racemized Products (D-Asp) Aspartimide->Racemized_Peptide Epimerization

Caption: Base-catalyzed mechanism of aspartimide formation.

Decision_Workflow Start Start: Synthesize Asp-containing peptide Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Standard_Protocol Use Standard Coupling Protocol Check_Sequence->Standard_Protocol No Mitigation_Strategy Choose Mitigation Strategy Check_Sequence->Mitigation_Strategy Yes Analyze_Product Analyze Crude Product (HPLC/MS) Standard_Protocol->Analyze_Product Optimize_Conditions Optimize Coupling: - Use DIEA - Lower Temperature - Monitor Time Mitigation_Strategy->Optimize_Conditions Change_Protecting_Group Use Bulkier Protecting Group (e.g., Boc-Asp(OcHex)-OH) Mitigation_Strategy->Change_Protecting_Group In_Situ_Neutralization Use In Situ Neutralization Protocol (for SPPS) Mitigation_Strategy->In_Situ_Neutralization Optimize_Conditions->Analyze_Product Change_Protecting_Group->Analyze_Product In_Situ_Neutralization->Analyze_Product End End: Purified Peptide Analyze_Product->End

Caption: Decision workflow for Asp incorporation strategy.

References

Technical Support Center: Troubleshooting Low Coupling Yields with Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling yields when using Boc-Asp(OtBu)-ONp in solid-phase peptide synthesis (SPPS). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the β-carboxyl group is protected as a tert-butyl (OtBu) ester, and the α-carboxyl group is activated as a p-nitrophenyl (ONp) ester. This pre-activated form is used for the stepwise addition of the aspartic acid residue to a growing peptide chain in SPPS. The ONp ester provides a balance of stability for storage and sufficient reactivity for coupling under appropriate conditions, which can help minimize racemization.

Q2: What are the primary causes of low coupling yields with this compound?

Low coupling yields with this compound can stem from several factors:

  • Steric Hindrance: The bulky Boc and OtBu protecting groups, combined with the steric hindrance of the peptide-resin, can impede the approach of the reacting molecules.

  • Slower Reaction Kinetics: p-Nitrophenyl esters are known to have slower reaction kinetics compared to more modern in-situ activation methods (e.g., using HBTU or HATU).[1]

  • Aspartimide Formation: A major side reaction for aspartic acid derivatives is the formation of a stable five-membered ring called an aspartimide.[2][3] This is particularly prevalent when the next amino acid in the sequence is Glycine, Asparagine, or Serine.[2] Aspartimide formation leads to the desired peptide's depletion and the formation of impurities.[2][3]

  • Reagent Quality and Storage: Degradation of this compound due to improper storage (e.g., exposure to moisture) can lead to reduced reactivity.

  • Incomplete Deprotection of the N-terminus: If the N-terminal Boc group of the growing peptide chain is not completely removed, the subsequent coupling reaction will be inefficient.

Q3: How can I detect low coupling efficiency during my synthesis?

Several methods can be used to monitor coupling efficiency:

  • Kaiser (Ninhydrin) Test: A qualitative test performed on a small sample of the resin after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow or colorless result suggests a complete coupling.

  • HPLC and Mass Spectrometry (MS) of a Test Cleavage: Cleaving a small amount of the peptide from the resin after the difficult coupling step and analyzing the product by HPLC and MS can provide a quantitative assessment of the coupling efficiency and identify any side products.

Troubleshooting Guide

Issue 1: Low Coupling Yield Detected by Kaiser Test or HPLC/MS Analysis

If you observe a positive Kaiser test or your analytical data shows a significant amount of unreacted starting material, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Insufficient Reaction Time p-Nitrophenyl esters react more slowly than in-situ activated amino acids.[1] Extend the coupling reaction time to 4-12 hours, or even overnight. Monitor the reaction progress with the Kaiser test at intermediate time points.
Steric Hindrance Increase the excess of this compound used in the coupling reaction to 2-3 equivalents relative to the resin loading. Consider performing a "double coupling" where the coupling procedure is repeated with a fresh solution of the activated amino acid.
Poor Reagent Solubility Ensure that this compound is fully dissolved in the reaction solvent before adding it to the resin. If solubility is an issue in DMF, consider using a stronger solvent like NMP or a co-solvent system with a small amount of DMSO.[4]
Suboptimal Reaction Temperature While most coupling reactions are performed at room temperature, a modest increase to 30-40°C can sometimes improve the rate of a sluggish reaction. However, be cautious as higher temperatures can also increase the risk of side reactions like aspartimide formation.
Issue 2: Presence of Impurities Related to Aspartimide Formation

Aspartimide formation is a common side reaction when using Boc-Asp(OtBu) derivatives, leading to a mixture of α- and β-aspartyl peptides and their epimers.[2][3]

Potential CauseRecommended Solution
Sequence-Dependent Aspartimide Formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser) If possible, consider using a different side-chain protecting group for Aspartic acid that is less prone to this side reaction, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, although this would require a switch to Fmoc-based chemistry for that residue.[2]
Basic Conditions While less of a concern in Boc-SPPS compared to Fmoc-SPPS, ensure that the neutralization step after Boc deprotection is not unnecessarily prolonged.

Data Presentation

The choice of activation method can significantly impact the final yield and purity of the peptide. While direct comparative yield data for this compound is not extensively published, the following table provides a representative comparison based on the known relative reactivities of different coupling methods.

Activation MethodReagentsTypical Coupling TimeRelative Coupling EfficiencyNotes
Active Ester This compound4 - 12 hoursModerateSlower reaction kinetics, but generally low risk of racemization.[1]
In-situ (Carbodiimide) Boc-Asp(OtBu)-OH, DIC, HOBt1 - 4 hoursHighA cost-effective and widely used method.[5][6]
In-situ (Onium Salt) Boc-Asp(OtBu)-OH, HBTU, DIEA30 - 60 minutesVery HighRapid and highly efficient, often the method of choice for difficult couplings.[5][7]
In-situ (Onium Salt) Boc-Asp(OtBu)-OH, HATU, DIEA15 - 45 minutesVery HighGenerally considered one of the most efficient coupling reagents, especially for hindered amino acids.[6][8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol outlines a general procedure for the coupling of this compound to a peptide-resin.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

    • Perform N-terminal Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM.

    • Neutralize the resulting trifluoroacetate salt with 10% Diisopropylethylamine (DIEA) in DCM.

    • Wash the resin thoroughly with DCM and then with N,N-Dimethylformamide (DMF).

  • Coupling Reaction:

    • Dissolve 1.5 to 2.0 equivalents of this compound in DMF.

    • Add the this compound solution to the swollen and neutralized peptide-resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 4-12 hours.

    • Monitor the completion of the reaction using the Kaiser test.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.

Mandatory Visualization

Troubleshooting_Low_Coupling_Yields start Low Coupling Yield with This compound check_kaiser Perform Kaiser Test start->check_kaiser kaiser_pos Positive (Blue/Purple) Incomplete Coupling check_kaiser->kaiser_pos Result kaiser_neg Negative (Yellow) Coupling Complete check_kaiser->kaiser_neg Result troubleshoot Troubleshooting Steps kaiser_pos->troubleshoot check_aspartimide Analyze for Aspartimide (HPLC/MS) kaiser_neg->check_aspartimide proceed Proceed to Next Deprotection Step kaiser_neg->proceed extend_time Extend Coupling Time (4-12h or overnight) troubleshoot->extend_time increase_equiv Increase Equivalents of This compound (2-3 eq.) troubleshoot->increase_equiv double_couple Perform Double Coupling troubleshoot->double_couple check_solubility Ensure Complete Solubility (Use NMP or DMSO co-solvent) troubleshoot->check_solubility extend_time->check_kaiser increase_equiv->check_kaiser double_couple->check_kaiser check_solubility->check_kaiser aspartimide_present Aspartimide Detected check_aspartimide->aspartimide_present Result aspartimide_absent No Significant Aspartimide check_aspartimide->aspartimide_absent Result consider_alt_reagent Consider Alternative Activation (e.g., HBTU, HATU) aspartimide_present->consider_alt_reagent aspartimide_absent->proceed

Caption: Troubleshooting workflow for low coupling yields with this compound.

Aspartimide_Formation_Pathway peptide_resin Peptide-Resin-NH-CHR-CO-Asp(OtBu)-... deprotonation Deprotonation of Backbone Amide (e.g., residual base) peptide_resin->deprotonation Base nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack aspartimide Aspartimide Intermediate nucleophilic_attack->aspartimide hydrolysis Hydrolysis or Piperidinolysis aspartimide->hydrolysis side_products Mixture of α- and β-peptides (and epimers) hydrolysis->side_products

References

Technical Support Center: Side Reactions of p-Nitrophenol (ONp) Leaving Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of p-nitrophenol (ONp) as a leaving group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of p-nitrophenol (ONp) active esters in peptide synthesis?

A1: The primary side reactions encountered when using ONp active esters are:

  • Hydrolysis: The active ester reacts with water present in the reaction mixture, leading to the formation of the corresponding carboxylic acid and releasing p-nitrophenol. This reduces the amount of activated amino acid available for coupling.

  • Racemization: The chiral integrity of the activated amino acid can be compromised, particularly in the presence of a base, leading to the formation of the D-enantiomer. This occurs primarily through the formation of a planar oxazolone intermediate.[1]

  • O-acylation: For amino acids with hydroxyl groups in their side chains (Serine, Threonine, Tyrosine), the activated amino acid can react with the hydroxyl group, leading to the formation of an ester linkage instead of the desired peptide bond.[2]

  • Incomplete Coupling: The coupling reaction may not go to completion, resulting in deletion sequences in the final peptide. This can be due to steric hindrance, aggregation of the growing peptide chain, or insufficient reactivity of the active ester.

Q2: What factors influence the rate of these side reactions?

A2: Several factors can influence the extent of side reactions:

  • Base: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases tend to increase the rate of racemization.[1][3]

  • Solvent: The polarity of the solvent can affect both racemization and coupling efficiency. Less polar solvents may help reduce racemization in some instances.

  • Temperature: Elevated temperatures can increase the rate of all reactions, including side reactions like racemization.[4]

  • Water Content: The presence of water in solvents and reagents is a direct cause of hydrolysis of the active ester.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.[3][4]

Q3: Are there any additives that can help suppress these side reactions?

A3: Yes, certain additives can be beneficial. For instance, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization when used with carbodiimide coupling reagents. For preventing O-acylation, additives like 2,4-dinitrophenol and pentachlorophenol have been shown to be effective.[2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptom:

  • Positive Kaiser test (ninhydrin test) after the coupling step, indicating the presence of unreacted free primary amines.[5][6]

  • Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.

Possible Causes:

  • Insufficient reactivity of the p-nitrophenyl ester.

  • Steric hindrance at the coupling site.

  • Aggregation of the growing peptide chain on the solid support.

  • Hydrolysis of the active ester, reducing its effective concentration.

Solutions:

  • Perform a Double Coupling: If the initial coupling is incomplete, a second coupling with a fresh portion of the activated amino acid can be performed.[5]

  • Use a More Potent Activating Reagent: For difficult couplings, consider switching to a more reactive activating reagent such as HBTU, HATU, or PyBOP.

  • Change the Solvent: Switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt may help to break up aggregates.

  • Increase Reaction Time and/or Temperature: While this can also increase side reactions, carefully extending the reaction time or slightly increasing the temperature may improve coupling efficiency.

  • Capping: If incomplete coupling persists, cap the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[5]

Issue 2: Racemization of the Activated Amino Acid

Symptom:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

Possible Causes:

  • Use of a strong, non-sterically hindered base (e.g., triethylamine, diisopropylethylamine).[3]

  • Prolonged pre-activation time.[3][4]

  • Elevated reaction temperature.[4]

  • The inherent susceptibility of certain amino acids (e.g., Cysteine, Histidine) to racemization.[1]

Solutions:

  • Optimize the Base:

    • Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3]

    • Use the minimum necessary amount of base.

  • Minimize Pre-activation Time: Add the coupling reagent to the carboxylic acid immediately before adding the amine component.

  • Control the Temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C).

  • Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive like HOBt or Oxyma.

Issue 3: Hydrolysis of the p-Nitrophenyl Ester

Symptom:

  • Low yield of the desired peptide.

  • Presence of the starting carboxylic acid in the reaction mixture.

Possible Causes:

  • Presence of water in the reaction solvents or reagents.

  • Reaction conditions with a high pH.

Solutions:

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.

  • Control pH: While basic conditions are often necessary for coupling, avoid excessively high pH, which can accelerate hydrolysis. p-Nitrophenyl esters show greater stability at pH values below 7.0.[7]

  • Perform the Reaction Under an Inert Atmosphere: To minimize the introduction of atmospheric moisture, carry out the reaction under nitrogen or argon.

Issue 4: O-acylation of Ser, Thr, or Tyr Residues

Symptom:

  • Formation of a byproduct with a mass corresponding to the desired peptide plus an additional acyl group.

  • This is particularly pronounced in histidine-containing peptides.[2]

Possible Causes:

  • The nucleophilic hydroxyl side chain of Ser, Thr, or Tyr attacks the activated carboxyl group.

Solutions:

  • Use Side-Chain Protecting Groups: The most effective way to prevent O-acylation is to use appropriate protecting groups for the hydroxyl side chains (e.g., t-butyl for Fmoc chemistry).

  • Use Additives: In cases where side-chain protection is not feasible, additives such as 2,4-dinitrophenol or pentachlorophenol can help to suppress O-acylation.[2]

Data Presentation

Table 1: Factors Influencing Racemization of Activated Amino Acids

FactorCondition Leading to Increased RacemizationRecommended Condition to Minimize Racemization
Base Strong, non-sterically hindered bases (e.g., DIEA, TEA)Weaker, sterically hindered bases (e.g., NMM, TMP)[3]
Temperature Elevated temperaturesRoom temperature or 0°C[4]
Solvent Polar aprotic solvents (e.g., DMF) can sometimes favor racemizationLess polar solvents (e.g., DCM) may be beneficial
Pre-activation Time Prolonged pre-activationMinimal pre-activation time[3][4]

Table 2: Qualitative Guide to Hydrolysis of p-Nitrophenyl Esters at Different pH

pH RangeStability of p-Nitrophenyl EsterRate of Hydrolysis
< 7.0HighLow[7]
7.0 - 8.0ModerateModerate[7]
> 8.0LowHigh[7]

Experimental Protocols

Protocol 1: Qualitative Ninhydrin (Kaiser) Test for Monitoring Coupling Completeness

Objective: To qualitatively detect the presence of free primary amines on the solid support, indicating an incomplete coupling reaction.[5][6]

Materials:

  • Reagent A: 5% (w/v) Ninhydrin in ethanol.

  • Reagent B: 80% (w/v) Phenol in ethanol.

  • Reagent C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.

  • Peptide-resin sample (a few beads).

  • Small glass test tube.

  • Heating block or water bath at 100-110°C.

Procedure:

  • Place a small sample of the washed and dried peptide-resin (a few beads) into a clean test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 3-5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple Color: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow/Colorless: Negative result, indicating the absence or very low level of free primary amines (complete coupling).

Protocol 2: Capping of Unreacted Amines

Objective: To terminate unreacted peptide chains to prevent the formation of deletion sequences.[5]

Materials:

  • Acetic anhydride.

  • A non-nucleophilic base (e.g., DIPEA or pyridine).

  • DMF (N,N-Dimethylformamide).

  • Peptide-resin with unreacted amines.

Procedure:

  • After an incomplete coupling step (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF.

  • Prepare a capping solution of acetic anhydride (e.g., 10-50 equivalents relative to resin loading) and a base like DIPEA or pyridine (e.g., 10-50 equivalents) in DMF.

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, the capping step can be repeated.

Visualizations

Hydrolysis_Side_Reaction ActiveEster R-CO-ONp (Active Ester) CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster->CarboxylicAcid Hydrolysis pNitrophenol HO-Np (p-Nitrophenol) ActiveEster->pNitrophenol Water H₂O (Water) Water->CarboxylicAcid

Caption: Hydrolysis of a p-nitrophenyl active ester.

Racemization_Mechanism cluster_main Racemization via Oxazolone Formation ActivatedAA Activated L-Amino Acid Oxazolone Planar Oxazolone (Achiral Intermediate) ActivatedAA->Oxazolone - H⁺ (catalyzed by Base) Base Base Base->ActivatedAA L_Peptide Desired L-Peptide Oxazolone->L_Peptide + R'-NH₂ D_Peptide Undesired D-Peptide Oxazolone->D_Peptide + R'-NH₂ Amine R'-NH₂ (Amine Component) Amine->L_Peptide Amine->D_Peptide

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Incomplete_Coupling Start Coupling Step with ONp Ester KaiserTest Perform Kaiser Test Start->KaiserTest Positive Positive Result (Blue/Purple) KaiserTest->Positive Incomplete Negative Negative Result (Yellow/Colorless) KaiserTest->Negative Complete DoubleCouple Perform Double Coupling Positive->DoubleCouple Proceed Proceed to Deprotection Negative->Proceed KaiserTest2 Perform Kaiser Test Again DoubleCouple->KaiserTest2 KaiserTest2->Negative Complete Positive2 Still Positive KaiserTest2->Positive2 Incomplete Cap Cap Unreacted Amines Positive2->Cap Cap->Proceed

Caption: Workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Optimizing Boc-Asp(OtBu)-ONp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base and solvent conditions for Boc-Asp(OtBu)-ONp coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid aspartic acid. In this compound, the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester, and the alpha-carboxyl group is activated as a p-nitrophenyl (ONp) ester. This pre-activated form, known as an active ester, is primarily used in peptide synthesis to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide.[1][2] The key advantage of using a p-nitrophenyl ester is its stability, allowing for isolation and purification, while still being reactive enough for coupling under mild conditions, which helps to minimize the risk of racemization.[1]

Q2: What is the role of a base in the this compound coupling reaction?

A2: In the context of solid-phase peptide synthesis (SPPS), a tertiary amine base is essential for two main reasons. Firstly, after the removal of the preceding amino acid's N-terminal protecting group (e.g., Boc with TFA), the newly exposed amine is in its protonated salt form (e.g., trifluoroacetate salt). The base neutralizes this salt to generate the free amine, which is necessary to act as a nucleophile in the coupling reaction. Secondly, it helps to maintain a slightly basic environment that is optimal for the coupling reaction to proceed.

Q3: Which bases are commonly used for this type of coupling, and how do they differ?

A3: The most commonly used tertiary amine bases in peptide coupling are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM). They differ in basicity and steric hindrance.

  • DIPEA (Hünig's base): This is a stronger base with significant steric hindrance due to its isopropyl groups. Its bulkiness makes it a poor nucleophile, which is advantageous as it reduces the likelihood of side reactions.[3]

  • NMM: This is a weaker base and is less sterically hindered compared to DIPEA.[3] Due to its lower basicity, NMM is often preferred when coupling amino acids that are prone to racemization, such as histidine or cysteine.[3]

Q4: What are the recommended solvents for this compound coupling reactions?

A4: The choice of solvent is critical as it must dissolve all reactants to ensure an efficient reaction. For peptide coupling reactions, polar aprotic solvents are generally preferred.

  • Dimethylformamide (DMF): This is the most common solvent used in solid-phase peptide synthesis due to its excellent solvating properties for protected amino acids and peptide chains.[1][4]

  • N-Methyl-2-pyrrolidone (NMP): NMP is often a more powerful solvent than DMF and can be beneficial for improving the solubility of difficult-to-dissolve reagents or for disrupting peptide aggregation.[4][5]

  • Dichloromethane (DCM): While a good solvent for many organic compounds, its polarity is lower than DMF and NMP, and it may not always be sufficient to dissolve all components in a coupling reaction. It is often used in solvent mixtures.[4]

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be used as a co-solvent to enhance the solubility of particularly challenging reactants. However, its high boiling point can complicate purification.[1][4][6]

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling Reaction

A positive ninhydrin test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.

Potential Cause Recommended Solution
Poor Solubility of this compound Ensure the activated ester is fully dissolved before adding it to the reaction. Consider using a stronger solvent like NMP or adding a small percentage of DMSO as a co-solvent.[4] Sonication can also aid in dissolution.
Low Reactant Concentration Increase the concentration of the reactants. In SPPS, this can be achieved by reducing the solvent volume.
Steric Hindrance If the N-terminal amino acid of the peptide chain is sterically hindered, the reaction will be inherently slower.[1] To address this, you can increase the reaction time or perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid.
Suboptimal Base Conditions Ensure that a sufficient amount of base (typically 2-3 equivalents) is used to neutralize the amine salt and maintain a basic pH. For sterically hindered couplings, the stronger basicity of DIPEA might lead to a faster reaction rate.[3]
Peptide Aggregation For longer or hydrophobic peptides, aggregation on the solid support can block reactive sites.[5] Using NMP as a solvent or adding chaotropic agents like a low percentage of DMSO can help disrupt these secondary structures.[5]
Issue 2: Formation of Side Products

The appearance of unexpected peaks in the HPLC analysis of the crude peptide points to the occurrence of side reactions.

Potential Cause Recommended Solution
Hydrolysis of the ONp Ester The presence of water can lead to the hydrolysis of this compound back to its carboxylic acid form, which will not couple. Ensure the use of anhydrous solvents and dry glassware to minimize moisture.[1]
Racemization Although p-nitrophenyl esters are less prone to racemization, it can still occur, especially with prolonged reaction times or at elevated temperatures.[7] Use the mildest conditions necessary for complete coupling. If racemization is a significant issue, consider using the weaker base NMM.[3]
O-acylation If the peptide sequence contains amino acids with unprotected hydroxyl groups (e.g., Ser, Thr, Tyr), these can be acylated by the activated ester.[8] Ensure that all reactive side chains are appropriately protected.
Premature Cleavage/Diketopiperazine Formation In solid-phase synthesis, the formation of a cyclic dipeptide (diketopiperazine) can occur at the dipeptide stage, leading to cleavage from the resin. This is more common with specific amino acid sequences. Using pre-formed dipeptides or optimized coupling conditions can mitigate this.[8]

Data Presentation

Table 1: Effect of Base on Coupling Efficiency and Purity

Reaction Conditions: this compound (2.0 eq.), Peptide-Resin (1.0 eq.), Base (2.2 eq.), DMF, Room Temperature, 4 hours.

Base Coupling Efficiency (Illustrative) Purity of Crude Product (Illustrative) Notes
DIPEA 98%93%Stronger base, generally leads to faster reaction rates.[3]
NMM 96%95%Weaker base, may be slightly slower but can reduce the risk of racemization with sensitive amino acids.[3]
No Base <10%N/AInefficient due to the protonated state of the N-terminal amine.

Table 2: Effect of Solvent on Coupling Time

Reaction Conditions: this compound (2.0 eq.), Peptide-Resin (1.0 eq.), DIPEA (2.2 eq.), Room Temperature.

Solvent Time to >99% Completion (Illustrative) Notes
DMF 2-4 hoursStandard solvent with good solvating properties for most reactants.[4]
NMP 1.5-3 hoursOften provides better solubility and can disrupt aggregation, leading to faster kinetics.[4][5]
DCM 6-12 hoursSlower reaction rate, likely due to lower solubility of the peptide-resin and/or the activated ester.
DMF/DMSO (9:1) 1-2.5 hoursThe addition of DMSO can significantly improve solubility and accelerate the reaction.[4]

Experimental Protocols

Standard Protocol for this compound Coupling in SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with the TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes to neutralize the N-terminal amine trifluoroacetate salt.

    • Wash the resin with DMF (3-5 times) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve this compound (1.5-3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction time can vary significantly based on the steric hindrance of the N-terminal amino acid.[9]

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.[10] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

  • Capping (Optional): If the ninhydrin test remains positive after an extended coupling time or a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deprotection Boc Deprotection cluster_coupling Coupling cluster_analysis Analysis & Next Cycle Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect1 Treat with TFA/DCM (1-2 min) Swell->Deprotect1 Deprotect2 Treat with TFA/DCM (20-30 min) Deprotect1->Deprotect2 Wash1 Wash (DCM, DMF) Deprotect2->Wash1 Neutralize Neutralize with DIPEA in DMF Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Add to Resin & Agitate (2-12h) Wash2->Couple Prepare_AA Dissolve This compound in DMF Prepare_AA->Couple Monitor Ninhydrin Test Couple->Monitor Wash3 Wash (DMF, DCM) Monitor->Wash3 Negative Next_Cycle Proceed to Next Cycle Wash3->Next_Cycle

Caption: Standard experimental workflow for a this compound coupling cycle in SPPS.

Troubleshooting_Workflow start Ninhydrin test is positive after initial coupling check_sol Are all reactants fully dissolved? start->check_sol improve_sol Action: Use stronger solvent (NMP) or add co-solvent (DMSO) check_sol->improve_sol No check_sterics Is the N-terminal residue sterically hindered? check_sol->check_sterics Yes re_couple1 Re-couple improve_sol->re_couple1 cap If still positive, cap unreacted amines with acetic anhydride re_couple1->cap double_couple Action: Perform a 'double coupling' and/or increase reaction time check_sterics->double_couple Yes check_agg Is peptide aggregation likely? check_sterics->check_agg No re_couple2 Re-couple double_couple->re_couple2 re_couple2->cap disrupt_agg Action: Switch to NMP or add chaotropic agents check_agg->disrupt_agg Yes check_agg->cap No re_couple3 Re-couple disrupt_agg->re_couple3 re_couple3->cap

Caption: Troubleshooting workflow for an incomplete this compound coupling reaction.

References

Preventing racemization during the activation of Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Asp(OtBu)-ONp Activation

This guide provides technical support for researchers, scientists, and drug development professionals to address and prevent racemization during the activation and coupling of this compound and related aspartic acid derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the conversion of the desired L-aspartic acid derivative into a mixture of both L- and D-enantiomers at the alpha-carbon (α-carbon). This loss of stereochemical integrity is a critical issue as the presence of the D-isomer can drastically alter or eliminate the biological activity of the final peptide.[1][2]

Q2: Why is this compound particularly susceptible to racemization?

A2: The primary cause of racemization for activated aspartic acid derivatives is not direct abstraction of the α-proton, but rather the formation of a cyclic intermediate called an aspartimide .[3][4] This process occurs under the basic conditions often used in peptide synthesis (e.g., during Fmoc-deprotection or in the presence of tertiary amines during coupling). The backbone amide nitrogen attacks the activated side-chain ester, forming a five-membered ring. This aspartimide intermediate is unstable and its α-carbon is prone to epimerization, leading to racemization upon ring-opening.[4]

Q3: Which peptide sequences are most at risk for aspartimide formation and subsequent racemization?

A3: Aspartimide formation is highly sequence-dependent. The risk is greatest when the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain.[4][5] The most problematic sequences include:

  • Asp-Gly (Very High Risk)

  • Asp-Asn (High Risk)

  • Asp-Ser (Moderate to High Risk)

The lack of steric bulk from the subsequent residue allows the backbone to adopt the conformation necessary for the intramolecular cyclization.[4]

Q4: What are the primary strategies to prevent racemization during the coupling of Asp derivatives?

A4: The core strategies focus on minimizing the formation of the aspartimide intermediate and suppressing alternative racemization pathways like oxazolone formation. Key methods include:

  • Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective. These additives convert the initial active ester into a more stable intermediate that is less prone to cyclization and reacts more rapidly with the amine component.[2][6]

  • Control of Reaction Conditions: Lowering the reaction temperature (e.g., to 0 °C) and minimizing the pre-activation time can significantly reduce the rate of side reactions.

  • Choice of Base: Using a weaker or sterically hindered base, and using it in the minimum necessary amount, can reduce the propensity for base-catalyzed side reactions.

  • Protecting Group Strategy: While the prompt specifies this compound, in Fmoc synthesis, using bulkier side-chain protecting groups than OtBu can sterically hinder aspartimide formation.[7]

Troubleshooting Guide

Problem 1: My final peptide product shows a significant D-Asp impurity upon chiral analysis.

Potential Cause Troubleshooting Action & Solution
Aspartimide Formation This is the most likely cause. The aspartimide intermediate racemizes and then re-opens to give both L- and D-Asp peptides. Solution: Implement preventative measures outlined below. For the current batch, purification via preparative HPLC may be possible, but separation of diastereomers can be challenging.
Prolonged Activation Time The longer the amino acid remains in its highly activated state before coupling, the greater the opportunity for racemization. Solution: Minimize pre-activation time. Ideally, use an in situ activation protocol where the coupling reagents are added to the reaction vessel containing both the amino acid and the N-terminally deprotected peptide-resin.
High Reaction Temperature Elevated temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction. Solution: Perform the coupling step at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. For very sensitive couplings, -15 °C can be used.
Excess Base The presence of excess tertiary amine (e.g., DIPEA) can promote both aspartimide formation and direct α-proton abstraction. Solution: Use no more than the stoichiometric amount of base required for the reaction. For some coupling reagents, a weaker base like 2,4,6-collidine may be beneficial.

Problem 2: Which coupling additive should I use with a carbodiimide (e.g., DIC) to minimize racemization?

Additive Recommendation & Rationale
None Not Recommended. Activating with a carbodiimide alone is highly prone to causing racemization.
HOBt Good. HOBt is a classic and effective racemization suppressor. It reacts with the O-acylisourea intermediate to form an active ester that is less likely to form an aspartimide or oxazolone.[2][6]
HOAt Highly Recommended. HOAt is superior to HOBt in suppressing racemization. The nitrogen atom at the 7-position makes it more acidic and a better leaving group, which accelerates the desired coupling reaction, further minimizing the time for side reactions to occur.
OxymaPure Excellent Alternative. Ethyl cyano(hydroxyimino)acetate (OxymaPure) is a non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.

Data Presentation

The following table provides representative data illustrating the impact of different strategies on minimizing side products during the coupling of an Asp-Gly sequence, a motif highly prone to aspartimide formation and racemization.

Coupling ConditionsAdditiveTemperature% Aspartimide Byproduct (Representative)Reference
DICNoneRoom Temp.High (>20%)[7]
DICHOBt (1 equiv.)Room Temp.Moderate (5-10%)[4]
DICHOAt (1 equiv.)Room Temp.Low (1-5%)
DICHOBt (1 equiv.)0 °CLow (2-6%)
HATUHOAt (Internal)Room Temp.Very Low (<2%)[8]

Note: Percentages are illustrative and can vary significantly based on the full peptide sequence, solvent, and reaction time.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Boc-Asp(OtBu)-OH

This protocol utilizes in situ activation with DIC and HOAt at a reduced temperature to minimize side reactions.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • Boc-Asp(OtBu)-OH (3 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ice bath

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform N-terminal deprotection according to your standard protocol (e.g., TFA for Boc-SPPS) and thoroughly wash the resin with DCM and DMF.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve Boc-Asp(OtBu)-OH (3 eq.) and HOAt (3 eq.) in DMF.

  • Cooling: Cool the resin-containing reaction vessel and the amino acid solution vessel in an ice bath to 0 °C.

  • Activation and Coupling: Add the Boc-Asp(OtBu)-OH/HOAt solution to the cooled resin. Immediately add the DIC (3 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring: Monitor the coupling progress using a qualitative test (e.g., Kaiser test). If the reaction is incomplete after 4 hours, allow it to proceed longer but be aware that extended reaction times can increase risk.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Visualizations

Mechanism of Racemization via Aspartimide Formation

The following diagram illustrates the base-catalyzed intramolecular cyclization of an activated Asp residue to form an aspartimide, which is the key intermediate leading to racemization.

RacemizationMechanism Start Activated L-Asp Residue (e.g., ONp ester) Intermediate Deprotonated Backbone Amide Start->Intermediate Deprotonation Base Base (e.g., DIPEA, Piperidine) Base->Intermediate Aspartimide Aspartimide Intermediate (Planar Ring) Intermediate->Aspartimide Intramolecular Attack Racemized Racemized Aspartimide (L- and D- mixture) Aspartimide->Racemized Epimerization (fast) Products Ring Opening by Nucleophile (Nu-) Racemized->Products Final Mixture of Products: • L-α-Peptide (Desired) • D-α-Peptide (Racemized) • L/D-β-Peptides Products->Final

Mechanism of Aspartimide Formation and Racemization.
Troubleshooting Workflow for D-Asp Impurity

This workflow provides a logical sequence of steps to diagnose and solve issues with racemization during Asp coupling.

TroubleshootingWorkflow start Problem: High % of D-Asp detected in product q1 Were coupling additives (HOBt/HOAt) used? start->q1 sol1 ACTION: Redo synthesis. Add 1 equiv. of HOAt to the coupling step. q1->sol1 ans1_no q2 What was the coupling temperature? q1->q2 ans1_yes ans1_no No ans1_yes Yes end_node Review base concentration and sequence context. Consider alternative protecting groups for highly problematic sequences. sol1->end_node sol2 ACTION: Redo synthesis. Perform coupling at 0°C. q2->sol2 ans2_rt q3 Was pre-activation time minimized? q2->q3 ans2_low ans2_rt Room Temp or Elevated ans2_low 0°C or below sol2->end_node sol3 ACTION: Redo synthesis. Use in situ activation protocol. q3->sol3 ans3_no q3->end_node ans3_yes ans3_no No, long pre-activation ans3_yes Yes, in situ activation used sol3->end_node

Troubleshooting workflow for racemization issues.

References

Technical Support Center: Purification of Peptides Containing Asp(OtBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing Asp(OtBu) residues. The primary challenge in handling these peptides is the formation of aspartimide-related impurities during synthesis and cleavage, which complicates purification. This guide offers strategies and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when purifying peptides synthesized with Asp(OtBu)?

A1: The primary challenge is the formation of aspartimide-related impurities. During the Fmoc-SPPS process, the Asp(OtBu) residue is susceptible to base-catalyzed intramolecular cyclization, forming a succinimide ring known as an aspartimide. This side reaction is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1] The aspartimide intermediate can then hydrolyze under acidic or basic conditions (e.g., during TFA cleavage or HPLC purification) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. Furthermore, the chiral center at the α-carbon of the aspartic acid can epimerize, leading to D-α-aspartyl and D-β-aspartyl peptides.[2] These isomers are often difficult to separate from the target peptide due to their similar physicochemical properties.[2]

Q2: What are the main impurities I should expect in my crude peptide after cleavage?

A2: Besides the common impurities found in any SPPS, such as truncated and deletion sequences, the specific impurities related to Asp(OtBu) are:

  • Aspartimide: The cyclic intermediate.

  • β-Aspartyl peptide: An isomer of your target peptide where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid.

  • Racemized peptides (D-isomers): Both α- and β-aspartyl peptides can exist as D-isomers, which have the same mass as the target peptide but different stereochemistry.[2]

  • Piperidides: The aspartimide ring can be opened by piperidine (used for Fmoc deprotection) to form α- and β-piperidide adducts.[2]

Q3: Can the cleavage cocktail affect the amount of aspartimide-related impurities?

A3: Yes, while aspartimide formation is primarily a base-catalyzed event during synthesis, the acidic conditions of the final cleavage can influence the hydrolysis of any remaining aspartimide intermediate.[3] Standard cleavage cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) or TFA/TIS/water are designed to remove the OtBu group and other side-chain protecting groups efficiently.[4] However, prolonged exposure to strong acid can promote hydrolysis of the aspartimide. For particularly sensitive sequences, minimizing cleavage time is beneficial, balanced with ensuring complete deprotection.[3]

Q4: How does mobile phase pH affect the separation of α- and β-aspartyl isomers during HPLC?

A4: Mobile phase pH is a critical parameter for separating isomeric peptides. Altering the pH changes the ionization state of acidic and basic residues in the peptide, which in turn affects their retention on a reversed-phase column.[5] For aspartyl peptides, changing the pH can significantly alter the selectivity between the α- and β-isomers. While a low pH (e.g., 2.7 using 0.1% formic acid) is common, exploring higher pH conditions (e.g., using ammonium formate) can provide orthogonal selectivity, potentially resolving isomers that co-elute at low pH.[6] However, it's important to note that basic conditions (pH > 8) should be used with caution as they can promote further on-column degradation.[7][8]

Q5: Are there any special considerations for lyophilizing purified peptides containing aspartic acid?

A5: Yes. Peptides containing acidic residues like aspartic acid can be hygroscopic, meaning they readily absorb moisture.[7] It is crucial to ensure the lyophilization process is complete to produce a dry, stable powder. The final product should be stored in a tightly sealed container, preferably with a desiccant, at -20°C or lower to maximize long-term stability.[9] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution before lyophilization or upon reconstitution.[7]

Troubleshooting Guides

HPLC Purification Issues

This section addresses specific problems encountered during the RP-HPLC purification of Asp(OtBu)-containing peptides.

Problem 1: Poor resolution or co-elution of the target peptide with an impurity of the same mass.

  • Possible Cause: The co-eluting peak is likely a β-aspartyl or a D-isomer impurity, which often has very similar hydrophobicity to the target α-aspartyl peptide.[2]

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient around the elution time of your target peptide can significantly improve resolution.[3][10] Decrease the rate of change of the organic solvent (e.g., from 1%/minute to 0.5% or even 0.1%/minute) to increase the separation window between the isomers.[10][11]

    • Change Mobile Phase pH: Altering the pH can change the selectivity of the separation. If you are using a standard low-pH method (0.1% TFA, pH ~2), try a mid-range pH (e.g., pH 5.0 with a phosphate buffer) or a higher pH (e.g., pH 9.2 with ammonium formate), if your peptide and column are stable under these conditions.[12] This change in ionization can often resolve closely eluting isomers.[6]

    • Change Column Chemistry: If optimizing the gradient and pH is insufficient, try a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.[13]

Problem 2: The main peak is broad or shows significant tailing.

  • Possible Cause 1: On-column degradation. The acidic conditions of the mobile phase can sometimes promote slow conversion of the target peptide to its isomers during the HPLC run.[8]

  • Troubleshooting Step: Minimize the run time by using a faster gradient where possible, without sacrificing necessary resolution. Ensure the mobile phase pH is maintained low (around 2-3) with TFA to suppress silanol interactions which can also cause tailing.[8]

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on silica-based columns can interact with basic residues in the peptide, causing peak tailing.[8]

  • Troubleshooting Step: Ensure the concentration of the ion-pairing agent (TFA) is sufficient, typically 0.1%.[3] Using a high-purity, end-capped column can also minimize these interactions.

  • Possible Cause 3: Sample overload. Injecting too much crude peptide can lead to poor peak shape.

  • Troubleshooting Step: Reduce the amount of peptide injected onto the column. Perform a loading study to determine the optimal capacity for your column.

Problem 3: Low recovery of the purified peptide after lyophilization.

  • Possible Cause 1: The peptide is sticking to glassware or filters. Highly hydrophobic or charged peptides can adsorb to surfaces.

  • Troubleshooting Step: Pre-rinse glassware with a solution of 50% acetonitrile in water. Use low protein-binding filters and collection tubes.

  • Possible Cause 2: Incomplete lyophilization leading to a partially hydrated product, which affects accurate weight measurement.

  • Troubleshooting Step: Ensure both primary (sublimation) and secondary (desorption) drying phases of the lyophilization cycle are complete. The final product should be a uniform, dry powder.[9]

  • Possible Cause 3: Significant conversion to byproducts during synthesis or cleavage resulted in a lower-than-expected amount of the target peptide in the crude material.

  • Troubleshooting Step: Analyze the crude material by analytical HPLC-MS to quantify the amount of target peptide before preparative purification. Consider optimizing the synthesis strategy to minimize aspartimide formation (e.g., using Fmoc-Asp(OBno)-OH).[2]

Data Presentation

The extent of aspartimide formation is highly dependent on the protecting group used for the aspartic acid side chain. The data below illustrates the percentage of the target peptide remaining after prolonged base treatment, simulating multiple deprotection cycles, for a model peptide prone to this side reaction.

Table 1: Influence of Aspartic Acid Side-Chain Protection on Aspartimide Formation

Asp(Protecting Group)% Target Peptide (VKDGYI) Remaining% Aspartimide Formation (per cycle, approx.)
Asp(OtBu)16%Not specified
Asp(OMpe)49%Not specified
Asp(OBno)90%0.1%

Data adapted from a comparative study on a peptide prone to aspartimide formation.[2] This data highlights that the choice of protecting group during synthesis is the most critical factor in minimizing the impurities that need to be removed during purification.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for Asp(OtBu)-Derived Peptides

This protocol provides a starting point for purifying crude peptides after cleavage and deprotection.[3]

  • Crude Peptide Preparation:

    • After cleavage from the resin with a TFA-based cocktail and precipitation with cold diethyl ether, dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid) and then dilute with Mobile Phase A to a concentration of 10-20 mg/mL.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions:

    • System: Preparative RP-HPLC system with a UV detector.

    • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Detection: 220 nm and 280 nm.

  • Purification Method:

    • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 2 column volumes or until a stable baseline is achieved.

    • Injection: Inject the filtered crude peptide solution.

    • Gradient Elution: Elute the peptide using a shallow linear gradient. An initial scouting run (e.g., 5-65% B over 60 minutes) can be used to determine the approximate elution point of the target peptide. Based on the scouting run, an optimized shallow gradient (e.g., 0.5% B/minute) should be applied around the elution point of the target peptide and its impurities.

    • Fraction Collection: Collect fractions (e.g., 5-10 mL) throughout the elution of the target peak and surrounding impurities.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Confirm the identity of the purified peptide using mass spectrometry.

Protocol 2: Peptide Lyophilization

This protocol describes the process for obtaining a stable, dry powder from the pooled, purified peptide fractions.[9]

  • Pre-Lyophilization:

    • Combine the pure fractions into a lyophilization flask.

    • It is advisable to reduce the acetonitrile concentration to <20% using a rotary evaporator if the volume is large. This prevents the sample from melting during freezing.

  • Freezing:

    • Snap-freeze the solution by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry until a uniform frozen shell forms on the inside of the flask. This creates a large surface area for efficient sublimation.

  • Lyophilization Cycle:

    • Primary Drying (Sublimation): Connect the frozen flask to a high-vacuum pump of a lyophilizer. The vacuum allows the frozen solvent (ice) to sublimate directly into vapor. The condenser of the lyophilizer should be at a very low temperature (e.g., -50°C to -80°C) to trap the solvent vapor. This phase is complete when all the visible ice has disappeared.

    • Secondary Drying (Desorption): After primary drying, a small amount of bound water may remain. The temperature can be gradually increased (e.g., to room temperature) while maintaining the vacuum to remove this residual moisture. This step is crucial for long-term stability.

  • Final Product Handling:

    • Once the cycle is complete, vent the lyophilizer with a dry, inert gas like nitrogen or argon.

    • Quickly cap or seal the flask/vials to prevent moisture re-absorption.

    • Store the lyophilized peptide at -20°C or -80°C, protected from light.[9]

Visualizations

G cluster_0 Upstream Process cluster_1 Purification Workflow cluster_2 Final Processing Crude_Peptide Crude Peptide Pellet (Post-Cleavage & Precipitation) Dissolution Dissolve & Filter Crude Peptide Crude_Peptide->Dissolution HPLC Preparative RP-HPLC (Optimized Gradient) Dissolution->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC & MS) Fraction_Collection->Analysis Analysis->HPLC Re-purify Impure Fractions Pooling Pool Pure Fractions Analysis->Pooling Fractions >98% Pure Lyophilization Lyophilization (Freeze-Drying) Pooling->Lyophilization Final_Product Purified Peptide Powder (>98% Purity) Lyophilization->Final_Product

Caption: Workflow for the purification of Asp(OtBu)-containing peptides.

G Start Co-elution of Target and Impurity Observed Shallow_Gradient Implement a Shallower Gradient (e.g., 0.5%/min) Start->Shallow_Gradient Check_Resolution1 Resolution Improved? Shallow_Gradient->Check_Resolution1 Change_pH Change Mobile Phase pH (e.g., from TFA to Formate) Check_Resolution1->Change_pH No Success Problem Resolved Check_Resolution1->Success Yes Check_Resolution2 Resolution Improved? Change_pH->Check_Resolution2 Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Check_Resolution2->Change_Column No Check_Resolution2->Success Yes Change_Column->Success If resolved Failure Consult Specialist Change_Column->Failure If not resolved

Caption: Troubleshooting decision tree for co-eluting peaks in HPLC.

References

Technical Support Center: Managing Steric Hindrance in Coupling Reactions with Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing steric hindrance in peptide coupling reactions involving N-α-Boc-L-aspartic acid β-tert-butyl ester p-nitrophenyl ester (Boc-Asp(OtBu)-ONp).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid aspartic acid. It is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and at the side-chain carboxyl group with a tert-butyl (OtBu) ester. The alpha-carboxyl group is pre-activated as a p-nitrophenyl (ONp) ester.[1] This pre-activation allows for a more controlled coupling reaction, as the active ester is a stable, isolable solid that can be added directly to the coupling reaction without the need for in-situ activation reagents.[1] The Boc and OtBu protecting groups prevent unwanted side reactions at the N-terminus and the side chain, respectively, during peptide bond formation.[1]

Q2: What are the primary causes of low coupling efficiency when using this compound?

A2: Low coupling efficiency with this compound is primarily due to steric hindrance. This hindrance arises from several factors:

  • Bulky Protecting Groups: The Boc and OtBu groups are sterically demanding and can physically obstruct the approach of the reacting amino and carboxyl groups.[2]

  • Sterically Hindered Coupling Partners: If the amino acid residue to which you are coupling is also bulky (e.g., Valine, Isoleucine), the steric clash is exacerbated, slowing down the reaction.[3]

  • Growing Peptide Chain: As the peptide chain elongates, it can fold or aggregate, making the N-terminal amine less accessible for the coupling reaction.[4]

Q3: My coupling reaction with this compound is very slow or incomplete. What can I do?

A3: If you are experiencing slow or incomplete coupling, several strategies can be employed:

  • Increase Reaction Time: p-Nitrophenyl esters are known for their stability, which also translates to slower reaction kinetics compared to modern coupling reagents.[5] Extending the reaction time, for instance, from a few hours to overnight, can often drive the reaction to completion.[6]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions like racemization.[7]

  • Increase Reactant Concentration: Using a higher concentration of both this compound and the amine component can increase the reaction rate.[7]

  • Change Solvent: Ensure your reactants are fully dissolved. While DMF is a common solvent, for particularly difficult couplings or solubility issues, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties.[3]

Q4: Are there alternative coupling strategies if optimizing the conditions for this compound is not successful?

A4: Yes, if you continue to face issues, you can switch to an in-situ activation method using your corresponding carboxylic acid, Boc-Asp(OtBu)-OH. Modern onium-salt-based coupling reagents are highly effective for sterically hindered couplings.[3] Reagents like HATU, HBTU, and COMU generate highly reactive activated esters in situ, which can significantly improve coupling efficiency and reduce reaction times.[7][8]

Q5: What are the potential side reactions when using this compound, and how can I mitigate them?

A5: The primary side reactions to be aware of are:

  • Racemization: Although p-nitrophenyl esters are generally considered to have a low risk of racemization, it can still occur, especially with prolonged reaction times at elevated temperatures.[7] Minimizing reaction time and temperature are key to preventing this.

  • Aspartimide Formation: This is a significant side reaction associated with aspartic acid derivatives, especially in sequences followed by residues with low steric hindrance like glycine.[9][10] While it is more commonly associated with the basic conditions of Fmoc deprotection, it can also occur under certain conditions in Boc-based synthesis.[9] Using milder reaction conditions and avoiding prolonged exposure to base can help minimize this.[11]

  • Hydrolysis of the ONp Ester: The presence of water in the reaction can hydrolyze the active ester back to the carboxylic acid, rendering it inactive for coupling. It is crucial to use anhydrous solvents and properly dried glassware.[7]

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling

Symptoms:

  • Positive Kaiser test (for solid-phase synthesis) indicating free amines.[3]

  • Presence of starting material (amine component) in TLC or LC-MS analysis.

  • Low yield of the desired peptide product.[3]

  • Presence of deletion sequences in the final product mass spectrum.[3]

Troubleshooting Workflow:

G Troubleshooting Low Coupling Efficiency start Low Coupling Detected strategy1 Increase Reaction Time (e.g., to 12-24h) start->strategy1 Attempt 1 strategy2 Increase Temperature (e.g., to 40-50°C) strategy1->strategy2 If unsuccessful success Coupling Successful strategy1->success On success strategy3 Change Solvent (e.g., DMF to NMP) strategy2->strategy3 If unsuccessful strategy2->success On success strategy4 Alternative Activation (Use Boc-Asp(OtBu)-OH + HATU/HBTU/COMU) strategy3->strategy4 If unsuccessful strategy3->success On success strategy4->success On success

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in HPLC of the crude product.

  • Mass spectrometry data indicating masses corresponding to racemized product, aspartimide formation, or hydrolyzed starting material.

Troubleshooting Workflow:

G Troubleshooting Side Product Formation start Side Products Detected check_racemization Racemization Suspected (Diastereomeric peaks) start->check_racemization check_aspartimide Aspartimide Suspected (Mass loss of 56 Da from OtBu) start->check_aspartimide check_hydrolysis Hydrolysis Suspected (Excess starting acid) start->check_hydrolysis solution_racemization Reduce Temperature and Reaction Time check_racemization->solution_racemization Mitigation solution_aspartimide Use Milder Conditions (Avoid excess base/heat) check_aspartimide->solution_aspartimide Mitigation solution_hydrolysis Use Anhydrous Solvents and Dry Glassware check_hydrolysis->solution_hydrolysis Mitigation

Caption: Logical workflow for identifying and mitigating side reactions.

Data Presentation

Table 1: Comparison of Coupling Strategies for Sterically Hindered Amino Acids

The following table provides a qualitative comparison of different coupling strategies for sterically hindered amino acids, which can be extrapolated to the use of this compound.

Coupling StrategyRelative ReactivityGeneral Yield for Hindered CouplingsRacemization RiskKey Considerations
Boc-AA-ONp Low to ModerateModerateLowSlow reaction times; may require elevated temperature.[5]
DIC/HOBt ModerateModerate to GoodModerateCost-effective; by-product can be difficult to remove.
HBTU/DIPEA HighGood to ExcellentLowA reliable standard for many difficult couplings.[7]
HATU/DIPEA Very HighExcellentVery LowOften the reagent of choice for the most challenging couplings.[7]
COMU/DIPEA Very HighExcellentVery LowHigh efficiency with a better safety profile than some other onium salts.[3]

Note: This table is a synthesis of data from multiple sources on sterically hindered couplings and serves as a general guide. Actual performance may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling with this compound (Solution Phase)
  • Preparation: Ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the amine component (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Addition of Activated Ester: Add this compound (typically 1.1-1.5 equivalents) to the solution.[7]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting amine is no longer detectable. This may take from 2 to 24 hours.[5]

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the product is purified using standard techniques such as crystallization or chromatography.

Protocol 2: Alternative Coupling using In-Situ Activation with HATU (Solid Phase)

This protocol is for instances where coupling with this compound is unsuccessful and you are switching to in-situ activation of Boc-Asp(OtBu)-OH.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[3]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[3]

  • Monitoring and Washing: Monitor the reaction using a qualitative method like the Kaiser test.[3] Once complete (negative Kaiser test), wash the resin thoroughly with DMF.[12]

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc and OtBu Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of tert-butyloxycarbonyl (Boc) and tert-butyl ester (OtBu) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc or OtBu deprotection?

Incomplete deprotection of Boc and OtBu groups typically stems from several factors related to reaction conditions, substrate properties, and reagent quality. The most common causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the cleavage to completion. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid (e.g., TFA absorbing water), or the inherent stability of the protecting group on a particular substrate.[1][2]

  • Steric Hindrance: Bulky chemical groups near the Boc-protected amine or OtBu-protected carboxyl group can physically obstruct the approach of the acid, slowing down the cleavage reaction.[2][3][4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration for the specific substrate. Most deprotections are conducted at room temperature; lower temperatures can lead to sluggish reactions.[2][5]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): If the resin support does not swell adequately in the reaction solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[3]

  • Peptide Aggregation (SPPS): The formation of secondary structures in growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus or side chains.[1][4]

  • Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate formed during deprotection, thus slowing the reaction rate.[2]

Q2: How can I monitor the progress of a Boc or OtBu deprotection reaction?

Effective monitoring is crucial to determine the endpoint of the reaction and to avoid unnecessary exposure to harsh acidic conditions which can promote side reactions. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[6] For amines, a ninhydrin stain can be used to visualize the newly formed free amine.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly sensitive and quantitative methods for monitoring the reaction progress. They can clearly separate the starting material, product, and any side products, with MS providing mass confirmation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool, particularly for OtBu deprotection, as the nine equivalent protons of the tert-butyl group give a very distinct singlet signal which disappears upon successful deprotection.[7]

  • Kaiser Test (for SPPS): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[9] A positive result (deep blue color) after the deprotection step indicates successful Boc group removal.[1][9]

Q3: What are the common side reactions during Boc/OtBu deprotection and how can they be minimized?

The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc or OtBu group.[3][10] This electrophile can alkylate nucleophilic residues in the substrate.[3][10]

Common side reactions include:

  • t-Butylation: Alkylation of nucleophilic amino acid side chains. Residues particularly susceptible to this modification include:

    • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][11]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][5][11]

    • Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[3][5]

    • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3][5]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and racemization.[10][11]

Minimizing Side Reactions:

The most effective strategy to prevent these side reactions is the addition of scavengers to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it.[3][5]

Troubleshooting Guide

This guide provides a structured approach to resolving incomplete Boc or OtBu deprotection.

Problem: Incomplete Deprotection Observed

Step 1: Initial Assessment
  • Confirm Incomplete Deprotection: Use one of the monitoring techniques described in the FAQs (TLC, HPLC/LC-MS, NMR, or Kaiser test) to confirm the presence of starting material.

  • Review Protocol: Double-check the protocol used, paying close attention to reagent concentrations, reaction time, and temperature.

Step 2: Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting incomplete deprotection.

G start Incomplete Deprotection Confirmed check_reagents Check Reagents: - Fresh TFA/Acid? - Anhydrous Solvent? start->check_reagents check_reagents->start Reagents Bad (Replace & Rerun) increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp Reagents OK monitor Monitor Progress (TLC, HPLC) increase_time_temp->monitor increase_acid Increase Acid Concentration increase_acid->monitor check_solubility Substrate Solubility Issue? change_solvent Change Solvent or Add Co-solvent check_solubility->change_solvent Yes steric_hindrance Steric Hindrance Suspected? check_solubility->steric_hindrance No change_solvent->monitor stronger_acid Use Stronger Acid Conditions steric_hindrance->stronger_acid Yes spps_issues SPPS Specific Issue? (Aggregation/Swelling) steric_hindrance->spps_issues No stronger_acid->monitor spps_solutions Use Chaotropic Agents (e.g., DMSO) or Change Resin/Solvent spps_issues->spps_solutions Yes spps_solutions->monitor complete Deprotection Complete monitor->complete incomplete Still Incomplete monitor->incomplete incomplete->increase_acid incomplete->check_solubility

Caption: Troubleshooting workflow for incomplete Boc/OtBu deprotection.

Step 3: Detailed Solutions
  • Insufficient Reaction Time or Low Temperature:

    • Solution: Extend the reaction time and continue to monitor the progress.[6] For substrates known to be sterically hindered, deprotection may take several hours.[6] If the reaction was performed at a low temperature, allow it to warm to room temperature.[5]

  • Insufficient Acid Strength or Concentration:

    • Solution: Increase the concentration of the acid. For example, if using 25% TFA in DCM, try increasing to 50% TFA.[12] Alternatively, a stronger acid system can be employed, but care must be taken to avoid degrading other sensitive functional groups.[3]

  • Steric Hindrance:

    • Solution: For sterically hindered substrates, more forcing conditions may be necessary. This can include a combination of stronger acid, longer reaction time, and gentle warming.[3] It is crucial to use an effective scavenger cocktail under these more aggressive conditions to prevent side reactions.[3]

  • Poor Substrate Solubility:

    • Solution: If the starting material is not fully dissolved, the reaction will be slow and incomplete. Try using a different solvent system in which the substrate is more soluble.

  • SPPS-Specific Issues (Aggregation or Poor Swelling):

    • Solution: For poor resin swelling, ensure the resin is adequately swelled in the solvent (e.g., DCM) before deprotection.[12] For peptide aggregation, consider adding chaotropic agents like a small percentage of DMSO to disrupt secondary structures or switch to a solvent like N-methylpyrrolidone (NMP).[4]

Data Presentation: Deprotection Conditions

The choice of deprotection conditions can significantly impact the outcome. The following tables summarize common deprotection cocktails and their typical applications.

Table 1: Common Reagents for Boc Deprotection

Reagent CocktailSolventTemperatureTypical Reaction TimeNotes
25-50% TFADichloromethane (DCM)0 °C to Room Temp.20-30 minutesStandard condition for SPPS.[12]
4M HCl1,4-DioxaneRoom Temp.30 minutes to 2 hoursMilder than TFA, good for some acid-sensitive substrates.[12][13]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1-4 hoursVery mild method, tolerant of acid-labile esters.[14][15][16]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolRoom Temp.VariableCan be used under milder conditions.[15]

Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection

Scavenger CocktailComposition (v/v)Primary Use
Standard (TFA/TIS/H₂O)95:2.5:2.5General purpose, effective for most sequences.[15]
Simple (TFA/TIS)95:5Effective for protecting Trp, Met, and Tyr.[15]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues, including Cys.[15]

Experimental Protocols

Protocol 1: Standard Boc/OtBu Deprotection using TFA

This protocol describes a general procedure for the removal of Boc or OtBu groups in solution phase.

  • Reaction Setup: Dissolve the Boc/OtBu-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[13][15]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[15] Slowly, add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[15]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[15]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.[15]

    • Precipitation (Optional): The deprotected amine salt can often be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[13][15]

Protocol 2: Milder Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are sensitive to strong acids.[15]

  • Reaction Setup: In a dry round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol (to approx. 0.1 M).[15][16]

  • Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3.0 equiv.) dropwise.[15][16] An immediate temperature increase may be observed.[15][16]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[15][16]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection and the Role of Scavengers

The following diagram illustrates the chemical mechanism of Boc deprotection by acid, the formation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger.

G cluster_deprotection Boc Deprotection Mechanism cluster_scavenging Scavenger Action cluster_side_reaction Side Reaction (t-Butylation) Boc-NH-R Boc-NH-R Protonated_Boc Protonated Boc-NH-R Boc-NH-R->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H₂N-R (Free Amine) Carbamic_Acid->Free_Amine - CO₂ Quenched_tBu Quenched Cation tBu_cation->Quenched_tBu Trapped Alkylated_Product Alkylated Product (+56 Da) tBu_cation->Alkylated_Product Unwanted Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_tBu Nucleophilic_Residue Nucleophilic Residue (e.g., Trp) Nucleophilic_Residue->Alkylated_Product

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Identifying byproducts in peptide synthesis using Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Boc-Asp(OtBu)-ONp in peptide synthesis. The primary focus is on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern when using Asp(OtBu)-containing residues in peptide synthesis?

A1: The main side reaction is the formation of an aspartimide intermediate. This occurs through a base-catalyzed intramolecular cyclization, where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue.[1][2] This side reaction is particularly prevalent during the repetitive basic conditions of Fmoc-SPPS (Solid-Phase Peptide Synthesis) using piperidine for deprotection, but can also be a concern under any basic conditions.[2][3]

Q2: What other impurities can arise from the aspartimide intermediate?

A2: The aspartimide ring is unstable and susceptible to nucleophilic attack, leading to a mixture of hard-to-separate byproducts:[2][3]

  • β-peptides: Nucleophilic attack at the alternative carbonyl position of the succinimide ring results in a peptide with the amino acid chain linked through the side-chain carboxyl group.

  • Racemized products: The aspartimide intermediate can undergo rapid epimerization, leading to the formation of D-Aspartate-containing peptides (both α and β isomers).[2]

  • Piperidide adducts: If piperidine is used (as in Fmoc deprotection), it can act as a nucleophile, opening the aspartimide ring to form α- and β-piperidide adducts.[2][4]

Q3: What factors influence the rate of aspartimide formation?

A3: Several factors can accelerate this side reaction:

  • Peptide Sequence: The amino acid immediately C-terminal to the Asp residue is critical. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are highly susceptible due to the low steric hindrance of the following residue.[1][3][5]

  • Base and Deprotection Conditions: Strong bases like piperidine or DBU, and prolonged exposure to these bases, significantly increase the risk of aspartimide formation.[1][4]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can dramatically increase the rate of this side reaction.[1]

  • Solvent Polarity: The choice of solvent can also influence the reaction rate.

Q4: How can I detect aspartimide and related byproducts in my crude peptide?

A4: A combination of HPLC and mass spectrometry (MS) is the most effective method for detection:

  • Mass Spectrometry (MS): The formation of the aspartimide intermediate results in the loss of a water molecule, which can be detected as a mass decrease of 18 Da from the target peptide's molecular weight.[6] However, the subsequent ring-opened products (α- and β-peptides) are isobaric (have the same mass) as the desired product and cannot be distinguished by MS alone.[6]

  • High-Performance Liquid Chromatography (HPLC): The different isomers (α, β, D, L) and piperidide adducts often have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.[6][7] Co-elution can still be a challenge, making identification difficult.[6]

Troubleshooting Guide

Problem: My mass spectrometry data shows a significant peak at [M-18].

This strongly suggests the presence of the aspartimide intermediate.

dot

Byproduct_Formation cluster_products Resulting Byproducts Peptide Peptide Chain -Asp(OtBu)-Gly- Aspartimide Aspartimide Intermediate (M-18 Da) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) Base->Peptide Deprotonation Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Ring Opening Racemized Racemized Peptides (D-Asp isomers) Aspartimide->Racemized Epimerization Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack

Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.

Recommended Actions:

  • Optimize Deprotection: If using Fmoc chemistry, reduce the piperidine concentration or exposure time. Consider adding a small amount of acid, like formic acid, to the deprotection solution to suppress the side reaction.[8]

  • Lower Temperature: Perform the synthesis, especially the deprotection steps, at a lower temperature.[1]

  • Change Protecting Group: For future syntheses of this sequence, consider using a bulkier side-chain protecting group on the aspartic acid, which sterically hinders the cyclization.[2][9]

Problem: My HPLC chromatogram shows multiple peaks with the same mass as my target peptide.

This indicates the presence of isobaric impurities, likely the α/β isomers and their racemized forms.

dot

Troubleshooting_Workflow Start Start: Crude Peptide Analysis Check_MS Mass Spectrometry (MS) - Check for target mass - Check for M-18 peak Start->Check_MS Check_HPLC Reverse-Phase HPLC - Assess purity - Note number of peaks Start->Check_HPLC Decision2 Significant M-18 Peak? Check_MS->Decision2 Decision1 Multiple Peaks at Target Mass? Check_HPLC->Decision1 Isobaric_Impurity Conclusion: Presence of α/β isomers and/or racemized peptides Decision1->Isobaric_Impurity Yes Clean_Product Conclusion: Product is likely pure. Proceed with purification. Decision1->Clean_Product No Decision2->Decision1 No Aspartimide_Impurity Conclusion: Presence of Aspartimide Intermediate Decision2->Aspartimide_Impurity Yes Action1 Action: - Optimize purification protocol - Modify future synthesis (e.g., bulkier protecting group) Isobaric_Impurity->Action1 Action2 Action: - Modify deprotection conditions (weaker base, lower temp) - Check for subsequent ring-opening Aspartimide_Impurity->Action2

Caption: Troubleshooting workflow for identifying peptide synthesis byproducts.

Recommended Actions:

  • Enzymatic Digestion: Use an endoproteinase like Asp-N, which selectively cleaves on the N-terminal side of aspartic acid residues but not isoaspartic acid (β-aspartyl) residues.[7] Comparing the digestion patterns of your sample to a standard can confirm the presence of β-isomers.

  • Modify Synthesis Strategy:

    • Bulky Protecting Groups: Employing protecting groups with greater steric hindrance than OtBu can effectively reduce aspartimide formation.[2]

    • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can completely prevent it from acting as a nucleophile.[1]

Quantitative Data on Byproduct Formation

The extent of aspartimide formation is highly sequence-dependent. The following table summarizes representative data on the effect of the C-terminal amino acid (in an Asp-Xaa motif) and the choice of side-chain protecting group on impurity formation.

Asp-Xaa SequenceSide-Chain Protecting GroupAspartimide Formation (%)Reference
Asp-GlyOtBu (tert-Butyl)High (often >50%)[3]
Asp-AsnOtBu (tert-Butyl)High[1][9]
Asp-SerOtBu (tert-Butyl)Moderate to High[1]
Asp-ArgOtBu (tert-Butyl)Moderate[5]
Asp-GlyOMpe (3-methylpent-3-yl)Significantly Reduced[2]
Asp-GlyOPhp (1-phenyl-1-methylethyl)Very Low[9]
Asp-GlyOBno (9-borabicyclo[3.3.1]non-9-yl)Negligible[9]

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Byproduct Identification

This protocol outlines a general method for analyzing the crude peptide product.

  • Sample Preparation:

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Couple the HPLC outlet to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: Scan a mass range appropriate for the expected molecular weight of the peptide and its fragments (e.g., 300-2000 m/z).

    • Data Analysis: Analyze the resulting chromatogram and mass spectra. Look for the expected [M+H]+ ion, as well as an [M-18+H]+ ion for the aspartimide. Correlate peaks in the HPLC chromatogram with their corresponding masses.

Protocol 2: Asp-N Endoproteinase Digestion for IsoAsp Identification

This protocol helps to confirm the presence of β-aspartyl linkages.[7]

  • Reagent Preparation:

    • Digestion Buffer: Prepare a suitable buffer as recommended by the enzyme manufacturer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Asp-N Enzyme: Reconstitute Asp-N endoproteinase in the digestion buffer to a stock concentration of 0.1 µg/µL.

  • Digestion Procedure:

    • Dissolve approximately 10-20 µg of the purified peptide (or a fraction from HPLC) in 20 µL of the digestion buffer.

    • Add Asp-N enzyme to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the mixture at 37°C for 4-16 hours.

  • Analysis:

    • Quench the reaction by adding 1 µL of 10% TFA.

    • Analyze the digested sample using the HPLC-MS method described in Protocol 1.

    • Interpretation: The presence of a significant amount of undigested, full-length peptide after the reaction is indicative of an isoaspartate (β-aspartyl) linkage at the expected cleavage site, as the enzyme cannot cleave this bond.[7]

References

Improving the solubility of peptide intermediates derived from Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solubility of peptide intermediates derived from Boc-Asp(OtBu)-ONp. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected and activated amino acid derivative of aspartic acid.

  • Boc (tert-butyloxycarbonyl): A protecting group for the N-terminus (alpha-amino group) of the amino acid, preventing it from reacting out of turn.[1] It is removable under moderately acidic conditions.[2]

  • OtBu (tert-butyl ester): A protecting group for the side-chain carboxyl group of aspartic acid, preventing it from forming unwanted branches.[3] This group is also acid-labile and is typically removed during the final cleavage of the peptide from the resin.[3]

  • ONp (p-nitrophenyl ester): An activating group for the C-terminus (alpha-carboxyl group). This activation facilitates the formation of a peptide bond with the free N-terminus of the growing peptide chain.[4] p-Nitrophenyl esters are advantageous as they are generally stable enough to be isolated and purified, yet reactive enough for coupling under mild conditions, which helps in reducing racemization.

Q2: I'm observing precipitation of my this compound-derived intermediate during the coupling reaction. Is this a common problem?

A2: Yes, poor solubility of protected and activated amino acid intermediates, such as those derived from this compound, can be a common issue in peptide synthesis. The large, non-polar Boc and OtBu protecting groups contribute to the hydrophobicity of the molecule, which can lead to aggregation and precipitation in common organic solvents.[4][5] This is a known challenge with protected amino acids, and several strategies can be employed to address it.

Q3: What factors contribute to the poor solubility of these peptide intermediates?

A3: Several factors can contribute to the low solubility of peptide intermediates containing this compound:

  • Hydrophobic Protecting Groups: The Boc and OtBu groups are bulky and non-polar, increasing the overall hydrophobicity of the peptide intermediate and promoting aggregation.[5]

  • Peptide Sequence: The amino acid sequence of the growing peptide chain plays a crucial role. A high content of hydrophobic amino acids will exacerbate solubility issues.[6]

  • Secondary Structure Formation: Peptide chains can form secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. This self-association leads to aggregation and precipitation.[7]

  • Solvent Choice: The polarity of the solvent may not be optimal for keeping the protected peptide intermediate in solution.

Q4: Can the choice of protecting group on the Aspartic Acid side chain influence solubility and side reactions?

A4: Absolutely. While OtBu is widely used, its presence can contribute to aspartimide formation, a significant side reaction, especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[2][7] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[2] The choice of a bulkier protecting group on the aspartic acid side chain can sometimes mitigate this side reaction.[3]

Troubleshooting Guide

Issue: The this compound-derived peptide intermediate is precipitating from the coupling solution.

This is a frequent observation and can lead to incomplete reactions and lower yields. Below are troubleshooting steps to improve solubility.

Initial Steps:

  • Solubility Test: Before committing your entire batch, always perform a solubility test with a small aliquot of your intermediate in the intended solvent system.

  • Visual Inspection: A solubilized peptide solution should be completely clear, with no visible particles or cloudiness.[8]

Troubleshooting Strategies:

StrategyDescriptionExperimental Protocol
Solvent Optimization The choice of solvent is critical for maintaining solubility.Protocol 1: Solvent Screening 1. In separate vials, attempt to dissolve small, equal amounts of the peptide intermediate in different solvents. 2. Start with common peptide synthesis solvents such as DMF and NMP. 3. If solubility is still low, consider more polar aprotic solvents like DMSO, which can be used as a co-solvent. 4. Observe for complete dissolution.
Use of Co-solvents Adding a small amount of a stronger, more polar solvent can disrupt aggregation and improve solubility.Protocol 2: Co-solvent Addition 1. Begin by suspending the peptide intermediate in your primary solvent (e.g., DMF). 2. Add a small percentage (e.g., 5-10% v/v) of DMSO. 3. Vortex or sonicate the mixture to aid dissolution. 4. Be aware that DMSO can sometimes complicate purification.
Temperature Adjustment Increasing the temperature can enhance the solubility of some peptide intermediates.Protocol 3: Controlled Heating 1. Gently warm the reaction mixture to 30-40°C. 2. Continuously monitor the solution for dissolution of the precipitate. 3. Be cautious, as excessive heat can promote side reactions or degradation.
Sonication Mechanical agitation through sonication can help break up aggregates and facilitate dissolution.Protocol 4: Sonication 1. Place the reaction vessel in a sonication bath. 2. Sonicate for 5-15 minute intervals. 3. Visually inspect the solution for improved clarity.
In Situ Neutralization For Boc-SPPS, performing the neutralization step in the presence of the activated amino acid can minimize aggregation.Protocol 5: In Situ Neutralization 1. After TFA deprotection of the N-terminal Boc group, wash the resin. 2. Instead of a separate neutralization step, add the pre-activated this compound solution directly to the resin along with a non-nucleophilic base like diisopropylethylamine (DIEA). 3. This minimizes the time the free amine is exposed, reducing the chance of aggregation.[7]

Quantitative Data Summary

While specific quantitative solubility data for every peptide intermediate is sequence-dependent and not always available, the following table provides a general guide to the relative solubility of protected peptide intermediates in common solvents used in peptide synthesis.

SolventPolarity IndexGeneral Solubility of Protected PeptidesNotes
Dimethylformamide (DMF) 6.4GoodA standard and widely used solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP) 6.5Very GoodOften a stronger solvent than DMF and can be more effective for difficult sequences.
Dimethyl Sulfoxide (DMSO) 7.2ExcellentHighly polar and effective at dissolving a wide range of peptides, but can be difficult to remove during purification. Often used as a co-solvent.
Dichloromethane (DCM) 3.1Moderate to PoorLess polar and generally less effective for dissolving polar or aggregated peptides.
Tetrahydrofuran (THF) 4.0Moderate to PoorIts lower polarity may necessitate the use of co-solvents.

Experimental Protocols

Protocol 6: Standard Coupling of this compound

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in a suitable solvent like DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF. If solubility is an issue, consider pre-dissolving in a small volume of NMP or DMSO before diluting with DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Agitation: Gently agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. The reaction is complete when the test is negative, indicating the absence of free primary amines.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

Protocol 7: Addressing Aspartimide Formation

For sequences prone to aspartimide formation (e.g., Asp-Gly), consider the following modification to the deprotection step in Fmoc-based synthesis (if applicable to your overall strategy, though the query is about a Boc-protected amino acid):

  • Deprotection Cocktail: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).

  • Deprotection: Carry out the Fmoc deprotection using this modified cocktail. The HOBt can help to suppress the formation of the aspartimide intermediate.[7]

Visualizations

experimental_workflow Workflow for Improving Peptide Intermediate Solubility start Precipitation Observed solubility_test Perform Solubility Test (Small Aliquot) start->solubility_test solvent_opt Optimize Solvent (DMF, NMP, DMSO co-solvent) solubility_test->solvent_opt If solubility is poor temp_adjust Adjust Temperature (30-40°C) solvent_opt->temp_adjust sonication Apply Sonication (5-15 min intervals) temp_adjust->sonication in_situ Use In Situ Neutralization (Boc-SPPS) sonication->in_situ monitor Monitor for Dissolution in_situ->monitor proceed Proceed with Coupling Reaction monitor->proceed If successful

Caption: Troubleshooting workflow for improving the solubility of peptide intermediates.

logical_relationships Factors Influencing Intermediate Solubility solubility Poor Solubility / Aggregation hydrophobic_groups Hydrophobic Protecting Groups (Boc, OtBu) solubility->hydrophobic_groups peptide_sequence Hydrophobic Peptide Sequence solubility->peptide_sequence secondary_structure Secondary Structure Formation (β-sheets) solubility->secondary_structure solvent Suboptimal Solvent Choice solubility->solvent

Caption: Key factors contributing to poor solubility of peptide intermediates.

References

Validation & Comparative

A Comparative Guide to Peptide Synthesis: Boc-Asp(OtBu)-ONp vs. Modern Activated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of their work. The choice of coupling strategy—the method by which amino acids are linked together—profoundly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison between the classical pre-activated p-nitrophenyl ester method, exemplified by Boc-Asp(OtBu)-ONp, and the more contemporary in situ activation methods using reagents like HBTU, HATU, and COMU. This analysis is supported by experimental data to facilitate an informed choice of coupling reagent for your specific research needs.

The Evolution of Peptide Coupling

Historically, peptide synthesis relied on the use of stable, isolable activated esters, such as p-nitrophenyl (ONp) esters. These reagents offered a controlled and straightforward approach to peptide bond formation. However, the demand for faster and more efficient synthesis of longer and more complex peptides spurred the development of in situ coupling reagents. These reagents, which include aminium/uronium and phosphonium salts, generate a highly reactive amino acid derivative directly in the reaction vessel, leading to significantly faster coupling times and often higher efficiencies.

Performance Comparison: A Data-Driven Analysis

The selection of a coupling method is often a trade-off between reaction speed, coupling efficiency, cost, and the suppression of side reactions, most notably racemization. The following tables summarize the performance of this compound and its modern counterparts.

Table 1: Comparison of Coupling Reagent Performance

FeatureThis compound (p-Nitrophenyl Ester)HBTU (Aminium/Uronium Salt)HATU (Aminium/Uronium Salt)COMU (Uronium Salt)
Activation Strategy Pre-activated, stable solidIn situ activationIn situ activationIn situ activation
Typical Coupling Time Hours to days15 - 60 minutes[1]15 - 60 minutes[1]15 - 60 minutes
Relative Efficiency Moderate to high, but slowVery Good to Excellent[1]Excellent[1]Excellent, often superior for difficult sequences[2][3]
Byproducts p-nitrophenolHOBt, tetramethylureaHOAt, tetramethylureaOxyma, morpholino- and dimethylamino-based urea
Racemization Risk Generally low for urethane-protected amino acidsModerate, suppressed by HOBtLow, due to the HOAt moiety[4]Very low, Oxyma-based reagents are excellent at suppression[5]
Key Advantages Cost-effective, stable and isolable active estersReliable, well-established, good solubilityHighly efficient, low racemization, suitable for difficult couplingsHigh efficiency, excellent safety profile (non-explosive), water-soluble byproducts[6]
Key Disadvantages Slow reaction rates, may require elevated temperaturesPotential for guanidinylation of the N-terminus if used in excessHigher cost than HBTUHigher cost

Table 2: Quantitative Comparison of Racemization Levels in a Model Peptide Synthesis

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[5]
HATU0.5 - 2.0%[5]
HCTU1.0 - 4.0%[5]
TBTU2.0 - 6.0%
PyBOP1.0 - 3.5%[5]
COMU< 1.0%[5]
DIC/HOBt0.5 - 2.5%

Experimental Protocols

To ensure a fair comparison, standardized protocols for peptide coupling are essential. Below are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and a modern in situ coupling reagent like HBTU.

Protocol 1: Coupling with this compound in SPPS

This protocol outlines the steps for coupling a pre-activated p-nitrophenyl ester to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (e.g., Merrifield resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: If the N-terminus is protected (e.g., with a Boc group), perform deprotection using standard procedures (e.g., 50% trifluoroacetic acid (TFA) in DCM for 30 minutes).

  • Neutralization: Neutralize the resulting amine salt by washing the resin with a solution of a tertiary amine base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess base and byproducts.

  • Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the resin. The reaction may be slow and can be monitored over several hours to days. In some cases, the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst can accelerate the reaction.

  • Monitoring: The completion of the reaction can be monitored using a colorimetric method such as the Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF and DCM to remove unreacted amino acid and the p-nitrophenol byproduct.

Protocol 2: Coupling with HBTU in SPPS

This protocol describes the in situ activation and coupling of an N-terminally protected amino acid using HBTU.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve the Nα-protected amino acid (e.g., Boc-Asp(OtBu)-OH, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Diagrams created with Graphviz provide a clear visual representation of complex processes.

cluster_SPPS_Cycle General Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage Resin Resin with Free Amine Coupling Amino Acid Coupling (e.g., with this compound or HBTU) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Role of Aspartic Acid in GLP-1 Signaling

Peptides synthesized using these methods often have important biological roles. For example, Glucagon-Like Peptide-1 (GLP-1) is a crucial hormone in glucose metabolism, and its analogs are used in the treatment of type 2 diabetes. The aspartic acid residue at position 9 of GLP-1 is critical for its interaction with the GLP-1 receptor and subsequent signal transduction.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor (Aspartic acid at position 9 of GLP-1 is key for binding) GLP1->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Conclusion and Recommendations

The choice between classical activated esters like this compound and modern in situ coupling reagents is dictated by the specific requirements of the synthesis.

  • This compound remains a viable option for smaller-scale syntheses where cost is a primary concern and reaction speed is not critical. Its stability and the generally low risk of racemization with urethane-protected amino acids are notable advantages.

  • Modern in situ coupling reagents (HBTU, HATU, COMU) are the preferred choice for most contemporary peptide synthesis applications, especially in solid-phase synthesis and for the construction of long or challenging sequences. Their rapid reaction times and high coupling efficiencies lead to higher purity crude products and overall more successful syntheses. Among these, HATU and COMU often provide the best performance in terms of minimizing racemization and achieving high yields, with COMU offering an enhanced safety profile.

For researchers aiming for high-throughput synthesis, complex peptide assembly, or the highest possible purity and stereochemical integrity, the investment in modern coupling reagents like HATU or COMU is well-justified.

References

HOBt vs. HBTU as Additives for Boc-Asp(OtBu)-ONp Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis, particularly in the intricate process of drug development, the choice of coupling reagents and additives is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a detailed comparison of two common additives, 1-Hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), when used in conjunction with the pre-activated amino acid ester, Boc-Asp(OtBu)-ONp.

Performance Comparison

While direct comparative experimental data for the use of HOBt and HBTU as additives with a p-nitrophenyl (ONp) active ester is not extensively documented in publicly available literature, a robust comparison can be drawn from their well-established mechanisms in peptide coupling reactions. HOBt is primarily known as a racemization suppressant when used with carbodiimides, while HBTU is a highly efficient standalone coupling reagent that generates an HOBt active ester in situ.[1][2][3] Their roles as additives to an already active ester are likely to be secondary, yet potentially influential on the reaction kinetics and suppression of side reactions.

The following table summarizes the anticipated performance of HOBt and HBTU as additives in the coupling of this compound, based on their known chemical properties.

ParameterHOBt as an AdditiveHBTU as an Additive
Primary Function Racemization suppression[1][3]Primarily a coupling agent; secondary role as an additive is less common
Reaction Speed May slightly increase the rate of aminolysis of the ONp esterLikely to significantly accelerate the coupling reaction by forming a more reactive OBt-active ester intermediate[1][2]
Coupling Efficiency Unlikely to significantly alter the inherent efficiency of the ONp ester couplingExpected to increase overall coupling efficiency, especially for sterically hindered couplings[1]
Racemization Suppression High. This is the primary advantage of using HOBt.[1][3]High, as it generates HOBt in situ.[4]
Side Reactions Effective in minimizing side reactions related to racemization.Can reduce side reactions by promoting faster, more efficient coupling.[1] However, excess HBTU can lead to capping of the N-terminus.[3]
Byproducts Relatively clean, with the main byproduct being p-nitrophenol.Tetramethylurea is a major byproduct, which is generally soluble and easily washed away.[2]
Cost-Effectiveness Generally more cost-effective than HBTU.[1]More expensive than HOBt.[1]

Experimental Protocols

Below are detailed experimental protocols for the coupling of this compound to a resin-bound peptide chain using either HOBt or HBTU as an additive. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.

Coupling Protocol with HOBt as an Additive
  • Resin Preparation: Swell the resin (e.g., 1 g, 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30 minutes.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents, 1.5 mmol) and HOBt (3 equivalents, 1.5 mmol) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 3.0 mmol) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

Coupling Protocol with HBTU as an Additive
  • Resin Preparation: Swell the resin (e.g., 1 g, 0.5 mmol/g substitution) in DMF for 30 minutes.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents, 1.5 mmol) and HBTU (2.9 equivalents, 1.45 mmol) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Add DIPEA (6 equivalents, 3.0 mmol) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and experimental workflows.

HOBt_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction This compound This compound Intermediate Transient Intermediate This compound->Intermediate + H2N-Peptide-Resin + HOBt Peptide_Chain H2N-Peptide-Resin HOBt HOBt Coupled_Peptide Boc-Asp(OtBu)-NH-Peptide-Resin Intermediate->Coupled_Peptide Aminolysis (Racemization Suppressed)

Figure 1: Proposed role of HOBt in suppressing racemization during the aminolysis of the ONp active ester.

HBTU_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction This compound This compound OBt_Ester Boc-Asp(OtBu)-OBt (More Reactive) This compound->OBt_Ester + HBTU Peptide_Chain H2N-Peptide-Resin HBTU HBTU Coupled_Peptide Boc-Asp(OtBu)-NH-Peptide-Resin OBt_Ester->Coupled_Peptide + H2N-Peptide-Resin (Faster Aminolysis)

Figure 2: Proposed mechanism of HBTU leading to a more reactive OBt-active ester intermediate.

Experimental_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling N_Deprotection N-terminal Deprotection Resin_Swelling->N_Deprotection Washing_1 Washing N_Deprotection->Washing_1 Coupling Coupling with This compound + Additive (HOBt or HBTU) Washing_1->Coupling Monitoring Reaction Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing_2 Washing Monitoring->Washing_2 Complete Capping Capping (Optional) Washing_2->Capping Final_Washing Final Washing & Drying Capping->Final_Washing End End Final_Washing->End

Figure 3: General experimental workflow for solid-phase peptide synthesis coupling.

Conclusion

In the context of using this compound, the choice between HOBt and HBTU as an additive depends on the primary objective. If the primary concern is to ensure minimal racemization, the addition of HOBt is a well-established and cost-effective strategy. However, if the goal is to accelerate the coupling reaction and enhance efficiency, particularly for a difficult coupling, using HBTU is the more potent, albeit more expensive, option. It is crucial to note that when using HBTU, it is not merely acting as an additive but is likely transforming the active ester into a more reactive species, thereby functioning as a coupling reagent itself. For routine couplings where the ONp ester is sufficiently reactive, the addition of HOBt provides a good balance of performance and economy.

References

A Researcher's Guide to Confirming Asp(OtBu) Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful and unambiguous incorporation of side-chain protected amino acids is a critical checkpoint. The tert-butyl protecting group on aspartic acid, Asp(OtBu), is widely used but requires stringent verification to ensure the integrity of the final peptide. This guide provides an objective comparison of the primary analytical methods used to confirm its incorporation, complete with supporting data and detailed experimental protocols.

The principal challenge in confirming the presence of the Asp(OtBu) moiety lies in distinguishing it from the deprotected aspartic acid and from process-related impurities, such as byproducts from aspartimide formation.[1] A multi-faceted analytical approach is often necessary for complete characterization.[2] This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA) for this purpose.

Data Presentation: A Comparative Analysis of Techniques

The following tables summarize the key characteristics and quantitative data associated with each analytical method for the confirmation of Asp(OtBu) incorporation.

Table 1: Comparison of Analytical Techniques for Asp(OtBu) Confirmation

TechniqueInformation ProvidedAdvantagesLimitationsThroughput
¹H & ¹³C NMR Direct, unambiguous structural evidence of the tert-butyl group.[3]Quantitative, non-destructive, provides detailed structural information about the local chemical environment.[4]Lower sensitivity than MS, requires a relatively pure sample (mg scale). Can be complex for large peptides.Low-Medium
Mass Spectrometry (MS) Confirms the correct molecular weight of the peptide, including the mass of the OtBu group.High sensitivity (pmol to fmol), provides exact mass, ideal for identifying incomplete deprotection or other modifications.[3]Does not provide direct structural information on the location of the protecting group in isomeric peptides; fragmentation may be required.High
HPLC Infers presence by retention time shifts; separates protected from deprotected species.[5]Excellent for purity assessment and quantification of impurities. Can be coupled with MS for definitive identification (LC-MS).[6]Indirect evidence for incorporation; co-elution is possible. Requires reference standards for definitive identification by retention time alone.High
Amino Acid Analysis (AAA) Confirms the presence of aspartic acid in the correct ratio after hydrolysis.Robust and highly reliable for determining amino acid composition.[2]Standard acid hydrolysis cleaves the OtBu group, so it does not confirm the presence of the protecting group itself.[7][8]Low

Table 2: Key Spectroscopic Data for Asp(OtBu) Confirmation by NMR

NucleusChemical Shift (δ) in ppmMultiplicityNotes
¹H (tert-butyl) ~1.45Singlet (s)A sharp, intense signal integrating to 9 protons is the hallmark of the OtBu group. The exact chemical shift can vary slightly depending on the solvent and the surrounding amino acid sequence.[3]
¹³C (quaternary C) ~80-82SingletThe quaternary carbon of the tert-butyl group.[3][4]
¹³C (methyl C) ~28SingletThe three equivalent methyl carbons of the tert-butyl group.[3][4]

Experimental Protocols & Methodologies

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most direct and structurally informative evidence for the presence of the Asp(OtBu) group. The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet in the ¹H NMR spectrum.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 1-10 mM.[3]

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.[3]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of at least -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.[3]

    • If using a protic solvent like D₂O, apply a water suppression pulse sequence.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Identify the sharp singlet peak at approximately 1.45 ppm.

    • Integrate this peak. The integral should correspond to nine protons relative to other known proton signals in the peptide. The presence of this signal is strong evidence of successful incorporation.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 1-5 mg Peptide in Deuterated Solvent Acquire Acquire ¹H Spectrum (400+ MHz) Dissolve->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Identify & Integrate Singlet at ~1.45 ppm Process->Analyze

Caption: Experimental workflow for NMR confirmation of Asp(OtBu) incorporation.

Mass Spectrometry (MS)

MS confirms the incorporation of Asp(OtBu) by verifying that the molecular weight of the synthesized peptide matches the theoretical mass. The Asp(OtBu) residue adds 156.10 Da (C₈H₁₄O₃) to the peptide, compared to 115.03 Da for a standard Asp residue.

Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Reconstitute the crude or purified peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in 2% acetonitrile/water).[9]

    • Ensure the final concentration is appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Instrumentation: Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[10]

  • Data Acquisition:

    • Separate the peptide mixture using a C18 reversed-phase column with a standard water/acetonitrile gradient containing an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[11]

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected charge states of the target peptide.

  • Data Processing and Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the eluting peptide.

    • Compare the observed mass to the theoretical mass calculated for the peptide containing the Asp(OtBu) group. A match confirms the correct mass, and therefore the incorporation.

    • The absence of the target mass and the presence of a peak 41.07 Da lighter may indicate loss of the tert-butyl group.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis Dissolve Reconstitute Peptide in LC-MS Grade Solvent Separate Inject & Separate on RP-HPLC Column Dissolve->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze_MS Mass Analysis Ionize->Analyze_MS Deconvolute Deconvolute Spectrum to find Monoisotopic Mass Analyze_MS->Deconvolute Compare Compare Observed Mass with Theoretical Mass Deconvolute->Compare

Caption: Experimental workflow for LC-MS confirmation of Asp(OtBu) incorporation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of a synthetic peptide and can be used to infer the presence of the bulky, hydrophobic Asp(OtBu) group. Peptides containing Asp(OtBu) will typically have a longer retention time than their deprotected counterparts.

Protocol for RP-HPLC Analysis:

  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.[5]

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[12]

  • Data Acquisition:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient elution, typically increasing the concentration of organic solvent (e.g., acetonitrile with 0.1% TFA) over 20-40 minutes.[5]

    • Monitor the elution profile at 214 nm (peptide bond absorption) and 280 nm (if Trp or Tyr are present).[13]

  • Data Analysis:

    • Analyze the chromatogram for the main product peak.

    • The presence of a major peak with a specific retention time can be correlated with the target peptide.

    • For confirmation, it is best to compare the retention time to a standard of the deprotected peptide. The Asp(OtBu)-containing peptide should elute later.

    • This method is most powerful when coupled with mass spectrometry (LC-MS) to confirm the mass of the eluting peaks.[14]

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of a peptide. It is a valuable tool for confirming that the overall composition is correct, but it has a significant limitation regarding protecting groups.

Protocol for Acid Hydrolysis AAA:

  • Hydrolysis:

    • Place a precisely weighed amount of the peptide (10-50 µg) into a hydrolysis tube.[7]

    • Add 6 M HCl containing a scavenger like 0.2% phenol.[15]

    • Seal the tube under vacuum and heat at approximately 110°C for 24 hours to hydrolyze all peptide bonds.[16]

  • Analysis:

    • After hydrolysis, the acid is removed by evaporation.

    • The resulting free amino acids are dissolved in a sample buffer.

    • The amino acids are then separated, typically by ion-exchange chromatography or reversed-phase HPLC after derivatization.[7][17]

    • The quantity of each amino acid is determined by comparing peak areas to those of known standards.

  • Data Interpretation:

    • The analysis will confirm the molar ratio of aspartic acid to other amino acids in the peptide.

    • Crucial Limitation: This method does not distinguish between Asp and Asp(OtBu), as the acid hydrolysis step quantitatively cleaves the tert-butyl group.[8] Therefore, AAA can confirm the presence of Asp but cannot confirm the successful incorporation of the protecting group. Enzymatic hydrolysis may offer an alternative, but acid hydrolysis is standard for composition analysis.[18]

Decision-Making Guide

Choosing the right analytical method depends on the available equipment, the purity of the sample, and the specific information required.

Caption: Decision workflow for selecting an analytical method.

References

A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-Asp(OtBu)-ONp and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate and can compromise the biological activity of the final product. The choice of protecting group strategy for the aspartic acid residue is therefore critical to the success of the synthesis.

This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized using the classical Boc-Asp(OtBu)-ONp (tert-Butoxycarbonyl-L-Aspartic acid β-tert-butyl α-p-nitrophenyl ester) approach with modern alternatives, primarily within the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) framework. The comparison is supported by experimental data on side-product formation and detailed protocols for synthesis and analysis.

Executive Summary

The primary distinction in the mass spectrometric analysis of peptides containing aspartic acid lies in the nature and prevalence of side products arising from the chosen synthetic chemistry. While the Boc strategy is historically associated with a lower incidence of aspartimide formation during chain assembly, the harsh acidic conditions of the final cleavage can induce this side reaction.[1] Conversely, the standard Fmoc/tBu strategy, which uses piperidine for Nα-deprotection, is notoriously prone to base-catalyzed aspartimide formation during the synthesis cycles.[1][2][3][4][5]

Mass spectrometry is an indispensable tool for identifying and quantifying these synthesis-related impurities, confirming the desired peptide sequence, and assessing the overall purity of the product.

Performance Comparison of Aspartic Acid Protection Strategies

The choice of protecting group for the β-carboxyl group of aspartic acid significantly impacts the extent of aspartimide formation. While direct quantitative comparisons of this compound with Fmoc-based alternatives in a single study are scarce, data from studies on model peptides synthesized using Fmoc-SPPS highlight the effectiveness of different side-chain protecting groups in mitigating this side reaction.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation in a Model Peptide (VKDGYI) under Stress Conditions *

Aspartic Acid Derivative% Aspartimide-Related Impurities% D-Aspartate FormationKey AdvantagesPrimary Disadvantages
Fmoc-Asp(OtBu)-OH HighHighStandard, cost-effectiveHighly prone to aspartimide formation in susceptible sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser).[6]
Fmoc-Asp(OMpe)-OH ReducedReducedOffers better suppression of aspartimide formation than OtBu.Higher cost than OtBu.
Fmoc-Asp(OBno)-OH ~0.1% per cycle (Negligible)LowVirtually eliminates aspartimide formation, even in Asp-Gly sequences.[2][6]Highest cost among the compared bulky esters.

*Data summarized from comparative tests on the scorpion toxin II peptide fragment (VKDXYI), where the peptide-resin was subjected to extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.[2][6]

Mass Spectrometric Analysis of Synthesis-Related Impurities

Mass spectrometry is crucial for identifying the products and byproducts of peptide synthesis. The expected and common masses observed are detailed below.

Table 2: Common Adducts and Modifications Observed in Mass Spectrometry

Modification/Side ProductMass Shift (Da)DescriptionAssociated Synthesis Strategy
Aspartimide Formation -18.01Intramolecular cyclization of the aspartic acid residue, resulting in the loss of a water molecule.Primarily Fmoc-SPPS during piperidine treatment; can also occur in Boc-SPPS during final acid cleavage.[1]
α- and β-Peptide Isomers 0Hydrolysis of the aspartimide intermediate can lead to the formation of both the correct α-peptide and the rearranged β-peptide. These are isomeric and thus have the same mass.Both Boc and Fmoc
Piperidide Adduct +84.08Nucleophilic attack of piperidine on the aspartimide intermediate.Fmoc-SPPS
Incomplete Deprotection (Boc) +100.05The Boc group remains on the N-terminus or a side chain.Boc-SPPS
Incomplete Deprotection (Fmoc) +222.07The Fmoc group remains on the N-terminus.Fmoc-SPPS
t-Butylation +56.12Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations generated during Boc deprotection or tBu side-chain cleavage.Both Boc and Fmoc (during final cleavage)

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using this compound

This protocol describes a classical approach for coupling an amino acid to a peptide chain in solution using a p-nitrophenyl active ester.

  • N-terminal Deprotection of Peptide: Dissolve the N-terminally protected peptide in a suitable solvent. For a Boc-protected peptide, use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) for 30 minutes at room temperature. Evaporate the solvent and TFA under reduced pressure.

  • Coupling Reaction: Dissolve the deprotected peptide and this compound (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.2 equivalents) to neutralize the peptide salt and facilitate the reaction. Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, remove the DMF under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1% HCl), a weak base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting protected peptide by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH (Standard Protocol)

This protocol outlines a standard manual procedure for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically 0.1% formic acid in a 50:50 mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Perform serial dilutions to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 200-2000 to identify the molecular ions of the target peptide and any impurities.

    • MS/MS (Tandem MS) Analysis: Perform data-dependent acquisition to fragment the most intense ions from the MS1 scan. This allows for sequence confirmation and localization of any modifications or side reactions.

Visualization of Workflows and Mechanisms

Peptide_Synthesis_Workflow cluster_boc This compound (Solution Phase) cluster_fmoc Fmoc-Asp(OtBu)-OH (Solid Phase) boc_start N-Protected Peptide boc_deprotect TFA/DCM Deprotection boc_start->boc_deprotect boc_couple Coupling with This compound, DIEA boc_deprotect->boc_couple boc_workup Aqueous Workup & Purification boc_couple->boc_workup boc_end Elongated Protected Peptide boc_workup->boc_end fmoc_resin Peptide on Resin fmoc_deprotect Piperidine/DMF Deprotection fmoc_resin->fmoc_deprotect fmoc_wash1 DMF Wash fmoc_deprotect->fmoc_wash1 fmoc_couple Coupling with Activated Fmoc-Asp(OtBu)-OH fmoc_wash1->fmoc_couple fmoc_wash2 DMF/DCM Wash fmoc_couple->fmoc_wash2 fmoc_cycle Repeat Cycle fmoc_wash2->fmoc_cycle fmoc_cycle->fmoc_deprotect

Caption: High-level comparison of solution-phase coupling with this compound and a single cycle of solid-phase synthesis with Fmoc-Asp(OtBu)-OH.

Aspartimide_Formation Peptide Peptide with Asp(OtBu)-Xaa Deprotonation Backbone N⁻ Deprotonation (Piperidine) Peptide->Deprotonation Fmoc Deprotection Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Mass Shift: -18 Da Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Beta α- and β-Peptides (Isomers, Mass Shift: 0) Hydrolysis->Alpha_Beta Piperidides α- and β-Piperidides Mass Shift: +84 Da Piperidine_Attack->Piperidides

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions during Fmoc-SPPS.

Conclusion

The choice between this compound and alternative aspartic acid derivatives, particularly within the Fmoc framework, is a critical decision in peptide synthesis. Historically, Boc-based strategies were considered less prone to aspartimide formation during synthesis, a notion that is now challenged by the development of optimized Fmoc protocols and novel protecting groups.[1] For sequences highly susceptible to this side reaction, such as those containing Asp-Gly or Asp-Asn motifs, the use of standard Fmoc-Asp(OtBu)-OH is discouraged. Instead, derivatives with bulkier side-chain protecting groups like Fmoc-Asp(OBno)-OH have demonstrated a remarkable ability to suppress aspartimide formation to negligible levels.[2][6]

A thorough mass spectrometric analysis is essential to confirm the identity and purity of the synthesized peptide. By carefully examining the mass spectrum for the characteristic mass shifts of potential side products, researchers can gain valuable insights into the efficiency of their synthetic strategy and the quality of the final peptide product.

References

A Comparative Purity Analysis of Crude Peptides Synthesized with Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible experimental outcomes. The choice of coupling strategy during solid-phase peptide synthesis (SPPS) is a critical determinant of the final crude peptide's purity, directly influencing downstream purification efforts and overall yield. This guide provides an objective comparison of crude peptides synthesized using the active ester Boc-Asp(OtBu)-ONp (tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester) against other common coupling methodologies in Boc-SPPS.

The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions and the minimization of side reactions. Inefficient coupling leads to the formation of deletion sequences, which are often major impurities. This guide delves into the common impurities encountered, presents detailed analytical protocols for purity assessment, and provides a comparative overview based on established chemical principles and available data.

Performance Comparison of Coupling Reagents

Coupling Method/Reagent ClassTypical Crude Peptide Purity (%)Key AdvantagesKey Disadvantages
This compound (Active Ester) Variable, generally lower than modern reagents- Reduced risk of racemization compared to some in situ activation methods.- Can be isolated and characterized before use.- Slower reaction kinetics requiring longer coupling times.- Lower coupling efficiency can lead to more deletion sequences.- Potential for side reactions involving the p-nitrophenol byproduct.
Carbodiimides (e.g., DCC, DIC) + HOBt Good to Very Good- Widely applicable and cost-effective.- HOBt additive suppresses racemization and side reactions.- Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.- Potential for N-acylurea formation.
Phosphonium Salts (e.g., PyBOP) Very Good to Excellent- High coupling efficiency.- Low racemization.- Soluble byproducts.- Higher cost.- Potential for side reactions if not used correctly.
Aminium/Uronium Salts (e.g., HBTU, HATU) Very Good to Excellent- Very high coupling efficiency and rapid reaction times.- Low racemization.- Well-suited for automated synthesis.- Higher cost.- Potential for side reactions like guanidinylation of the N-terminus.

Note: The data presented is a representative comparison based on established chemical principles and data from various studies on model peptides. Absolute purity is highly dependent on the specific peptide sequence, synthesis conditions, and analytical methods used.

Common Impurities in Crude Peptides from Boc-SPPS

Regardless of the coupling chemistry, several types of impurities can be present in crude peptide preparations. Understanding these is crucial for developing effective purification strategies.

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions. This is more likely with less reactive coupling methods like active esters.

  • Truncated Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis. This can be caused by incomplete deprotection of the Boc group.

  • Incompletely Deprotected Peptides: Peptides with residual protecting groups (e.g., Boc on the N-terminus or side chains like OtBu) after the final cleavage step.

  • Aspartimide-Related Impurities: While more pronounced in Fmoc-SPPS, aspartimide formation can also occur in Boc-SPPS, especially during the final strong acid cleavage, leading to the formation of α- and β-aspartyl peptides and racemized products.[1] The use of a β-tert-butyl ester protecting group on aspartic acid helps to minimize this side reaction.

  • Modification of Sensitive Residues: The strong acid (typically HF or TFMSA) used for cleavage in Boc-SPPS can lead to side reactions with sensitive amino acids like tryptophan and methionine if proper scavengers are not used.

Experimental Protocols

Accurate assessment of crude peptide purity relies on a combination of robust analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol outlines a standard method for analyzing the purity of a crude peptide.

1. Materials and Reagents:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for the peptide backbone).

  • Column Temperature: 25-40°C for consistent retention times.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]

Protocol 2: Identity Confirmation by Mass Spectrometry

To confirm that the main peak in the HPLC chromatogram corresponds to the target peptide, Mass Spectrometry should be performed.

1. Instrumentation:

  • A Mass Spectrometer, typically with an Electrospray Ionization (ESI) source, often coupled directly to the HPLC system (LC-MS).

2. Data Acquisition:

  • Acquire the mass spectrum of the main eluting peak from the HPLC.

3. Data Analysis:

  • Determine the molecular weight from the mass spectrum.

  • Compare the observed molecular weight to the theoretical (calculated) molecular weight of the target peptide.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for peptide synthesis and purity assessment, as well as the logical relationship between the choice of coupling reagent and the resulting crude peptide purity.

SPPS_and_Purity_Analysis_Workflow cluster_synthesis Boc-SPPS cluster_analysis Purity Assessment start Resin Swelling deprotection1 Boc Deprotection (TFA) start->deprotection1 neutralization Neutralization (Base) deprotection1->neutralization coupling Coupling with This compound neutralization->coupling deprotection2 Repetitive Cycles of Deprotection & Coupling coupling->deprotection2 cleavage Cleavage from Resin & Side-chain Deprotection (HF/TFMSA) deprotection2->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide sample_prep Sample Preparation crude_peptide->sample_prep hplc RP-HPLC Analysis sample_prep->hplc ms Mass Spectrometry hplc->ms Peak Identification data_analysis Data Analysis (Purity & Identity) hplc->data_analysis ms->data_analysis

Boc-SPPS and Purity Assessment Workflow.

Coupling_Reagent_Impact cluster_factors Reaction Parameters cluster_outcome Synthesis Outcome reagent Choice of Coupling Reagent reactivity Reactivity reagent->reactivity kinetics Kinetics reagent->kinetics side_reactions Side Reactions reagent->side_reactions coupling_efficiency Coupling Efficiency reactivity->coupling_efficiency kinetics->coupling_efficiency impurity_profile Impurity Profile side_reactions->impurity_profile crude_purity Crude Peptide Purity coupling_efficiency->crude_purity impurity_profile->crude_purity

Impact of Coupling Reagent on Crude Peptide Purity.

References

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in large-scale peptide synthesis is a critical decision that directly impacts process efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using Boc-Asp(OtBu)-ONp for the incorporation of aspartic acid, comparing its performance with key alternatives. By examining experimental data and practical considerations, this document aims to equip scientists with the necessary information to make informed decisions for their manufacturing campaigns.

The selection of an appropriate activated aspartic acid derivative is crucial for minimizing side reactions, such as aspartimide formation, and ensuring a high yield of the target peptide.[1] Historically, active esters like p-nitrophenyl (ONp) esters have been a staple in peptide synthesis, valued for their stability and cost-effectiveness.[2][3] However, with the advent of more modern coupling reagents, a thorough evaluation of the available options is warranted, particularly in the context of large-scale production where even small differences in efficiency and cost can have significant consequences.

Performance Comparison of Aspartic Acid Activation Strategies

The primary alternatives to the pre-formed active ester, this compound, in large-scale synthesis using Boc-chemistry are the N-hydroxysuccinimide (OSu) ester, Boc-Asp(OtBu)-OSu, and the in situ activation of Boc-Asp(OtBu)-OH using coupling reagents. Each approach presents a unique set of advantages and disadvantages in terms of reaction kinetics, cost, and process complexity.

ParameterThis compoundBoc-Asp(OtBu)-OSuBoc-Asp(OtBu)-OH + Coupling Agent (e.g., HBTU/HATU)Fmoc-Asp(OtBu)-OH
Activation Method Pre-formed active esterPre-formed active esterIn situ activationIn situ activation (within Fmoc-SPPS)
Coupling Time Slower (hours to days)[4]Generally faster than ONp estersFast (minutes to a few hours)[5]Fast (minutes to a few hours)
Reactivity ModerateHigher than ONp estersHigh, tunable by choice of coupling agent[6]High, standard for modern SPPS[7]
Cost of Starting Material Generally lowerModerateLower for the amino acid, but requires expensive coupling agentsHigher initial cost for the protected amino acid[]
Byproduct Removal p-nitrophenol (can be challenging to remove)N-hydroxysuccinimide (water-soluble, easier to remove)Reagent-specific byproducts (e.g., HOBt, guanidinium salts)[6]Piperidine (from deprotection), reagent byproducts
Risk of Racemization Generally low for urethane-protected amino acids[4]LowLow with appropriate additivesLow with modern coupling agents
Aspartimide Formation Sequence-dependentSequence-dependentSequence-dependent, can be influenced by coupling conditionsA known challenge, especially with sensitive sequences[9]
Process Simplicity Simpler activation step (reagent is ready to use)Simpler activation stepMore complex, requires precise stoichiometry and activation stepWell-established automated protocols

In-Depth Analysis of Key Considerations

Cost-Effectiveness:

While this compound is often perceived as a cost-effective option due to the lower price of p-nitrophenol compared to other activating agents, a comprehensive cost analysis must also factor in the expenses associated with longer reaction times, potentially lower yields, and the purification challenges posed by the p-nitrophenol byproduct.[10] For large-scale manufacturing, the cost of coupling reagents for in situ activation can be substantial, although this may be offset by faster cycle times and higher throughput.[6] The Fmoc-based strategy, while having a higher upfront cost for the protected amino acid, often proves more economical overall due to its efficiency, especially in automated solid-phase peptide synthesis (SPPS).[][11]

Reaction Efficiency and Purity:

Modern coupling reagents used for the in situ activation of Boc-Asp(OtBu)-OH, such as HATU and HBTU, generally offer superior reactivity and lead to faster and more complete coupling reactions.[5][6] This is particularly advantageous for sterically hindered couplings or "difficult sequences." While ONp esters are sufficiently reactive for many applications, their slower reaction kinetics can sometimes result in incomplete coupling, leading to deletion sequences in the final peptide.[2] Pentafluorophenyl (PFP) esters are noted to be significantly more reactive than ONp esters, offering a faster and cleaner reaction profile.[2]

The removal of byproducts is a critical factor in large-scale synthesis. The p-nitrophenol generated from this compound is colored and can be challenging to completely remove from the final product, potentially requiring additional purification steps. In contrast, the N-hydroxysuccinimide byproduct from OSu esters is generally more water-soluble, simplifying the work-up procedure.[12] Byproducts from modern coupling reagents vary, with some, like those from COMU, being highly water-soluble, which is advantageous for green chemistry principles.[6]

Process and Workflow:

The use of pre-formed active esters like this compound simplifies the coupling step as it eliminates the need for a separate in situ activation. This can reduce the number of reagents handled and streamline the process. However, the stability of the active ester during storage and handling must be considered. In situ activation offers greater flexibility but requires careful control of stoichiometry and reaction conditions to ensure efficient activation and minimize side reactions.

G cluster_preformed Pre-formed Active Ester Pathway cluster_insitu In Situ Activation Pathway This compound This compound Coupling Coupling This compound->Coupling Peptide-NH2 Peptide-NH2 Peptide-NH2->Coupling Purification_ONp Purification (p-nitrophenol removal) Coupling->Purification_ONp Coupled_Peptide_ONp Coupled Peptide Purification_ONp->Coupled_Peptide_ONp Boc-Asp(OtBu)-OH Boc-Asp(OtBu)-OH Activation Activation Boc-Asp(OtBu)-OH->Activation Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Activation Activated_Ester Activated Ester (in situ) Activation->Activated_Ester Coupling_2 Coupling_2 Activated_Ester->Coupling_2 Peptide-NH2_2 Peptide-NH2 Peptide-NH2_2->Coupling_2 Purification_InSitu Purification (byproduct removal) Coupling_2->Purification_InSitu Coupled_Peptide_InSitu Coupled Peptide Purification_InSitu->Coupled_Peptide_InSitu

Caption: Comparative workflow of pre-formed vs. in situ activation.

Experimental Protocols

Protocol 1: Coupling with this compound in Solution-Phase Synthesis

  • Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) in a suitable solvent such as DMF.

  • Addition of Active Ester: Add this compound (1.1-1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable method (e.g., HPLC, TLC, or a ninhydrin test for the disappearance of the free amine). The reaction may take several hours to days to reach completion.[4]

  • Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture. The crude product is then subjected to purification to remove unreacted starting materials and the p-nitrophenol byproduct. This may involve precipitation, extraction, and/or chromatography.

Protocol 2: In Situ Coupling with Boc-Asp(OtBu)-OH using HBTU

  • Pre-activation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents) and stir for 2-5 minutes to form the active ester.

  • Coupling: Add the pre-activated solution to the N-terminally deprotected peptide (1 equivalent) in DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The coupling is typically complete within 1-2 hours. Monitor the reaction by a suitable method.

  • Work-up and Purification: Upon completion, quench the reaction and proceed with standard work-up and purification procedures to remove the coupling agent byproducts and any unreacted materials.

G Start Start Dissolve_Peptide Dissolve N-terminally deprotected peptide in DMF Start->Dissolve_Peptide Add_Active_Ester Add this compound Dissolve_Peptide->Add_Active_Ester Stir_Monitor Stir at room temperature and monitor reaction (e.g., HPLC) Add_Active_Ester->Stir_Monitor Reaction_Complete Reaction Complete? Stir_Monitor->Reaction_Complete Reaction_Complete->Stir_Monitor No Workup_Purification Work-up and Purification (removal of p-nitrophenol) Reaction_Complete->Workup_Purification Yes End End Workup_Purification->End

Caption: Experimental workflow for this compound coupling.

Conclusion

The choice between this compound and its alternatives for large-scale peptide synthesis is a multifaceted decision that requires a careful evaluation of cost, efficiency, and process considerations. While this compound offers a cost-effective and straightforward approach with a stable, pre-activated reagent, its slower reaction kinetics and the challenges associated with byproduct removal may diminish its advantages in some large-scale applications.

For syntheses where speed and high throughput are paramount, the in situ activation of Boc-Asp(OtBu)-OH with modern coupling reagents often provides a more efficient solution, despite the higher initial cost of the reagents. The use of Boc-Asp(OtBu)-OSu can offer a compromise with faster reaction times than ONp esters and a more easily removable byproduct.

Ultimately, the optimal strategy will depend on the specific requirements of the target peptide, the scale of production, and the available resources and expertise. A thorough process optimization and cost analysis for the specific peptide of interest is highly recommended before committing to a particular synthetic route for large-scale manufacturing.

References

A Comparative Guide to Alternative Protecting Groups for the Aspartic Acid Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can severely compromise the yield and purity of the target peptide. This guide provides an objective comparison of alternative protecting groups for the aspartic acid side chain, supported by experimental data, to aid in the selection of the most appropriate strategy for successful solid-phase peptide synthesis (SPPS).

The Challenge: Aspartimide Formation

During Fmoc-based SPPS, the repetitive exposure to basic conditions required for Fmoc-deprotection, typically with piperidine, can induce an intramolecular cyclization.[1][2] The backbone amide nitrogen following the aspartic acid residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[3] This intermediate can then undergo epimerization and hydrolysis, leading to a mixture of α- and β-peptides, as well as their D- and L-isomers, which are often difficult to separate from the desired product.[1][4] The Asp-Gly motif is particularly susceptible to this side reaction due to the lack of steric hindrance from the glycine residue.[2][4]

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_sidechain Asp Side Chain Peptide_NH Peptide-NH Asp_alpha_CH Asp (α-CH) Peptide_NH->Asp_alpha_CH Asp_CO C=O Asp_alpha_CH->Asp_CO Asp_beta_CH2 β-CH₂ Asp_alpha_CH->Asp_beta_CH2 Next_AA_NH NH (Next AA) Asp_CO->Next_AA_NH Next_AA_alpha_CH α-CH Next_AA_NH->Next_AA_alpha_CH Asp_sidechain_CO C=O Next_AA_NH->Asp_sidechain_CO Base (Piperidine) Intramolecular Attack Asp_beta_CH2->Asp_sidechain_CO Protecting_Group OR Asp_sidechain_CO->Protecting_Group Aspartimide Aspartimide Intermediate Asp_sidechain_CO->Aspartimide Side_Products α/β-peptides (D/L isomers) Aspartimide->Side_Products Hydrolysis/ Epimerization

Mechanism of Aspartimide Formation.

Comparison of Alternative Protecting Groups

To mitigate aspartimide formation, several alternative protecting groups for the aspartic acid side chain have been developed. These can be broadly categorized as sterically hindered esters, non-ester-based groups, and backbone protection strategies. The following table summarizes the performance of various protecting groups in the synthesis of a model peptide known to be highly prone to aspartimide formation.

Protecting Group StrategyProtecting GroupAspartimide Formation (%)*Deprotection ConditionsAdvantagesDisadvantages & Side Reactions
Standard Ester O-tert-Butyl (OtBu)5-50+TFA/TIS/H₂O (95:2.5:2.5)Standard, cost-effective.High risk of aspartimide formation in susceptible sequences.[5]
Bulky Esters 3-methylpent-3-yl (OMpe)~1-5TFA/TIS/H₂O (95:2.5:2.5)Significant reduction in aspartimide formation compared to OtBu.[5]Less common than OtBu.
3-ethyl-3-pentyl (OEpe)<1TFA/TIS/H₂O (95:2.5:2.5)Highly effective at suppressing aspartimide formation.[1][6]May require optimized coupling conditions due to steric bulk.
4-n-propyl-4-heptyl (OPhp)<1TFA/TIS/H₂O (95:2.5:2.5)Very effective at suppressing aspartimide formation.[1][6]Increased steric hindrance can affect coupling efficiency.
5-n-butyl-5-nonyl (OBno)<0.1TFA/TIS/H₂O (95:2.5:2.5)Near-complete suppression of aspartimide formation in many cases.[1]Potentially slower coupling reactions.
Non-Ester Based Cyanosulfurylide (CSY)~01. N-chlorosuccinimide (NCS) in wet DCM/MeCN; 2. Quench with scavenger (e.g., methionine)Complete suppression of aspartimide formation.[3] Enhanced solubility.[3]Requires an additional orthogonal deprotection step. Potential for side reactions (oxidation of Cys, Met, Trp; chlorination of Tyr) with excess NCS.[3]
Acyl Hydrazide (e.g., Boc-hydrazide)Not widely quantified, but effectiveCopper-mediated hydrolysis (e.g., CuSO₄ in H₂O at 37°C)Orthogonal to standard Fmoc/tBu chemistry.Requires an additional, non-acidic deprotection step.[2][4]
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OH~0TFA/TIS/H₂O (95:2.5:2.5)Complete suppression of aspartimide formation.[1]Sequence-dependent (requires a following Gly residue). Dipeptide coupling can be slower.[1]

*Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection. Actual results may vary depending on the specific peptide sequence and reaction conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative protecting groups.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection No (Sequence Complete) Wash3 Wash (DMF, DCM) Final_Fmoc_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Precipitation_Purification Precipitation & Purification (e.g., HPLC) Cleavage->Precipitation_Purification End Pure Peptide Precipitation_Purification->End

General Fmoc-SPPS Workflow.
Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

  • Resin: Rink Amide AM resin (e.g., 0.5 mmol/g loading).

  • Scale: 0.1 mmol.

  • Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).[1]

  • Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[1]

  • Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[1]

Introduction of Bulky Ester Protected Aspartic Acid (OEpe, OPhp, OBno)
  • The corresponding Fmoc-Asp(OR)-OH is coupled using the standard coupling protocol described above.

  • Subsequent amino acids are coupled following the standard protocol.

  • The bulky ester protecting groups are stable to the standard Fmoc deprotection conditions and are cleaved simultaneously with the other side-chain protecting groups and the resin during the final TFA cleavage.[1]

Introduction and Deprotection of Cyanosulfurylide (CSY) Protected Aspartic Acid
  • Coupling: Fmoc-Asp(CSY)-OH is coupled using the standard coupling protocol.

  • Synthesis Completion: The peptide sequence is completed following the standard SPPS workflow.

  • TFA Cleavage: The peptide is cleaved from the resin with the CSY group intact using the standard TFA cocktail.

  • CSY Deprotection:

    • Dissolve the crude peptide in a mixture of DCM and acetonitrile.

    • Add an aqueous solution of N-chlorosuccinimide (NCS). Typically, 1.1-1.5 equivalents of NCS per CSY group are required.[3]

    • Stir the reaction at room temperature for approximately 30 minutes.

    • Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.

    • Purify the deprotected peptide by preparative HPLC.[1]

Introduction of Backbone Protected Dipeptide (Fmoc-Asp(OtBu)-Dmb-Gly-OH)
  • The dipeptide Fmoc-Asp(OtBu)-Dmb-Gly-OH is coupled as a single unit using the standard coupling protocol.[1]

  • The subsequent amino acid is coupled to the glycine residue of the dipeptide.

  • The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage, regenerating the native peptide backbone.[1]

Selecting the Right Protecting Group

The choice of an appropriate protecting group is a critical decision that depends on the specific peptide sequence, the desired purity, and practical considerations such as cost and the availability of reagents.

PG_Selection_Workflow Start Start: Peptide Sequence Contains Asp Check_Sequence Is the sequence known to be highly prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Use_OtBu Use standard Fmoc-Asp(OtBu)-OH Check_Sequence->Use_OtBu No Consider_Alternatives Consider alternative protecting groups Check_Sequence->Consider_Alternatives Yes Check_Asp_Gly Is the sequence Asp-Gly? Consider_Alternatives->Check_Asp_Gly Use_Dmb_Gly Use Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide Check_Asp_Gly->Use_Dmb_Gly Yes Check_Orthogonality Is an orthogonal deprotection step acceptable? Check_Asp_Gly->Check_Orthogonality No Use_CSY Use Fmoc-Asp(CSY)-OH Check_Orthogonality->Use_CSY Yes Use_Bulky_Ester Use a bulky ester protecting group (e.g., Fmoc-Asp(OBno)-OH) Check_Orthogonality->Use_Bulky_Ester No

Protecting Group Selection Workflow.

References

A Comparative Analysis of Coupling Reagents for Boc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides containing Boc-Asp(OtBu)-OH. The choice directly impacts reaction efficiency, product purity, and the suppression of undesirable side reactions such as racemization and aspartimide formation. This guide provides an objective, data-supported comparison of commonly employed coupling reagents for the acylation of Boc-Asp(OtBu)-OH.

The primary challenge in coupling Boc-Asp(OtBu)-OH lies in achieving complete and efficient amide bond formation while minimizing the risk of epimerization at the alpha-carbon and the formation of aspartimide, a cyclic side product that can lead to impurities which are difficult to separate.[1][2][3] This guide will delve into the performance of various classes of coupling reagents, offering a clear comparison to aid in the selection of the most suitable reagent for your specific application.

Head-to-Head Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its reaction speed, the purity of the resulting peptide, and its propensity to induce side reactions. The following table summarizes the performance of several widely used coupling reagents for the incorporation of Boc-Asp(OtBu)-OH and other challenging amino acids.

Coupling Reagent ClassExample ReagentsRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
Uronium/Aminium Salts HATU, HBTU, TBTU, HCTU, COMUVery Fast to FastVery High to HighLow (especially with additives)Highly efficient for sterically hindered couplings.[4] HATU is generally faster and leads to less epimerization than HBTU.[4][5] Excess reagent can cause N-terminal guanidinylation.[5][6]
Phosphonium Salts PyBOP, PyAOPFastHighLowPyAOP is particularly effective for coupling N-methylated amino acids.[5] Avoids the guanidinylation side reaction seen with uronium/aminium salts.[7]
Carbodiimides DCC, DICModerateModerate to HighHigher (mitigated by additives)Cost-effective. The byproduct of DCC (dicyclohexylurea) is insoluble and can be challenging to remove.[5] DIC forms a soluble urea byproduct. The addition of HOBt or HOAt is crucial to suppress racemization.[6]

In-Depth Analysis of Coupling Reagent Classes

Uronium/Aminium Salts: The High-Performance Choice

Reagents such as HATU, HBTU, and HCTU are renowned for their high reactivity and efficiency, making them a preferred choice for difficult couplings.[4]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) consistently demonstrates superior performance, particularly in terms of reaction speed and the purity of the final peptide product.[4] It forms a more reactive OAt-ester intermediate, which leads to faster and more complete coupling reactions with a lower risk of epimerization.[4][5]

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) are also very efficient coupling reagents, though generally slower than HATU.[4] The addition of HOBt is often recommended to minimize racemization.[5][6] A key consideration is that excess HBTU or TBTU can react with the unprotected N-terminus of the peptide, forming a guanidinyl moiety that blocks further chain elongation.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that offers coupling efficiencies comparable to HATU.[8] It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt.[8][9]

Phosphonium Salts: A Reliable Alternative

Phosphonium salts like PyBOP and PyAOP are also highly effective. A significant advantage of phosphonium reagents is their lack of N-terminal guanidinylation, a side reaction associated with uronium/aminium salts.[7]

Carbodiimides: The Economical Option

DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) are cost-effective coupling reagents. However, their use without additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can lead to significant racemization.[6] The formation of an O-acylisourea intermediate can cyclize to an oxazolone, which is prone to epimerization.[10] The addition of HOBt or HOAt intercepts this intermediate to form an active ester, which then reacts with the amine with a much lower risk of racemization.[6]

Mitigating Side Reactions with Boc-Asp(OtBu)-OH

Aspartimide Formation: The tert-butyl ester on the side chain of Boc-Asp(OtBu)-OH can be susceptible to intramolecular cyclization under basic conditions, leading to the formation of an aspartimide.[1] This side reaction is a significant concern as the aspartimide can subsequently reopen to form a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate.[1][2] While this is a more pronounced issue in Fmoc-based synthesis due to repeated piperidine treatment, care must still be taken in Boc chemistry, especially during prolonged reaction times or in the presence of strong bases.

Racemization: The risk of racemization is inherent in any peptide coupling reaction. For Boc-protected amino acids, the primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[10] The choice of a highly efficient coupling reagent that promotes rapid amide bond formation, along with the use of additives like HOBt or HOAt, is crucial to suppress this side reaction.[11]

Experimental Protocols

The following are generalized protocols for the coupling of Boc-Asp(OtBu)-OH using different classes of reagents. Optimization may be required based on the specific peptide sequence and reaction scale.

Protocol 1: Coupling using Uronium/Aminium Salts (e.g., HATU)
  • Resin Preparation: Swell the resin in a suitable solvent such as DMF (Dimethylformamide).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (2.0 equivalents based on resin substitution), HATU (2.0 equivalents), and a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (4.0 equivalents) in DMF.[6] Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[12]

  • Washing: Upon completion, filter the resin and wash thoroughly with DMF and DCM (Dichloromethane) to remove excess reagents and byproducts.[12]

Protocol 2: Coupling using Carbodiimides (e.g., DIC) with HOBt
  • Resin Preparation: Swell the resin in DMF.

  • Solution Preparation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add DIC (2.0 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: Upon completion, filter the resin and wash thoroughly with DMF and DCM to remove the soluble diisopropylurea byproduct and other excess reagents.[12]

Visualizing the Experimental Workflow and Key Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and the logical relationships in reagent selection.

Caption: General experimental workflow for the coupling of Boc-Asp(OtBu)-OH.

Reagent_Selection_Logic start Requirement high_perf High Speed & Purity Critical start->high_perf cost_eff Cost-Effectiveness is Key start->cost_eff reagent_class1 Uronium/Aminium Salts (HATU, HCTU, COMU) high_perf->reagent_class1 reagent_class2 Carbodiimides + Additive (DIC/HOBt) cost_eff->reagent_class2 consideration1 Consider potential for guanidinylation reagent_class1->consideration1 consideration2 Additive (HOBt/HOAt) is essential to suppress racemization reagent_class2->consideration2

Caption: Logical decision-making process for selecting a coupling reagent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Boc-Asp(OtBu)-ONp (N-α-t-Boc-L-aspartic acid β-t-butyl-p-nitrophenyl ester), a common reagent in peptide synthesis.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Safety Data Summary

The following table summarizes the key safety considerations based on data for analogous compounds. It is crucial to handle this compound with the assumption of these potential hazards.

Hazard CategoryDescriptionRecommended Precautions
Health Hazard May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1]Avoid breathing dust.[1] Wash hands thoroughly after handling. In case of contact, rinse the affected area with plenty of water.[1]
Flammability Not considered a significant fire hazard, but combustible.Use standard fire extinguishers such as carbon dioxide, dry chemical, or foam.[1]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.[1]Store in a cool, dry place away from incompatible materials.
Environmental Hazard The environmental impact has not been fully investigated. p-Nitrophenol, a potential hydrolysis product, is toxic to aquatic life.[2]Prevent release to the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste to mitigate potential environmental and health risks.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including residual powder and contaminated weighing paper, in a dedicated, clearly labeled hazardous waste container.

  • Container Management:

    • Empty containers that held this compound must be treated as hazardous waste. They should not be rinsed into the sink or repurposed.

    • Place empty, sealed containers into the designated solid hazardous waste stream.

  • Spill Management:

    • In the event of a spill, carefully sweep the solid material to avoid generating dust.

    • Collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads) into a sealed, labeled hazardous waste container.

  • Professional Disposal:

    • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2]

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste in accordance with federal, state, and local regulations.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound for Disposal cluster_1 Waste Collection and Containment cluster_2 Storage and Handover cluster_3 Final Disposal A Unused or Expired this compound B Place in a dedicated, sealed, and clearly labeled hazardous waste container A->B C Include contaminated materials (e.g., weighing boats, gloves) B->C D Store the waste container in a designated hazardous waste accumulation area C->D E Contact Institutional Environmental Health & Safety (EHS) for pickup D->E F Licensed professional waste disposal service handles final treatment and disposal E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-Asp(OtBu)-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Boc-Asp(OtBu)-ONp (N-α-tert-Butoxycarbonyl-L-aspartic acid α-(p-nitrophenyl) β-tert-butyl diester), a critical reagent in peptide synthesis. Adherence to these protocols is vital for ensuring laboratory safety, research integrity, and proper environmental stewardship.

Immediate Safety Information

Hazard Identification and Classification:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
(Implied)Toxic if swallowed, in contact with skin, or inhaled (due to p-nitrophenol byproduct)Acute Toxicity (Oral, Dermal, Inhalation), Category 3
(Implied)Harmful to aquatic life (due to p-nitrophenol byproduct)Hazardous to the Aquatic Environment, Acute Hazard, Category 3

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. All personnel must be trained in the proper use, removal, and disposal of PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and chemical splashes.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during transfer of solutions.
Body Protection Laboratory CoatA standard, properly fitting lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling this compound. Consider double-gloving for added protection, especially when handling concentrated solutions.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for the use of this compound in a typical peptide coupling reaction.

3.1. Preparation and Reconstitution:

  • Work Area Preparation: Before beginning, thoroughly wash your hands and don the required PPE (lab coat, double gloves, and safety goggles). Sanitize your work area within a certified chemical fume hood.

  • Equilibrate to Room Temperature: Remove the sealed vial of this compound from cold storage (typically 2-8°C) and allow it to warm to room temperature before opening. This prevents moisture condensation inside the vial, which can hydrolyze the active ester.

  • Vial Inspection and Sanitization: Inspect the vial to ensure it is intact. Sanitize the exterior of the vial, including the septum, with an appropriate disinfectant (e.g., 70% ethanol).

  • Reconstitution: Under an inert atmosphere (e.g., nitrogen or argon) in the chemical fume hood, carefully add the appropriate anhydrous solvent (e.g., DMF or DCM) to the vial to achieve the desired concentration. The p-nitrophenyl ester is sensitive to hydrolysis, so minimizing exposure to moisture is critical.[1]

3.2. Peptide Coupling Reaction:

  • Initiate Coupling: Add the reconstituted this compound solution to the reaction vessel containing the resin-bound peptide with the deprotected N-terminal amine.

  • Monitoring the Reaction: The progress of the coupling reaction can be monitored by the release of the p-nitrophenolate anion, which has a characteristic yellow color.

  • Reaction Work-up: Once the coupling reaction is complete, the resin should be thoroughly washed with the appropriate solvents to remove unreacted starting materials and the p-nitrophenol byproduct. All washings should be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental protection and regulatory compliance. The hydrolysis of this reagent produces p-nitrophenol, which is classified by the EPA with the waste number U170 (a toxic waste).[2]

Waste Segregation and Collection:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Designated Hazardous Chemical Waste ContainerAll consumables that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, contaminated vials) must be collected in a clearly labeled, sealed container.
Liquid Waste Designated Hazardous Chemical Waste ContainerUnused or expired solutions of this compound, as well as all reaction washings containing p-nitrophenol, must be collected in a labeled, sealed, and chemically resistant container. Never dispose of these solutions down the drain.
Sharps Waste Puncture-Proof Sharps ContainerAny needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Decontamination of Lab Equipment:

  • Glassware and Non-porous Surfaces: Wash with a suitable organic solvent (e.g., acetone or ethanol) to remove organic residues, followed by a thorough wash with soap and water. All rinsates should be collected as hazardous waste.

  • Contaminated Equipment: For equipment that cannot be easily washed, wipe down surfaces with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with soap and water. All wipes should be disposed of as solid hazardous waste.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Peptide Coupling cluster_disposal Waste Management A Don PPE: Lab Coat, Safety Goggles, Double Nitrile Gloves B Work in a certified chemical fume hood A->B C Equilibrate this compound to room temperature B->C D Reconstitute in anhydrous solvent C->D E Add reconstituted reagent to deprotected peptide-resin D->E Transfer to reaction vessel F Monitor reaction (release of yellow p-nitrophenolate) E->F G Wash resin to remove byproducts (p-nitrophenol) F->G H Collect solid waste in labeled hazardous waste container G->H I Collect liquid waste (including washings) in labeled hazardous waste container G->I J Decontaminate glassware and work surfaces G->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp(OtBu)-ONp
Reactant of Route 2
Reactant of Route 2
Boc-Asp(OtBu)-ONp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.